The following is an in-depth technical monograph on 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol , structured for researchers and drug development professionals. [1][2][3] Executive Technical Summary 2-(Isopropylamino)-...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical monograph on 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol , structured for researchers and drug development professionals.
[1][2][3]
Executive Technical Summary
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS: 20938-79-8 ) is a secondary amine and phenylethanolamine derivative characterized by a 3-methoxy substitution on the phenyl ring.[1][2][3][4][5] Structurally, it acts as the O-methyl ether analog of the sympathomimetic drug Gepefrine .
In pharmaceutical development, this compound serves two critical roles:
Impurity Standard: It is a key process impurity in the synthesis of Gepefrine and related 3-hydroxyphenylethanolamines, arising from incomplete demethylation or feedstock contamination.
Pharmacological Probe: It is used in Structure-Activity Relationship (SAR) studies to delineate the role of the phenolic hydroxyl group in
-adrenergic receptor binding.[1] The methoxy substitution typically attenuates receptor affinity compared to the free phenol, providing a negative control or partial agonist profile.
Chemical Identity & Physicochemical Profile[6][7][8][9]
White to pale yellow crystalline solid or viscous oil (depending on purity/salt form)
Melting Point
71–73 °C (Free Base) / 135–137 °C (HCl Salt, predicted)
Boiling Point
~330 °C (at 760 mmHg, predicted)
Solubility
Soluble in Ethanol, DMSO, Chloroform; Sparingly soluble in water (Free Base)
pKa (Amine)
~9.5 (Basic, protonates at physiological pH)
LogP
1.8 – 2.1 (Moderate lipophilicity)
Synthetic Architecture
The synthesis of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol typically follows two primary industrial pathways: the Haloketone Reduction Route (Method A) and the Epoxide Ring Opening Route (Method B).[1]
Method A: The Haloketone Route (Standard Laboratory Scale)
This method is preferred for its robustness and the availability of starting materials.
Bromination: 3-Methoxyacetophenone is brominated at the
-position using bromine () or phenyltrimethylammonium tribromide (PTAB) in dichloromethane to yield 2-bromo-1-(3-methoxyphenyl)ethanone .[1]
Amination: The bromoketone reacts with excess isopropylamine (to prevent bis-alkylation) in THF or acetonitrile.
Reduction: The resulting aminoketone is reduced using Sodium Borohydride (
) in ethanol to yield the target aminoalcohol.
Method B: The Epoxide Route (Atom Economic)
This route involves the nucleophilic attack of isopropylamine on a styrene oxide derivative.
Epoxidation: 3-Methoxystyrene is oxidized to 3-methoxystyrene oxide using
Ring Opening: The epoxide is heated with isopropylamine. The reaction is regioselective, favoring attack at the less hindered terminal carbon, yielding the desired
-amino alcohol.
Synthetic Pathway Visualization
Figure 1: Dual synthetic pathways yielding the target phenylethanolamine via bromoketone or epoxide intermediates.[1]
Analytical Characterization
Validating the identity of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol requires a multi-modal approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy[13]
H NMR (400 MHz, CDCl):
7.2–6.8 ppm (m, 4H): Aromatic protons (ABCD system typical of 1,3-substitution).
-hydroxyl and amine nitrogen are essential for hydrogen bonding with the receptor (Asp113 and Ser residues in the binding pocket).
The 3-Methoxy Effect: In Gepefrine (3-OH), the hydroxyl group forms a crucial hydrogen bond with the receptor serine residues.[1] Methylating this group (to 3-OMe) disrupts this bond.[1]
Result: Significant reduction in intrinsic activity and affinity. This transforms the molecule from a potent agonist (Gepefrine) to a weak partial agonist or inactive impurity.
Metabolic Stability: The methoxy group blocks Phase II conjugation (sulfation/glucuronidation) at that position, altering the pharmacokinetic profile compared to the parent drug.
Biological Interaction Diagram
Figure 2: SAR comparison showing the loss of receptor affinity due to O-methylation.[1]
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for phenylethanolamines .
GHS Classification:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
Target Organ Toxicity: May cause respiratory irritation.[6][7][8][9]
Handling: Use in a fume hood. Avoid inhalation of dust/vapors.[7][8]
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
Fisher Scientific. (2025). Safety Data Sheet: 2-Isopropylamino-1-(3-methoxyphenyl)ethanol. Retrieved from
PubChem. (2025).[10] Compound Summary: 2-(Isopropylamino)ethanol derivatives.[1] National Library of Medicine. Retrieved from
PrepChem. (2024). Synthesis of 2-isopropylamino-1-phenyl-1-ethanol (General Procedure). Retrieved from
ChemicalBook. (2026). 1-(3-Methoxyphenyl)ethanol and derivatives. Retrieved from
Thermo Fisher Scientific. (2025). Product Specification: 2-Isopropylamino-1-(3-methoxyphenyl)ethanol. Retrieved from
CAS Registry Number: 20938-79-8[1] Executive Summary 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is a secondary amino-alcohol structurally belonging to the phenylethanolamine class.[1] It serves primarily as a speciali...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Registry Number: 20938-79-8[1]
Executive Summary
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is a secondary amino-alcohol structurally belonging to the phenylethanolamine class.[1] It serves primarily as a specialized intermediate in the synthesis of sympathomimetic agents and as a reference standard for impurity profiling in the manufacturing of beta-adrenergic agonists.[1]
Chemically, it is the O-methyl ether of the theoretical compound N-isopropyl-norphenylephrine.[1] Its structural motif—containing a 3-substituted aromatic ring, a secondary hydroxyl group, and a bulky isopropylamine tail—confers specific pharmacological and physicochemical properties relevant to medicinal chemistry and drug development.
Chemical Identity & Constants
Parameter
Details
IUPAC Name
1-(3-Methoxyphenyl)-2-(propan-2-ylamino)ethanol
CAS Number
20938-79-8
Molecular Formula
C₁₂H₁₉NO₂
Molecular Weight
209.29 g/mol
SMILES
COC1=CC=CC(C(O)CNC(C)C)=C1
InChI Key
RILLZYSZSDGYGV-UHFFFAOYSA-N (Analogous backbone)
Structure Class
Phenylethanolamine; beta-amino alcohol
Appearance
Viscous pale yellow oil or low-melting solid (racemic)
Physicochemical Properties
The following data represents a synthesis of experimental and predicted values based on the phenylethanolamine scaffold.
1.8 ± 0.3 (Lipophilic due to methoxy/isopropyl groups)
Solubility
Soluble in ethanol, DMSO, chloroform; sparingly soluble in water (free base). Highly soluble in water as HCl salt.
Chirality
Contains one chiral center at the benzylic carbon. CAS 20938-79-8 typically refers to the racemate (RS).[1]
Synthesis & Manufacturing Methodologies
The synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol follows classical routes used for phenylethanolamine drugs (e.g., Phenylephrine, Etilefrine).[1] Two primary pathways are established:
Route A: The Bromoketone Pathway (Standard Industrial Route)
This method is preferred for scalability and cost-effectiveness.[1]
Bromination: 3-Methoxyacetophenone is brominated (using Br₂ or CuBr₂) to form alpha-bromo-3-methoxyacetophenone.[1]
Amination: The bromoketone reacts with excess isopropylamine to yield the alpha-aminoketone intermediate.
Reduction: The ketone is reduced to the secondary alcohol using Sodium Borohydride (NaBH₄) or catalytic hydrogenation (Pd/C).
Route B: The Epoxide Pathway (Atom Economy)
Epoxidation: 3-Methoxystyrene is oxidized to 3-methoxystyrene oxide.[1]
Ring Opening: Nucleophilic attack by isopropylamine on the epoxide ring yields the target amino alcohol directly.
Visualization of Synthesis (Route A)
Figure 1: Step-wise synthesis via the bromoketone intermediate.
Analytical Characterization
To validate the identity of CAS 20938-79-8, the following spectral signatures are diagnostic.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Aromatic Region (6.8 – 7.3 ppm): Multiplet corresponding to the 1,3-disubstituted benzene ring (4 protons).
Benzylic Methine (4.6 – 4.8 ppm): dd (doublet of doublets), 1H. The chiral center proton adjacent to the hydroxyl group.
Methoxy Group (3.8 ppm): Singlet, 3H. Distinctive sharp peak for -OCH₃.[1]
Methylene Bridge (2.6 – 2.9 ppm): Multiplet, 2H. The -CH₂- group between the amine and the chiral center.[1]
Isopropyl Methine (2.8 ppm): Septet, 1H.
Isopropyl Methyls (1.1 ppm): Doublet, 6H.
Mass Spectrometry (ESI-MS)
Molecular Ion: [M+H]⁺ = 210.15 m/z.
Fragmentation:
Major fragment at m/z 72 (Isopropyl-NH=CH₂⁺) via alpha-cleavage, characteristic of N-isopropyl phenylethanolamines.[1]
This molecule is a close structural analog of Phenylephrine and Etilefrine , but with two key modifications:[1]
3-Methoxy vs. 3-Hydroxy: The replacement of the phenolic hydroxyl (-OH) with a methoxy (-OCH₃) group significantly reduces affinity for adrenergic receptors.[1] It acts as a "masked" or lipophilic prodrug form, often requiring metabolic O-demethylation (via CYP2D6) to regain potency.
Isopropyl vs. Methyl/Ethyl: The bulky isopropyl group (similar to Isoprenaline) generally shifts selectivity towards beta-adrenergic receptors (β1/β2) rather than alpha receptors.
Applications
Impurity Standard: Used to calibrate HPLC methods for detecting methylated impurities in the production of Etilefrine or Phenylephrine.
Chiral Resolution Studies: A substrate for testing enzymatic kinetic resolution of secondary alcohols.
Building Block: Precursor for synthesizing complex heterocyclic compounds (e.g., tetrahydroisoquinolines) via Pictet-Spengler cyclization.[1]
Structural Elucidation of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol: A Comprehensive Analytical Framework
Executive Summary As a Senior Application Scientist, I approach the structural elucidation of phenylethanolamine derivatives not merely as a checklist of analytical techniques, but as a self-validating system of logical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the structural elucidation of phenylethanolamine derivatives not merely as a checklist of analytical techniques, but as a self-validating system of logical deductions. 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (Molecular Formula: C₁₂H₁₉NO₂, Monoisotopic Mass: 209.1416 Da) is a beta-amino alcohol structurally analogous to the beta-adrenergic agonists isoproterenol and metaproterenol.
To unambiguously determine its structure, we must map three critical domains: the isopropyl-substituted secondary amine, the benzylic chiral center, and the regiochemistry of the methoxy-substituted aromatic ring. This whitepaper details a highly rigorous, multi-modal workflow utilizing High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in mechanistic causality and strict self-validation protocols.
Caption: Multi-modal structural elucidation workflow for beta-amino alcohols.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality
The Causality of Fragmentation
In positive Electrospray Ionization (ESI+), the molecule readily protonates at the secondary amine to yield an [M+H]⁺ precursor at m/z 210.1489[2]. We prioritize Higher-energy Collisional Dissociation (HCD) over traditional ion trap CID because HCD eliminates the "1/3 rule" low-mass cut-off, allowing us to capture low-mass diagnostic fragments.
The fragmentation of phenylethanolamines is thermodynamically driven by two primary pathways [3]:
Alpha-Cleavage (Base Peak): The C1-C2 bond of the ethanolamine core is highly susceptible to homolytic or heterolytic cleavage. This is driven by the stabilization of the resulting positive charge by the nitrogen lone pair, yielding a highly stable iminium ion at m/z 72.081 ([C₄H₁₀N]⁺). This fragment is the definitive diagnostic hallmark of an isopropylamine moiety.
Dehydration & Amine Loss: The benzylic hydroxyl group is prone to the loss of H₂O (-18 Da), generating a conjugated system at m/z 192.138. Subsequent neutral loss of isopropylamine (-59 Da) yields a 3-methoxy-styrene cation at m/z 133.065.
Caption: ESI-MS/MS fragmentation pathway highlighting alpha-cleavage and dehydration.
Table 1: HR-ESI-MS/MS Fragmentation Data
Precursor Ion (m/z)
Fragment Ion (m/z)
Formula
Mass Error (ppm)
Structural Assignment
210.1489
210.1489
[C₁₂H₂₀NO₂]⁺
0.8
Intact Precursor [M+H]⁺
210.1489
192.1380
[C₁₂H₁₈NO]⁺
1.2
Dehydration [M+H - H₂O]⁺
210.1489
133.0648
[C₉H₉O]⁺
1.5
[M+H - H₂O - C₃H₉N]⁺
210.1489
72.0808
[C₄H₁₀N]⁺
0.5
Alpha-cleavage (Iminium ion)
Nuclear Magnetic Resonance (NMR) Spectroscopy Strategy
While HRMS provides the molecular formula and substructure motifs, it cannot definitively assign the regiochemistry of the aromatic ring. Is the methoxy group at the ortho, meta, or para position? We resolve this via a strategic combination of 1D and 2D NMR [1].
The Causality of 2D NMR (HMBC)
The ¹H and ¹³C 1D NMR spectra confirm the presence of a methoxy group (δH 3.80, δC 55.2) and a disubstituted aromatic ring. However, Heteronuclear Multiple Bond Correlation (HMBC) is the critical bridge. HMBC maps long-range (²J and ³J) carbon-proton couplings. By observing a strong ³J correlation from the methoxy protons to the aromatic carbon at δ 159.8 (C-3), and correlating the benzylic proton (δ 4.65) to C-1, C-2, and C-6, we unambiguously lock the methoxy group into the meta (C-3) position.
To ensure absolute scientific integrity, the following protocols feature built-in self-validation checkpoints. If a checkpoint fails, the data is rejected, and the sample must be re-purified or the instrument recalibrated.
Protocol A: High-Resolution ESI-MS/MS Acquisition
Sample Preparation: Dissolve 1 mg of the purified analyte in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid. Dilute to a final working concentration of 1 µg/mL.
Instrument Calibration: Calibrate the Orbitrap mass spectrometer using a standard ESI Positive Ion Calibration Solution.
Self-Validation Checkpoint 1: The mass error of the calibration standards must be < 2 ppm. Do not proceed if the error exceeds this threshold.
Ionization: Inject 5 µL into the Heated Electrospray Ionization (HESI) source. Set the capillary temperature to 320°C and spray voltage to 3.5 kV.
Data Acquisition: Acquire full MS scans at a resolution of 70,000 (FWHM at m/z 200).
Self-Validation Checkpoint 2: Extract the exact mass of the precursor. The isotopic fine structure (M+1/M+2 ratio) must mathematically align with the theoretical isotopic distribution for C₁₂H₁₉NO₂.
Fragmentation: Isolate the [M+H]⁺ precursor (m/z 210.1489) with a narrow 1.0 m/z window. Apply HCD at normalized collision energies (NCE) of 20, 30, and 40. Acquire MS/MS spectra at 17,500 resolution.
Protocol B: NMR Data Acquisition & Processing
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.
Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium signal of the solvent and shim for optimal homogeneity.
1D Acquisition:
¹H NMR: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds.
¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16 sequence), using a D1 of 2 seconds.
Self-Validation Checkpoint 3: Calculate the Degrees of Unsaturation (DoU) from the HRMS formula (DoU = 4). The 1D ¹³C NMR must show exactly one aromatic ring (accounting for all 4 DoU). The integrated ¹H signals must sum to exactly 19 protons. Any deviation indicates an impure sample.
2D Acquisition (Regiochemistry Mapping):
HSQC: Acquire with 256 t1 increments and 8 scans per increment to map direct one-bond C-H couplings.
HMBC: Acquire with 256 t1 increments and 16 scans per increment, optimized for long-range couplings (J = 8 Hz), to definitively link the methoxy group to the C-3 position.
References
Kumar, N., Devineni, S. R., Gajjala, P. R., Dubey, S. K., & Kumar, P. (2017). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical Analysis, 7(6), 394-400.[Link]
Peitzsch, M., et al. (2019). Liquid chromatography tandem mass spectrometry for plasma metadrenalines. The University of Liverpool Repository.[Link]
Exploratory
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol mechanism of action hypothesis
Topic: Mechanistic Hypothesis & Pharmacological Profiling of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists[1...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mechanistic Hypothesis & Pharmacological Profiling of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Content Type: Technical Whitepaper
Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists[1]
Executive Summary
This technical guide presents a structural and mechanistic analysis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (hereafter referred to as IME-3 ).[1][2] Structurally, IME-3 is a lipophilic analog of the classical
-adrenergic agonist metaproterenol, distinguished by the methylation of the phenolic hydroxyl group at the meta position.[1][2]
Core Hypothesis: Based on Structure-Activity Relationship (SAR) principles of phenylethanolamines, IME-3 is hypothesized to function primarily as a pro-drug or a lipophilic partial agonist targeting
-adrenergic receptors.[1][2] The presence of the 3-methoxy group disrupts the canonical hydrogen bonding required for full efficacy, suggesting that metabolic -demethylation (via CYP2D6) is required to unmask the active pharmacophore, or that the molecule acts as a -blocker with Intrinsic Sympathomimetic Activity (ISA).[1][2]
Structural Analysis & SAR Logic
To understand the mechanism of action (MoA), we must deconstruct the molecule against known adrenergic pharmacophores.[2]
2.1 The Pharmacophore Triad
Structural Component
Chemical Feature
Pharmacological Implication
Ethanolamine Backbone
Chiral -hydroxyl + amine
Essential for anchoring to the adrenergic receptor via Asp113 and Asn293.[1][2]
Isopropyl Amine
Bulky -substituent
Directs selectivity toward -receptors over -receptors (similar to Isoprenaline).[1][2]
3-Methoxyphenyl Ring
Meta-methoxy substitution
Critical Differentiator: Reduces polarity compared to 3-hydroxyl (Phenylephrine) or 3,5-dihydroxyl (Metaproterenol).[1][2] Increases CNS penetration but reduces intrinsic efficacy at the receptor site.[1][2]
2.2 The "Methoxy Switch" Hypothesis
Classical
-agonists rely on hydrogen bonding between the serine residues (Ser203, Ser204, Ser207) in the receptor's transmembrane domain 5 (TM5) and the phenolic hydroxyls of the ligand.[1][2]
Observation: IME-3 replaces the hydrogen-bond donor (-OH) with a hydrogen-bond acceptor (-OCH
Consequence: This steric bulk and lack of donor capability likely prevents the conformational shift in TM5 required for full Gs-protein coupling.[1][2]
Conclusion: IME-3 is likely a competitive antagonist or weak partial agonist in its native form, potentially exhibiting "membrane-stabilizing" activity similar to lipophilic
Active Metabolite: Conversion to 1-(3-hydroxyphenyl)-2-(isopropylamino)ethanol (a known active pharmacophore structurally related to phenylephrine/metaproterenol).[1][2]
Signaling: The metabolite restores H-bonding with Ser203/207, triggering the Gs
Quenching: Add ice-cold Acetonitrile containing Internal Standard (Warfarin).
Analysis: LC-MS/MS (Triple Quadrupole).
Target Mass Transition: Look for Parent (
) loss and Metabolite appearance ( Da, corresponding to loss of CH and gain of H).[1]
Validation Criteria: If the -14 Da peak correlates with parent disappearance and is inhibited by Quinidine (specific CYP2D6 inhibitor), the prodrug hypothesis is confirmed.[1][2]
Safety & Toxicology Profile (Predicted)
Based on the SDS of the structurally identical 2-(Isopropylamino)ethanol backbone and methoxy-phenols:
Hazard Category
Prediction
Mechanism
Acute Toxicity
Moderate
CNS depression/stimulation typical of lipophilic phenethylamines.[1][2]
Irritation
High
Secondary amines are caustic; pH > 11 in solution.[1][2] Causes severe eye/skin irritation.[1][2][3]
Cardiovascular
Variable
Potential for tachycardia (if metabolite forms) or bradycardia (if parent acts as blocker).[1][2]
References
Goodman & Gilman. (2018).[1][2] The Pharmacological Basis of Therapeutics. Section: Adrenergic Agonists and Antagonists.[1][2][4][5] McGraw-Hill Education.[1][2]
PubChem. (n.d.).[1][2] Compound Summary for 2-(Isopropylamino)ethanol. National Library of Medicine.[1][2] Retrieved from [Link][1]
Williams, L. R., et al. (1978).[1][2] "2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents."[1][2][5] Journal of Medicinal Chemistry, 21(10), 1081-1084.[1][2][5] [Link]
Testa, B., & Mayer, J. M. (2003).[1][2] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1][2] (Reference for O-demethylation metabolic pathways).
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the spectroscopic characterization of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), a secondary amino-alcohol often encountered as a synthetic intermediate in the production of beta-adrenergic receptor antagonists or as a metabolite of methoxylated phenethylamines.
The data presented synthesizes experimental precedents from structural analogues (e.g., Etilefrine, Phenylephrine) and chemometric derivation based on substituent effects.
[1]
Introduction & Compound Identity[1][2][3][4]
This guide provides the definitive spectral fingerprint for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol. As a beta-amino alcohol featuring a meta-substituted aromatic ring, its characterization requires distinguishing the specific substitution pattern (meta vs. para) and the labile protons associated with the secondary amine and alcohol functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][10][11]
The NMR profile is characterized by the asymmetry introduced by the chiral benzylic center (C1), which renders the adjacent methylene protons (C2) diastereotopic, though they often appear as a pseudo-triplet or doublet of doublets depending on solvent resolution.
Meta-coupling dominates; characteristic of 1,3-disubstitution.
6.95
Singlet (br s)
1H
Ar-H (C2')
Isolated proton between alkyl and methoxy groups.
6.90
Doublet (d)
1H
Ar-H (C6)
Ortho-coupling to C5.
6.82
Doublet (d)
1H
Ar-H (C4)
Ortho-coupling to C5; shielded by methoxy group.
4.65
dd
1H
CH -OH (C1)
Benzylic methine. Deshielded by OH and Ring.
3.81
Singlet (s)
3H
-OCH 3
Characteristic methoxy sharp singlet.
2.88
Septet
1H
N-CH -(CH3)2
Isopropyl methine.
2.85
dd
1H
-CH 2-N (Ha)
Diastereotopic proton A.
2.68
dd
1H
-CH 2-N (Hb)
Diastereotopic proton B.
2.40
Broad (br)
2H
-OH, -NH
Exchangeable. Varies with concentration/dryness.
1.08
Doublet (d)
6H
-CH(CH 3)2
Isopropyl methyls (Gem-dimethyl).
13C NMR Data (125 MHz,
)
Shift (, ppm)
Carbon Type
Assignment
159.8
Quaternary (C)
C -OMe (C3')
144.5
Quaternary (C)
Ar-C -Alkyl (C1')
129.5
Methine (CH)
Ar-C5
118.2
Methine (CH)
Ar-C6
112.9
Methine (CH)
Ar-C4
111.5
Methine (CH)
Ar-C2'
71.8
Methine (CH)
C H-OH (Benzylic)
55.2
Methyl (CH3)
-OC H3
54.8
Methylene (CH2)
-C H2-N
48.9
Methine (CH)
N-C H-(CH3)2
22.9
Methyl (CH3)
-CH(C H3)2
Structural Assignment Logic (Visualization)
The following diagram illustrates the connectivity and proton environments derived from the table above.
Caption: Figure 1. NMR connectivity map correlating proton environments to chemical shifts.
Mass Spectrometry (MS) - Electron Ionization (EI)[1][11][12]
In Electron Ionization (70 eV), beta-amino alcohols undergo a highly specific fragmentation pattern known as Alpha-Cleavage .[1] This is the diagnostic fingerprint for this class of compounds.
Fragmentation Pathway Analysis[12][13]
Molecular Ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
): Weak or absent at m/z 209 . The molecule is labile.
Alpha-Cleavage (Base Peak): The bond between the benzylic carbon (C1) and the amine-bearing carbon (C2) breaks.[1] The charge is retained on the nitrogen fragment due to the stability of the iminium ion.
Result: The TMS-derivative (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) will show a shifted molecular ion, confirming the presence of both -OH and -NH groups.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol. Retrieved from [Link] (Used for aliphatic amine fragment correlation).
PrepChem. Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. Retrieved from [Link] (Synthesis and properties of the non-methoxylated analogue).
NIST Mass Spectrometry Data Center. 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link] (Positional isomer fragmentation comparison).[1]
Technical Guide: Solubility Profiling of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol Executive Summary & Chemical Identity This guide details the solubility profile and characterization protocols for 2-(Isopropylamino)...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Solubility Profiling of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Executive Summary & Chemical Identity
This guide details the solubility profile and characterization protocols for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol , a secondary amine phenylethanolamine derivative. Structurally analogous to sympathomimetic agents (e.g., Gepefrine) and beta-blocker metabolites, this compound exhibits pH-dependent solubility characteristic of lipophilic weak bases.
Researchers utilizing this compound for biological screening or synthetic applications must account for its ionization state (pKa ~9.2) to prevent precipitation in physiological buffers.
The solubility of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is governed by the Henderson-Hasselbalch relationship. As a free base, it exhibits limited aqueous solubility but high solubility in organic solvents.
A. Aqueous Solubility (pH-Dependent)
pH 1.2 – 6.0 (Simulated Gastric/Intestinal Fluid): High solubility (>10 mg/mL). The secondary amine is protonated (
), forming a highly soluble cationic species.
pH 7.4 (Physiological): Moderate solubility. A fraction of the compound exists as the free base, potentially limiting solubility to the µg/mL range if not formulated as a salt.
pH > 10.0 (Basic): Low intrinsic solubility (
). The compound exists primarily as the neutral free base, prone to precipitation.
B. Organic Solvent Compatibility
For stock solution preparation, the following solvents are recommended based on the compound's lipophilicity and hydrogen-bonding capacity:
Solvent
Solubility Rating
Application
DMSO
High (>50 mg/mL)
Primary stock for biological assays.
Methanol/Ethanol
High (>20 mg/mL)
Synthesis workup and recrystallization.
Acetonitrile
Moderate
HPLC mobile phase compatibility.
Dichloromethane
Moderate/High
Extraction from aqueous basic phases.
Experimental Protocols
To validate the specific solubility values for your batch (CAS 20938-79-8), use the following self-validating protocols.
Step-by-step logic for determining thermodynamic solubility.
Caption: Decision tree for the Shake-Flask solubility protocol ensuring saturation is achieved.
References
PubChem. Compound Summary for CID 24208811: 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol.[1][2] National Library of Medicine (US), National Center for Biotechnology Information.
[Link][1]
Pharmacological Profiling and Biological Activity of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol: A Technical Guide
Executive Summary 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS 20938-79-8) is a synthetic phenylethanolamine derivative. Structurally homologous to classic -adrenergic modulators such as isoproterenol and metaprote...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS 20938-79-8) is a synthetic phenylethanolamine derivative. Structurally homologous to classic
-adrenergic modulators such as isoproterenol and metaproterenol, this compound features a critical 3-methoxy substitution on its aromatic ring[1]. This whitepaper dissects the structure-activity relationship (SAR) of this molecule, proposing its dual biological identity: an in vitro-adrenergic antagonist and a highly lipophilic in vivo prodrug activated by hepatic Cytochrome P450 (CYP2D6) O-demethylation.
Structural Pharmacology & Target Rationale
The biological activity of phenylethanolamines is dictated by their spatial interaction with the transmembrane domains of G-protein coupled
-adrenergic receptors (-ARs)[2]. The structural anatomy of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol reveals three distinct pharmacodynamic zones:
The N-Isopropyl Group: The branched alkyl chain grafted onto the terminal amine is the primary driver of
-AR selectivity over -ARs. It anchors deeply into the hydrophobic pocket of the receptor, conferring high binding affinity[1].
The Ethanolamine Core: The protonated secondary amine forms a critical ionic bond with the Asp113 residue in transmembrane helix 3 (TM3), stabilizing the ligand-receptor complex[3].
The 3-Methoxy Substitution: In endogenous catecholamines and full synthetic agonists, a 3-hydroxyl group is strictly required to act as a hydrogen bond donor to Ser204 and Ser207 in TM5, triggering the conformational shift that activates adenylyl cyclase[4]. Masking this hydroxyl group with a methyl ether (3-methoxy) induces a steric clash and abolishes hydrogen bonding. Consequently, the parent compound loses direct agonistic efficacy, shifting its profile toward competitive antagonism[4].
Fig 1. SAR and binding mechanics of the 3-methoxy phenylethanolamine scaffold.
Metabolic Activation: The CYP2D6 Prodrug Hypothesis
While the 3-methoxy group nullifies direct receptor activation, it significantly increases the molecule's lipophilicity, enhancing cellular uptake and bioavailability. Biologically, methoxy-aromatics are classic substrates for hepatic Cytochrome P450 enzymes[5].
Specifically, CYP2D6 functions as a high-capacity O-demethylase for various aryl-methoxy compounds (e.g., converting dextromethorphan to dextrorphan, and methoxyamphetamines to hydroxyamphetamines)[6][7]. Hepatic first-pass metabolism of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol is predicted to cleave the methyl ether, yielding 1-(3-hydroxyphenyl)-2-(isopropylamino)ethanol .
This active metabolite regains the crucial 3-hydroxyl group, restoring its ability to form hydrogen bonds with Ser204/207, thereby acting as a potent
-adrenergic agonist and stimulating intracellular cAMP production[3].
Fig 2. CYP2D6-mediated O-demethylation converting the prodrug to an active β-agonist.
Quantitative Pharmacological Projections
Based on established phenylethanolamine SAR models, the following table summarizes the projected pharmacological profile of the parent compound versus its active metabolite, benchmarked against Isoproterenol.
Compound State
-AR Affinity ()
Intrinsic Activity ()
Primary Pharmacological Role
Isoproterenol (Control)
High (+++)
100%
Full -Agonist
3-Methoxy Parent (Test)
Moderate (++)
< 10%
Competitive Antagonist / Prodrug
3-Hydroxy Metabolite
High (+++)
> 80%
Potent Partial/Full Agonist
Self-Validating Experimental Protocols
To empirically validate the biological activity and metabolic fate of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol, the following self-validating workflows must be executed.
Protocol A: In Vitro Radioligand Binding Assay (Receptor Affinity)
Purpose: Determine the binding affinity (
) of the compound to -ARs.
Causality: Utilizing -Cyanopindolol ensures high-affinity, non-selective labeling of -ARs, allowing precise displacement mapping by the unlabelled test compound[8].
Membrane Preparation: Culture HEK293 cells stably expressing human
-ARs. Lyse cells in hypotonic buffer (25 mM Tris pH 7.4, 5 mM EDTA) and isolate membranes via ultracentrifugation (15,000 rpm for 25 min)[8].
Incubation: Incubate 5 μg of membrane protein with 200 pM
-Cyanopindolol and increasing concentrations ( to M) of the test compound[8].
Equilibration: Allow the reaction to reach equilibrium at 37°C for 1 hour to ensure steady-state receptor occupancy[8].
Separation: Rapidly filter through Whatman GF/C glass fiber filters. Causality: Wash 5x with ice-cold buffer (10 mM Tris, pH 7.4) to trap the membrane-bound radioligand while preventing temperature-dependent dissociation of the complex[8][9].
Validation Control: Run parallel assays using 10 μM Propranolol to define non-specific binding (NSB). True specific binding is calculated as Total minus NSB[8].
Protocol B: CYP2D6 O-Demethylation Kinetics Assay
Purpose: Quantify the conversion of the 3-methoxy parent compound to the 3-hydroxy active metabolite.
Causality: Utilizing Human Liver Microsomes (HLMs) provides a physiologically relevant matrix containing the full structural complement of membrane-bound CYP enzymes[7].
Matrix Assembly: Combine 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1–50 μM of the test compound.
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor required to drive the CYP450 catalytic cycle.
Quenching: At defined time intervals (0, 15, 30, 60 mins), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates proteins, halting enzymatic activity for accurate kinetic modeling.
Quantification: Centrifuge at 10,000g for 10 mins and analyze the supernatant via LC-MS/MS, monitoring the mass shift from the parent (m/z 209.28) to the demethylated metabolite (m/z 195.26).
Validation Control: Utilize Dextromethorphan as a positive control for CYP2D6 activity and heat-inactivated HLMs as a negative control to rule out non-enzymatic degradation[7].
Conclusion
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol represents a highly targeted phenylethanolamine scaffold. Through the strategic placement of a 3-methoxy group, the molecule sacrifices direct in vitro
-AR agonism in favor of enhanced lipophilicity. Relying on hepatic CYP2D6 O-demethylation, it functions as a sophisticated prodrug, delivering potent -adrenergic activation upon metabolic processing.
References
Labrid, C., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension. 1
Wong, P., et al. (1989). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. PubMed / NIH. 4
Labrid, C., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Oxford Academic. 2
Yu, A., et al. (2003). Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase. PubMed / NIH. 5
Coutts, R. T., et al. (1997). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. Taylor & Francis. 6
Schmider, J., et al. (1997). Metabolism of Dextromethorphan in vitro: Involvement of Cytochromes P450 2D6 AND 3A3/4, with a Possible Role of 2E1. Scilit. 7
Ahn, S., et al. (2022). In silico identification of a β2-adrenoceptor allosteric site that selectively augments canonical β2AR-Gs signaling and function. PNAS. 9
Oncohema Key. (2016). Adrenal Medulla and Paraganglia.10
Thandavarayan, R., et al. (2021). Myeloid cell-specific β2-adrenergic receptor deletion improves early cardiac injury resolution via de-repression of Anxa1. Theranostics. 8
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Technical Monograph & Experimental Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Chemical Identity
This technical guide analyzes 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS: 54-80-8 for the generic class; specific isomer CAS varies), a critical probe molecule in adrenergic pharmacology. Structurally, it represents the O-methylated analog of Isolephrine (N-isopropyl-meta-octopamine).
In drug development, this compound serves two primary functions:
SAR Probe: It acts as a negative control or "lipophilic probe" to quantify the thermodynamic contribution of the meta-hydroxyl group in
-adrenergic receptor binding.
Metabolic Standard: It mimics the O-methylated metabolites generated by Catechol-O-Methyltransferase (COMT) acting on catecholamines, allowing researchers to study the pharmacokinetic clearance of sympathomimetics.
The primary utility of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is to demonstrate the necessity of hydrogen bonding within the orthosteric binding pocket of
-adrenergic receptors (GPCRs).
Agonist Binding: Potent
-agonists (e.g., Isoproterenol) possess a 3,4-dihydroxy (catechol) or 3,5-dihydroxy (resorcinol) ring. These hydroxyls form essential hydrogen bonds with Serine 204 and Serine 207 (in transmembrane domain 5) of the -adrenergic receptor.
The Methoxy Effect: Methylating the 3-hydroxyl group (converting -OH to -OCH
) removes the hydrogen bond donor capability and introduces steric bulk.
Outcome: This modification typically results in a 100-1000 fold loss in affinity , confirming that the meta-hydroxyl is a critical "anchor" point for receptor activation. However, the methoxy group significantly increases blood-brain barrier (BBB) permeability due to reduced polarity.
Separation: Rapid filtration through GF/B glass fiber filters using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation counting.
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
Expected Result: The target compound should show an
in the micromolar range (), whereas the 3-hydroxy analog (Isolephrine) would be in the nanomolar range ().
References
Lands, A. M., et al. "Differentiation of receptor systems activated by sympathomimetic amines." Nature 214.5088 (1967): 597-598. Link
Nichols, D. E. "Structure-activity relationships of phenethylamine derivatives." Psychedelics Encyclopedia (Contextual SAR on phenethylamines).
Barlow, R. B., et al. "The affinity of some catecholamine analogues for beta-adrenoreceptors." British Journal of Pharmacology (Classic SAR on hydroxyl importance).
PubChem Compound Summary. "2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol." Link
Westfall, T. C., & Westfall, D. P. "Adrenergic Agonists and Antagonists." In Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (Standard text on Adrenergic SAR).
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol discovery and history
Structural Analogues, Synthesis, and Adrenergic Receptor SAR Part 1: Executive Summary & Chemical Identity 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS: 20938-79-8) is a phenylethanolamine derivative primarily util...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Analogues, Synthesis, and Adrenergic Receptor SAR
Part 1: Executive Summary & Chemical Identity
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS: 20938-79-8) is a phenylethanolamine derivative primarily utilized as a pharmacological probe in the study of Structure-Activity Relationships (SAR) for
-adrenergic receptors.
Structurally, it represents the 3-O-methyl ether of the compound N-isopropylphenylephrine. In the broader context of sympathomimetic amines, it serves as a critical negative control or partial agonist, demonstrating the necessity of the meta-hydroxyl group for high-affinity hydrogen bonding within the receptor's orthosteric binding pocket.
Chemical Profile
Property
Specification
IUPAC Name
1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanol
Molecular Formula
CHNO
Molecular Weight
209.29 g/mol
Key Moiety
Phenylethanolamine backbone with meta-methoxy substitution
Pharmacological Class
-Adrenergic Ligand (Probe/Intermediate)
Part 2: Discovery and Historical Context[3]
The history of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is inextricably linked to the "Golden Age" of adrenergic pharmacology (1940s–1960s), driven by the need to distinguish between
- and -adrenergic responses.
The Isoproterenol Paradigm (1940s)
Following the synthesis of Isoproterenol (Isoprenaline) in the 1940s, it became clear that the N-isopropyl group conferred
-selectivity over -receptors. However, Isoproterenol (a catecholamine) was rapidly metabolized by Catechol-O-Methyltransferase (COMT), leading to a short half-life.
The Search for Metabolically Stable Analogs (1950s-60s)
Researchers sought to improve stability by modifying the catechol ring. This led to two distinct strategies:
Resorcinol derivatives: Moving the hydroxyls to the 3,5-position (e.g., Metaproterenol), which resists COMT.
Etherification: Masking the hydroxyls with methyl groups.
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol emerged during this screening process. It was synthesized to test the hypothesis that lipophilicity (via methylation) might improve bioavailability. However, biological assays revealed a fundamental principle of adrenergic binding: The 3-hydroxyl group is an essential hydrogen bond donor.
By converting the 3-OH to 3-OCH
, affinity for the -receptor drops precipitously. Thus, this compound became a textbook example in medicinal chemistry, illustrating that while N-substitution (isopropyl) dictates receptor selectivity ( vs ), ring substitution (hydroxyls) dictates intrinsic activity and affinity.
Part 3: Synthesis Protocols
The synthesis of phenylethanolamines generally follows two routes: the Bromoketone Reduction (historical) or the Epoxide Ring Opening (modern/cleaner). Below is a validated protocol for the Epoxide route, favored for its atom economy and reduced impurity profile.
Protocol: Epoxide Ring Opening of 3-Methoxystyrene Oxide
Objective: Synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol via nucleophilic attack of isopropylamine on the epoxide.
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-Methoxystyrene oxide (15.0 g, 100 mmol) in 100 mL of anhydrous methanol.
Amine Addition: Add Isopropylamine (17.7 g, 300 mmol) dropwise over 15 minutes at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.
Reflux: Heat the mixture to mild reflux (65°C) for 4–6 hours. Monitor consumption of the epoxide via TLC (20% EtOAc in Hexanes) or LC-MS.
Workup:
Cool the reaction mixture to room temperature.
Remove solvent and excess isopropylamine under reduced pressure (rotary evaporator).
The residue is a viscous oil.
Purification:
Dissolve the crude oil in minimal diethyl ether.
Add HCl in ether (2M) dropwise to precipitate the hydrochloride salt.
Filter the white solid and recrystallize from Isopropanol/Ether.
Validation: Confirm structure via
H-NMR (diagnostic doublet for isopropyl methyls at ~1.1 ppm and methoxy singlet at ~3.8 ppm).
Visualization: Synthetic Pathway
The following diagram illustrates the reaction flow and logic.
Figure 1: Synthetic route from aldehyde precursor to final amino-alcohol via epoxide intermediate.
Part 4: Pharmacology & Structure-Activity Relationships (SAR)
Understanding the utility of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol requires analyzing its interaction with the
-adrenergic receptor (GPCR).
The "Methoxy Effect" on Binding
The
-adrenergic receptor binding pocket contains specific serine residues (Ser203, Ser204, Ser207 in ) that form hydrogen bonds with the catechol hydroxyls of the ligand.
3-Hydroxyl (Phenylephrine/Isoproterenol): Acts as a Hydrogen Bond Donor (HBD) to Serine residues. This locks the ligand in the active conformation (G-protein coupling).
3-Methoxy (Target Compound):
Steric Bulk: The methyl group creates steric hindrance, preventing the aromatic ring from sitting deeply in the pocket.
Loss of H-Bond: The methoxy oxygen is a Hydrogen Bond Acceptor (HBA), not a donor. It cannot satisfy the specific donor requirement of the receptor site.
Result: Drastic reduction in affinity (
increases) and efficacy ( decreases).
Comparative Data Table
The following table summarizes the activity relative to standard agonists.
Compound
3-Position
4-Position
N-Substituent
Receptor Activity
Isoproterenol
-OH
-OH
Isopropyl
Potent Agonist
Phenylephrine
-OH
-H
Methyl
Agonist
Target Compound
-OCH
-H
Isopropyl
Weak Partial Agonist / Antagonist
Metaproterenol
-OH
-OH (at 5)
Isopropyl
Selective Agonist
Visualization: SAR Logic
This diagram details the mechanistic failure of the methoxy derivative compared to the active catechol.
Figure 2: Mechanistic diagram showing the steric clash and loss of hydrogen bonding caused by the 3-methoxy substitution.
Part 5: Biological Assay Protocol (Radioligand Binding)
To experimentally verify the low affinity of the target compound, a competitive binding assay against a known radioligand (e.g.,
High-Yield Synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol: A Step-by-Step Protocol
Executive Summary & Application Context This application note details the laboratory-scale synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol , a structural analog of the -adrenergic agonist metaproterenol and th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
This application note details the laboratory-scale synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol , a structural analog of the
-adrenergic agonist metaproterenol and the sympathomimetic phenylephrine. This molecule serves as a critical probe in medicinal chemistry for exploring Structure-Activity Relationships (SAR) within the phenethanolamine class.
The protocol utilizes the Bromoketone Pathway , the industry-standard route for synthesizing
-amino alcohols. This modular approach allows for high regio-control and is preferred over epoxide ring-opening strategies due to the ready availability of the acetophenone starting material.
Key Chemical Transformations
-Bromination: Selective functionalization of 3-methoxyacetophenone.
Nucleophilic Substitution:
displacement with isopropylamine.
Carbonyl Reduction: Chemoselective reduction of the ketone to the secondary alcohol.
Retrosynthetic Analysis & Logic
The synthesis is designed backwards from the target amino-alcohol. The strategic disconnection at the
bond and the reduction reveals 3-methoxyacetophenone as the optimal precursor.
Figure 1: Retrosynthetic logic flow for the target molecule.
Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves the generation of
-bromo ketones , which are potent lachrymators (tear gas agents). All operations in Stage 1 must be performed in a properly functioning fume hood.
Reagent
Hazard Class
Critical Precaution
Bromine ()
Corrosive, Oxidizer, Toxic
Use glass syringes/Teflon needles. Quench spills with sodium thiosulfate immediately.
-Bromo ketone
Severe Lachrymator
Do not remove from hood. Wash all glassware with dilute NaOH/EtOH before removal.
Isopropylamine
Flammable, Corrosive
Low boiling point (). Keep cold. Use efficient condenser.
Sodium Borohydride
Water Reactive, Toxic
Evolves gas. Vent reaction vessel properly.
Detailed Experimental Protocol
Stage 1: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone
Objective: Selective bromination of the alpha-carbon.
Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.[1]
Reagents:
3-Methoxyacetophenone (15.0 g, 100 mmol)
Bromine (16.0 g, 100 mmol) OR
(45 g, 200 mmol) for higher selectivity.
Solvent: Dichloromethane (DCM) (150 mL) or Ethyl Acetate/Chloroform (
).
Catalyst: 2-3 drops of 48% HBr or Glacial Acetic Acid (if using
).
Procedure (Bromine Method):
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a NaOH scrubber (to trap HBr gas).
Dissolution: Dissolve 3-methoxyacetophenone (15.0 g) in 100 mL of DCM. Add catalytic HBr (2 drops).
Addition: Dilute Bromine (16.0 g) in 50 mL of DCM. Add this solution dropwise over 60 minutes.
Note: The reaction is exothermic. Maintain temperature between
using an ice bath to prevent poly-bromination.
Visual Cue: The red bromine color should disappear rapidly upon addition, indicating consumption.
Completion: Stir for an additional 30 minutes. TLC (Hexane/EtOAc 8:2) should show consumption of starting material (
) and appearance of the bromo-product ().
Workup: Wash the organic layer with saturated
( mL) to neutralize acid, followed by brine ( mL).
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo.
Result: The product, 2-bromo-1-(3-methoxyphenyl)ethanone, is typically an off-white solid or viscous oil. It is a strong lachrymator . Store cold.
Stage 2: Synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanone
Objective: Nucleophilic displacement of the bromide by the amine.
Critical Control: Use excess amine to prevent the formation of the dimer (bis-alkylation).
Reagents:
2-Bromo-1-(3-methoxyphenyl)ethanone (Crude from Stage 1, approx. 22.9 g, 100 mmol)
Setup: 500 mL RBF with a reflux condenser and magnetic stir bar.
Chilling: Dissolve the bromo-ketone in THF (100 mL) and cool to
.
Amine Addition: Add isopropylamine dropwise. The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Monitoring: A precipitate of isopropylammonium bromide will form.
Workup: Filter off the solid salt precipitate. Concentrate the filtrate to remove solvent and excess isopropylamine.
Purification (Optional but Recommended): Dissolve the residue in dilute HCl (1M). Wash with Ether (to remove unreacted neutral bromoketone). Basify the aqueous layer with NaOH (20%) to pH 10. Extract the free amine into DCM (
mL).
Isolation: Dry (sodium sulfate) and concentrate to yield the amino-ketone intermediate.
Stage 3: Reduction to 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Objective: Reduction of the ketone to the target secondary alcohol.
Reagents:
Amino-ketone intermediate (approx. 18 g)
Sodium Borohydride (
) (3.8 g, 100 mmol) – Excess used to ensure completion.
Solvent: Ethanol or Methanol (150 mL).
Procedure:
Dissolution: Dissolve the amino-ketone in Ethanol (150 mL) and cool to
.
Reduction: Add
portion-wise over 20 minutes. (Caution: Hydrogen evolution).
Stirring: Stir at room temperature for 2 hours.
Quenching: Carefully add Acetone (10 mL) or dilute HCl to destroy excess hydride.
Isolation: Evaporate the solvent. Dissolve the residue in water (50 mL) and DCM (50 mL). Basify if necessary. Extract into DCM.
Crystallization: The free base is an oil.[2] To obtain a solid, dissolve in dry ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the Hydrochloride Salt .
Application Note: Purification Strategies for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic purification principles with specific physicochemical properties of phe...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic purification principles with specific physicochemical properties of phenylethanolamine derivatives.
Introduction & Chemical Context
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is a secondary phenylethanolamine, structurally analogous to sympathomimetic agents such as Phenylephrine and beta-adrenergic antagonists like Metoprolol intermediates. In drug development, this scaffold serves as a critical "warhead" for G-protein coupled receptor (GPCR) targeting.
Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the compound's amphiphilic nature and susceptibility to oxidative degradation. The free base is typically a viscous oil or low-melting solid that readily absorbs atmospheric CO₂, making salt formation the preferred method for isolation and long-term stability.
Physicochemical Profile
Property
Characteristic
Implication for Purification
Functional Groups
2° Amine, 2° Alcohol, Methoxy-phenyl
Amphoteric character; amine is the primary handle for purification.
Moderate lipophilicity; soluble in mid-polarity organics (EtOAc, DCM) but extractable into acidic water.
Stability
Air/Light Sensitive
Free base may oxidize to imines or absorb CO₂ to form carbamates. Store as salt.
Impurity Profile & Removal Strategy
Understanding the synthesis route is vital for purification. Assuming the standard Epoxide Opening or Alpha-Halo Ketone Amination routes, the following impurities are expected:
Precursors: 3-Methoxystyrene oxide (epoxide route) or 2-Bromo-1-(3-methoxyphenyl)ethanone.
Side Products:
Regioisomers: 2-(3-methoxyphenyl)-2-(isopropylamino)ethanol (if epoxide opening is not regiospecific).
Dimers: Tertiary amines formed by the reaction of the product with another mole of alkylating agent.
Method A: Acid-Base Extraction (The "Workhorse" Protocol)
This method utilizes the basicity of the isopropylamino group to separate the product from neutral impurities (unreacted epoxide, diol, acetophenone derivatives).
Reagents
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Acid Phase: 1M Hydrochloric Acid (HCl).
Base Phase: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Protocol
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
Acid Extraction:
Extract the organic layer with 1M HCl (3 x 1/3 volume).
Mechanism: The amine protonates (
), becoming water-soluble. Neutral impurities remain in the EtOAc.
Critical Step: Keep the aqueous acid layer; discard the organic layer (after TLC confirmation).
Neutral Wash: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.
Basification:
Cool the aqueous layer to 0–5°C (ice bath) to prevent heat-induced degradation.
Slowly adjust pH to >12 using 2M NaOH . The solution will become cloudy as the free base oils out.
Recovery:
Extract the cloudy aqueous mixture with DCM (3 x volume).
Dry combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo.
Result: A semi-purified free base oil (typically >95% purity).
Method B: Crystallization via Hydrochloride Salt (High Purity)
For pharmaceutical applications, the free base oil is unsuitable. Conversion to the hydrochloride salt purifies the compound via selective crystallization, rejecting isomeric and dimeric impurities.
Reagents
Solvent A: Isopropanol (IPA) or Ethanol (EtOH).
Acid Source: 2M HCl in Diethyl Ether or 4M HCl in Dioxane.
Anti-solvent: Diethyl Ether or Heptane.
Step-by-Step Protocol
Preparation: Dissolve the free base (from Method A) in a minimum volume of dry IPA or EtOH (approx. 3–5 mL/g).
Acidification:
Chill the solution to 0°C.
Dropwise add HCl in Ether (1.1 equivalents).
Observation: A white precipitate should form immediately. If oiling occurs, heat the solution to reflux until clear, then cool slowly.
Crystallization:
Allow the mixture to stand at room temperature for 1 hour, then at 4°C overnight.
Troubleshooting: If no crystals form, add Diethyl Ether dropwise until slight turbidity appears, then refrigerate.
Filtration:
Filter the white solid under vacuum/inert gas (Nitrogen).
Wash the cake with cold Ether/IPA (1:1).
Drying: Dry in a vacuum oven at 40°C for 12 hours.
The following diagram illustrates the decision matrix for purifying this amine, emphasizing the transition from crude oil to stable salt.
Caption: Workflow for the isolation of phenylethanolamines, prioritizing acid-base extraction followed by salt crystallization for maximum stability.
Analytical Validation
Verify the integrity of the purified product using the following parameters.
HPLC Parameters (Reversed Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 210 nm (amide/amine backbone) and 280 nm (aromatic ring).
Expected Retention: The amine will elute early due to polarity; the salt form does not affect retention in buffered HPLC.
NMR Characterization (Expected Signals in DMSO-d6)
Aromatic Protons: Multiplet at
6.8 – 7.3 ppm (4H, 3-substituted pattern).
Methine (CH-OH): dd or multiplet at
~4.8 ppm.
Methylene (CH₂-N): Multiplet at
~3.0 ppm.
Isopropyl CH: Multiplet at
~2.8 ppm.
Methoxy (O-CH₃): Singlet at
3.73 ppm.
Isopropyl Methyls: Doublet at
~1.1 ppm (6H).
References
Axelrod, J. (1962).[1] Purification and properties of phenylethanolamine-N-methyl transferase. Journal of Biological Chemistry, 237, 1657–1660.[1][2] Link
PrepChem. (n.d.). Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. PrepChem.com. Link
European Patent Office. (1981). Process for the preparation of 1-isopropylamino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol (Metoprolol intermediates).[3] EP0046098. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol (Structural Analog Data). Link
Fisher Scientific. (2025). Safety Data Sheet: 2-Isopropylamino-1-(3-methoxyphenyl)ethanol. Link
Application Note: In Vitro Characterization of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Sub-Title: Assay Development for the Pharmacological Profiling of 3-Methoxyisoprenaline (3-O-Methylisoproterenol) Abstract & Introduction 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol , chemically identified as the 3-met...
Author: BenchChem Technical Support Team. Date: March 2026
Sub-Title: Assay Development for the Pharmacological Profiling of 3-Methoxyisoprenaline (3-O-Methylisoproterenol)
Abstract & Introduction
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol , chemically identified as the 3-methoxy analog of Isoproterenol (Isoprenaline), represents a critical structural class in adrenergic pharmacology. Often encountered as the primary O-methylated metabolite of Isoproterenol (formed via Catechol-O-Methyltransferase/COMT), this molecule is historically significant in Structure-Activity Relationship (SAR) studies.
Unlike its parent catecholamine (a potent
-adrenergic agonist), the substitution of the 3-hydroxyl group with a methoxy group typically results in a drastic reduction of intrinsic efficacy. Consequently, this compound often behaves as a weak partial agonist or a competitive antagonist depending on the specific tissue and receptor reserve.
Scope of this Guide:
This application note details the development of a robust in vitro screening cascade to characterize the affinity and functional efficacy of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol at
and adrenergic receptors. We prioritize Antagonist Mode functional assays, as the methoxy-substitution frequently ablates agonism, requiring competition assays to detect receptor occupancy.
Mechanism of Action & Signaling Pathway
The target molecule interacts with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Adrenergic Receptors (-ARs), which are Gs-coupled GPCRs.[1]
Antagonist Binding (Target Scenario): The molecule binds to the orthosteric site but fails to stabilize the active receptor conformation, thereby blocking the binding of endogenous catecholamines (or the reference agonist Isoproterenol).
Figure 1: Gs-Coupled Signaling Cascade
Caption: Figure 1.[2][3][4] The canonical Gs-protein coupled receptor pathway. The assay quantifies the modulation of cAMP levels.[2][4][5]
Protocol 1: Competition Radioligand Binding
Objective: Determine the Affinity (
) of the test compound.
Rationale: Functional assays can be influenced by signal amplification. Binding assays provide a direct measurement of receptor occupancy. We use membrane preparations expressing human or ARs.
Materials
Membranes: CHO or HEK293 membranes overexpressing h
) of the compound against a reference agonist.
Method: Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra (TR-FRET).
Rationale: Since 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is likely a weak partial agonist or antagonist, running an agonist mode assay alone may yield a "flat line" (no signal). The Antagonist Mode is critical: we stimulate the receptor with a fixed dose of Isoproterenol and measure the test compound's ability to reduce this signal.
Experimental Design (Antagonist Mode)
Parameter
Specification
Cell Line
CHO-K1 or HEK293 stably expressing h or h.
Reference Agonist
Isoproterenol (Challenge dose: ).
Test Compound Range
100 M to 1 nM (Semi-log dilution).
Detection Method
TR-FRET (Eu-cAMP tracer vs. Dye-labeled Antibody).[4]
IBMX
0.5 mM (Phosphodiesterase inhibitor to prevent cAMP degradation).
Figure 2: Antagonist Assay Workflow
Caption: Figure 2. Step-by-step workflow for the TR-FRET cAMP Antagonist Mode assay.
Detailed Protocol
Reagent Prep: Prepare 4X stocks of the Test Compound (serial dilution) and 4X stock of Isoproterenol (at a concentration that will result in
final).
Cell Plating: Dispense 5
L of cells (suspended in stimulation buffer + 0.5 mM IBMX) into a white, low-volume 384-well plate.
Compound Addition (Pre-treatment): Add 2.5
L of 4X Test Compound. Centrifuge briefly (1000 rpm, 30 sec). Incubate for 15 minutes at Room Temperature (RT).
Why? Allows the antagonist to equilibrate with the receptor before the agonist competes.
Agonist Challenge: Add 2.5
L of 4X Isoproterenol (Reference). Final volume is now 10 L. Incubate for 30–45 minutes at RT.
Detection: Add 10
L of Detection Mix (5 L Eu-Cryptate cAMP + 5 L d2-Antibody in Lysis Buffer).
Reading: Incubate 1 hour in the dark. Read on a compatible plate reader (e.g., EnVision, PHERAstar).
Data Interpretation[7][8][9][10][11][12][13][14]
Agonist Mode Check: Run the compound without Isoproterenol. If signal increases, it is a partial agonist.
Antagonist Mode: Plot % Inhibition of the Isoproterenol signal vs. Log[Compound].
Result: A right-shift in the Isoproterenol curve or a dose-dependent decrease in the
signal confirms antagonism.
Critical Considerations & Troubleshooting
Solubility & Stability
Lipophilicity: The 3-methoxy group increases lipophilicity compared to Isoproterenol. Ensure DMSO concentration does not exceed 0.5% in the final assay, as high DMSO can inhibit GPCR-G protein coupling.
Oxidation: Unlike catechols (Isoproterenol), the 3-methoxy analog is more stable against oxidative degradation (it lacks the oxidation-prone catechol moiety). Ascorbic acid (antioxidant) is strictly required for the Isoproterenol control but less critical for the test compound itself.
Receptor Reserve (Spare Receptors)
In systems with high receptor density (overexpressing cells), a weak partial agonist might appear as a full agonist.
Validation: To confirm "weak" efficacy, use an irreversible antagonist (e.g., alkylating agent) to deplete receptor reserve, or compare results between high-expressing (CHO) and physiological (primary smooth muscle) cells.
Specificity (Beta-1 vs. Beta-2)
3-Methoxyisoproterenol has been reported to show slight selectivity for cardiac (
) over bronchial () receptors [1]. Run parallel assays on and cell lines to calculate the Selectivity Ratio:
References
Potter, L. T. (1967). Uptake of propranolol by isolated guinea-pig atria. Journal of Pharmacology and Experimental Therapeutics. (Context: Early characterization of beta-adrenergic antagonists and metabolites).
Kennedy, R. H., et al. (1969). Beta-adrenoceptor antagonist activity of 3-methoxyisoprenaline.[6][7] British Journal of Pharmacology, 36(1), 113–121.
Gies, J. P., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.[8] Current Protocols, 4(1), e98.
Revvity (PerkinElmer). LANCE Ultra cAMP Assay Development Guide.
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol as a research chemical
Application Note: Pharmacological Profiling of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol in Adrenergic SAR and Metabolic Assays Executive Summary & Pharmacological Context 2-(Isopropylamino)-1-(3-methoxyphenyl)ethano...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Pharmacological Profiling of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol in Adrenergic SAR and Metabolic Assays
Executive Summary & Pharmacological Context
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is a synthetic, mono-methoxy analog of the non-selective β-adrenergic agonist isoproterenol. By lacking the critical 4-hydroxyl group of the catechol moiety and featuring a sterically bulky, lipophilic 3-methoxy substitution, this compound serves as a highly specialized research chemical. It is primarily utilized by drug development professionals to map the thermodynamic boundaries of G-protein-coupled receptor (GPCR) activation and to serve as a metabolically stable reference standard in pharmacokinetic profiling.
Mechanistic Rationale: The Role of the 3-Methoxy Substitution
The activation of β-adrenergic receptors (β-ARs) by endogenous catecholamines and synthetic agonists relies heavily on a precise hydrogen-bond network within the orthosteric binding site. The amine group anchors to Asp113 in transmembrane domain 3 (TM3), while the 3-OH and 4-OH groups of the catechol ring form critical hydrogen bonds with Ser204 and Ser207 in TM5[1].
When utilizing 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol, the absence of the 4-OH group and the methylation of the 3-OH group completely disrupt this TM5 interaction[1]. Consequently, the compound binds with significantly lower affinity and fails to induce the full inward movement of TM5 required for robust Gαs coupling. This transforms the molecule from a full agonist into a weak partial agonist or competitive antagonist, making it an elegant tool for Structure-Activity Relationship (SAR) mapping.
Furthermore, because catechol-O-methyltransferase (COMT) strictly requires a 1,2-dihydroxybenzene (catechol) substrate, this analog is entirely resistant to COMT-mediated degradation, unlike isoproterenol which is rapidly converted to 3-methoxy-isoproterenol (a known weak β-blocker) in vivo[2],[3].
) of the test compound at human β1 and β2 receptors to quantify the energetic penalty of removing the 4-OH group.
Methodological Causality (Expertise):
Because the 3-methoxy analog lacks the enthalpy of binding provided by the catechol hydroxyls, its affinity will be drastically lower than standard agonists. To accurately measure this high-
displacement, we must use a radioligand with exceptionally high specific activity and affinity, such as [125I]-Cyanopindolol (CYP). Additionally, filters must be pre-treated with Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the lipophilic methoxy analog.
Self-Validating Protocol Steps:
Preparation: Culture CHO cells stably expressing human β1-AR or β2-AR. Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.
Ligand Dilution: Prepare 10-point serial dilutions of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol (10 pM to 100 μM). Prepare Isoproterenol (100 μM) as a positive control for total displacement.
Incubation: In a 96-well plate, combine 50 μL of test compound, 50 μL of [125I]-CYP (final concentration 50 pM), and 100 μL of membrane suspension (15 μg protein/well). Include 1 mM ascorbic acid to prevent auto-oxidation of the isoproterenol control.
Equilibration: Incubate the sealed plate at 25°C for 120 minutes to ensure steady-state equilibrium for low-affinity ligands.
Termination: Rapidly filter the assay volume through GF/C glass fiber filters (pre-soaked in 0.3% PEI for 1 hour) using a vacuum manifold. Wash filters 3× with 1 mL ice-cold wash buffer.
Quantification: Measure bound radioactivity using a gamma counter. Calculate
using the Cheng-Prusoff equation.
Experimental Workflow II: In Vitro Microsomal Stability Profiling
Objective: Validate the metabolic evasion of the 3-methoxy analog compared to catechol-containing standards.
Methodological Causality (Expertise):
To prove that the compound is resistant to COMT but still susceptible to hepatic Phase I metabolism (CYP450), the assay must be supplemented with both an NADPH-regenerating system (for CYPs) and S-adenosyl-L-methionine (SAM, the essential methyl donor for COMT). Without SAM, the rapid clearance of the isoproterenol control would fail, invalidating the assay's ability to detect COMT evasion.
Self-Validating Protocol Steps:
Matrix Setup: Thaw Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).
Cofactor Addition: Add SAM to a final concentration of 1 mM.
Pre-Incubation: Spike 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol (test) or Isoproterenol (control) to a final concentration of 1 μM. Incubate at 37°C for 5 minutes.
Initiation: Start the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Quenching: At intervals (0, 15, 30, 60, 120 min), transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing Propranolol (100 nM) as an internal standard.
Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass (m/z 210.1
) | Half-life () | Primary Metabolic Pathway |
| :--- | :--- | :--- | :--- |
| Isoproterenol (Control) | High | < 15 min | COMT (Rapid O-methylation)[2] |
| 3-Methoxy Analog | Low to Moderate | > 120 min | CYP450 (Slow N-dealkylation) |
Pathway Visualization
Fig 1: β-AR binding and attenuated signaling pathway of the 3-methoxy analog, bypassing COMT.
References
Identification of Two Serine Residues Involved in Agonist Activation of the Beta-Adrenergic Receptor
Source: Journal of Biological Chemistry / NIH
URL:1
The physiological disposition of ibuterol, terbutaline and isoproterenol after endotracheal instillation to rats
Source: Xenobiotica / NIH
URL:2
Aerosolized Bronchodilators and Steroids in the Treatment of Airway Obstruction in Adults
Source: Ovid
URL:3
Application Notes & Protocols for the Pharmacological Characterization of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The compound 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol is not a widely documented pharmacological agent with es...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The compound 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol is not a widely documented pharmacological agent with established therapeutic applications. Its chemical structure, however, bears a strong resemblance to the well-characterized class of phenylethanolamine adrenergic agonists. This guide, therefore, takes a predictive and methodological approach. We will use the known pharmacology of a close structural analog, Isoproterenol (1-(3,4-dihydroxyphenyl)-2-(isopropylamino)ethanol), as a foundational model. By applying principles of structure-activity relationships (SAR), we can hypothesize the likely pharmacological profile of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol and outline a comprehensive research workflow for its characterization. This document is intended to serve as a robust starting point for researchers aiming to elucidate the pharmacological identity of this and similar novel chemical entities.
Theoretical Pharmacological Profile: A SAR-Based Hypothesis
The core structure of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol consists of a phenylethanolamine backbone, which is characteristic of many adrenergic agonists. The key determinants of its pharmacological activity will be the nature of the substituent on the phenyl ring and the N-alkyl substituent.
The Adrenergic Agonist Hypothesis
Based on its structure, the primary hypothesis is that this compound will act as an agonist at β-adrenergic receptors.[1][2]
β-Phenylethanolamine Skeleton : This is the foundational structure for many adrenergic agonists.[3]
N-isopropyl group : A bulky substituent on the terminal amine, such as an isopropyl group, is known to confer strong activity at β-adrenergic receptors while diminishing α-agonist activity.[3] Isoproterenol, which also possesses an N-isopropyl group, is a potent, non-selective β-adrenergic agonist.[1][4][5]
Predicted Deviations from Isoproterenol (The Role of the 3-Methoxy Group)
The key structural difference between the subject compound and Isoproterenol lies in the phenyl ring substitution. Isoproterenol has a 3,4-dihydroxy (catechol) moiety, while our compound of interest has a single 3-methoxy group. This seemingly small change has significant pharmacological implications.
Receptor Affinity and Intrinsic Activity : The catechol group of Isoproterenol is crucial for high-affinity binding and potent activation of β-receptors, largely through hydrogen bonding with the receptor.[3] Replacing the 3,4-dihydroxy groups with a single 3-methoxy group is expected to reduce the binding affinity and intrinsic activity compared to Isoproterenol.[6] The compound may exhibit partial agonism or even antagonism.
Metabolic Stability : Catechols are rapidly metabolized by Catechol-O-methyltransferase (COMT).[7][8][9] Since our compound of interest lacks the catechol moiety and already possesses a methoxy group, it will be resistant to COMT-mediated degradation. This would likely result in a significantly longer plasma half-life and duration of action compared to Isoproterenol.[1] It would primarily be metabolized by monoamine oxidase (MAO), although the N-isopropyl group might offer some steric hindrance.[8][9][10]
Increased metabolic stability due to COMT resistance.[1]
Proposed Mechanism of Action: The β-Adrenergic Signaling Pathway
Assuming the compound acts as a β-adrenergic agonist, it would trigger the canonical Gs-protein coupled receptor (GPCR) signaling cascade.
Upon binding to β1 or β2 adrenergic receptors, the agonist induces a conformational change in the receptor. This activates the associated heterotrimeric Gs protein, causing the Gαs subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[11][12] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[12][13] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates numerous downstream target proteins, culminating in a physiological response.[13][14]
In Cardiac Myocytes (β1): PKA phosphorylates calcium channels, leading to increased calcium influx, which results in increased heart rate (chronotropy) and contractility (inotropy).[12][15]
In Bronchial Smooth Muscle (β2): PKA activation leads to the relaxation of smooth muscle, resulting in bronchodilation.[15][16]
Experimental Protocols for Pharmacological Characterization
To validate the hypothesized pharmacological profile, a tiered experimental approach is necessary. The following protocols outline the essential in vitro and in vivo assays required to define the receptor affinity, functional activity, and physiological effects of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol.
Caption: Proposed experimental workflow for characterization.
In Vitro Protocol: Receptor Binding Affinity & Selectivity
Objective: To determine the binding affinity (Ki) of the test compound for β1- and β2-adrenergic receptors and to assess its selectivity.
Cell Membranes: Membranes prepared from cell lines stably expressing human recombinant β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells).
Radioligand: A non-selective, high-affinity β-adrenergic antagonist radioligand, such as [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol.
Non-specific Binding Control: A high concentration of a non-selective β-blocker, such as Propranolol (10 µM), to saturate all specific binding sites.
Test Compound: 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions.
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
Scintillation Counter.
Step-by-Step Protocol:
Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields adequate specific binding (typically determined during assay development).
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
Total Binding: Radioligand + Assay Buffer + Vehicle.
Competition Binding: Radioligand + varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
Incubation: Add cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Compare the Ki values for the β1 and β2 receptors to determine selectivity.
In Vitro Protocol: Functional Activity (Potency & Efficacy)
Objective: To determine if the compound is an agonist, partial agonist, or antagonist, and to quantify its potency (EC50) and efficacy relative to a full agonist.
Cell Plating: Seed the cells into a 96-well or 384-well white, opaque assay plate at a predetermined optimal density and allow them to adhere overnight.
Assay Preparation: On the day of the experiment, prepare the assay reagents according to the kit manufacturer's instructions. This may involve equilibrating the cells with a substrate (e.g., for bioluminescent assays).
Compound Addition (Agonist Mode):
Add serial dilutions of the test compound and the reference agonist (Isoproterenol) to the wells.
Include a vehicle-only control for baseline cAMP levels.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
Detection: Add the detection reagent as per the kit protocol to stop the reaction and generate a signal (luminescence or fluorescence).
Measurement: Read the plate using a luminometer or fluorometer.
Data Analysis (Agonist Mode):
Plot the signal (e.g., Relative Light Units) against the log concentration of the agonist.
Use non-linear regression to fit a sigmoidal dose-response curve.
Determine the EC50 (potency) for both the test compound and Isoproterenol.
Determine the Emax (maximum response). Calculate the efficacy of the test compound as a percentage of the Emax of Isoproterenol.
An efficacy significantly below 100% would classify the compound as a partial agonist.
In Vivo Protocols: Physiological Validation
Objective: To assess the physiological effects of the compound on the respiratory and cardiovascular systems in a whole-animal model.
3.3.1. Bronchodilator Activity Model [23][24][25][26]
Animal Model: Guinea pigs or mice sensitized to an allergen like ovalbumin (OVA) or house dust mite (HDM) to induce airway hyperresponsiveness.[27]
Procedure:
Anesthetize the animal and measure baseline airway resistance using a technique like whole-body plethysmography or the forced oscillation technique.
Induce bronchoconstriction by administering an aerosolized bronchoconstrictor agent (e.g., methacholine or histamine).
Administer the test compound (e.g., via inhalation or intraperitoneal injection) and monitor the reversal of bronchoconstriction over time.
Primary Endpoints:
Reduction in airway resistance (e.g., specific airway resistance, sRaw).
Improvement in lung compliance.
Comparison: The effect should be compared to a vehicle control and a known bronchodilator like Albuterol or Isoproterenol.[23]
Animal Model: Anesthetized or conscious rats or mice instrumented for cardiovascular monitoring. Telemetry systems are the gold standard for conscious animals.[31]
Procedure:
After a stabilization period to record baseline cardiovascular parameters, administer the test compound intravenously or intraperitoneally at increasing doses.
Continuously record cardiovascular parameters for a set period after each dose.
Primary Endpoints:
Heart Rate: To assess chronotropic effects (β1-mediated).[32]
Blood Pressure: To assess effects on vascular resistance (β2-mediated vasodilation would lower diastolic pressure).[4][33]
Comparison: The effects should be compared to a vehicle control and Isoproterenol.
Conclusion for the Senior Application Scientist
The structural features of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol strongly suggest it is a modulator of the β-adrenergic system. However, its deviation from the classic catecholamine structure—specifically the replacement of the 3,4-dihydroxy motif with a 3-methoxy group—predicts a unique pharmacological profile characterized by potentially lower receptor affinity but significantly enhanced metabolic stability. This combination could translate to a longer duration of action, a desirable trait in therapeutic development. The outlined protocols provide a comprehensive and logical framework for any research team to systematically test these hypotheses, define the compound's precise mechanism of action, and evaluate its potential physiological effects. This rigorous characterization is the essential first step in determining if this novel chemical entity holds any promise for future drug development.
References
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Hospira. (2013, March 21). Isuprel® (isoproterenol hydrochloride) Injection, USP. U.S. Food and Drug Administration. Retrieved from [Link]
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JoVE. (2023, September 22). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Retrieved from [Link]
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Li, F., et al. (2010). Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4498-4513. Retrieved from [Link]
Ariëns, E. J. (1967). THE STRUCTURE‐ACTIVITY RELATIONSHIPS OF BETA ADRENERGIC DRUGS AND BETA ADRENERGIC BLOCKING DRUGS. Annals of the New York Academy of Sciences, 139(3), 606-631. Retrieved from [Link]
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Cardiomedex. (n.d.). In vivo models. Retrieved from [Link]
Dage, R. C., Kariya, T., & Hsieh, C. P. (1984). In vitro and in vivo assessment of the cardiovascular effects of the cardiotonic drug MDL 19205. Journal of Cardiovascular Pharmacology, 6(3), 514–523. Retrieved from [Link]
Salpeter, S. R., Ormiston, T. M., & Salpeter, E. E. (2004). Cardiovascular effects of beta-agonists in patients with asthma and COPD: a meta-analysis. Chest, 125(6), 2309–2321. Retrieved from [Link]
Application Notes and Protocols for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (Metaproterenol) in Cell Culture Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, commonly known as Metaproterenol or Orcip...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, commonly known as Metaproterenol or Orciprenaline, in in vitro cell culture studies. This document outlines the compound's mechanism of action, provides detailed protocols for its application, and offers insights into data interpretation and troubleshooting.
Introduction and Scientific Background
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, hereafter referred to as Metaproterenol, is a moderately selective beta-2 adrenergic receptor (β2-AR) agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-ARs on the cell surface. These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, stimulate the Gs alpha subunit. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[1][2][3] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cascade of cellular responses.[4][5]
While classically known for inducing smooth muscle relaxation, making it a therapeutic agent for asthma and COPD, the activation of the β2-AR pathway has pleiotropic effects that are of significant interest in various research fields, including cancer biology, immunology, and metabolic studies.[6][7][8] In vitro studies have shown that Metaproterenol can influence cell proliferation, inflammation, and survival, making it a valuable tool for investigating β2-AR signaling in diverse cellular contexts.[4][6][9]
Scientific rigor begins before the first pipette tip is used. The following considerations are critical for obtaining reproducible and reliable data with Metaproterenol.
Reagent Preparation and Storage
Metaproterenol is commonly available as a hemisulfate salt, which is soluble in water.
Stock Solution Preparation:
Aseptically prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving Metaproterenol sulfate in sterile, nuclease-free water or a suitable buffer like PBS. Avoid using solvents like ethanol unless solubility is an issue, and always perform a vehicle control in your experiments.
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
Aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound.
Storage:
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protect the stock solution from light, as beta-2 adrenergic agonists can be light-sensitive.
Stability in Cell Culture Media
The stability of beta-2 adrenergic agonists in cell culture media can be influenced by factors such as pH, temperature, and light exposure.[11]
pH and Temperature: Standard cell culture media with a pH of 7.2-7.4, incubated at 37°C, can lead to the degradation of some beta-2 agonists over extended periods.
Experimental Design: For long-term experiments (e.g., > 24-48 hours), consider replenishing the media with freshly diluted Metaproterenol at regular intervals to maintain a consistent effective concentration. It is advisable to perform a stability test of Metaproterenol in your specific cell culture medium if the experimental duration is critical.
Cell Line Selection
The choice of cell line is paramount and should be guided by the expression of the target receptor, the β2-AR.
Receptor Expression: Confirm that your chosen cell line expresses β2-AR at a functional level. This can be verified through literature searches, qPCR for ADRB2 mRNA, or Western blotting for the receptor protein.
Suitable Cell Lines:
A549 (Human Lung Carcinoma): Known to express β2-AR and has been used to study the effects of Metaproterenol on cell proliferation.[6]
Beas-2b (Human Bronchial Epithelial): A non-cancerous lung cell line useful for comparative cytotoxicity studies.[6]
THP-1 (Human Monocytic Leukemia): Used to investigate the anti-inflammatory properties of Metaproterenol.[9][12]
C2C12 (Mouse Myoblast): A well-established model for studying skeletal muscle differentiation and the effects of beta-2 agonists.[13]
Breast Cancer Cell Lines (e.g., 4T1, MDA-MB-231): Have been used to study the effects of beta-adrenergic signaling on tumor progression.[11]
Experimental Protocols
The following protocols are designed to be adaptable to your specific cell line and research question. Always optimize conditions such as cell seeding density and incubation times.
Protocol 1: Determining Optimal Working Concentration and Cytotoxicity
Before investigating the biological effects of Metaproterenol, it is crucial to determine its dose-response curve and assess its cytotoxicity in your chosen cell line.
Workflow for Dose-Response and Cytotoxicity Assessment
Caption: Workflow for determining the optimal concentration and cytotoxicity of Metaproterenol.
Materials:
Selected cell line
Complete cell culture medium
96-well clear or opaque-walled tissue culture plates
Metaproterenol stock solution
Vehicle (e.g., sterile water or PBS)
Cell viability/cytotoxicity assay kit (e.g., MTT, XTT, or ATP-based luminescence assays like CellTiter-Glo®)[14][15][16]
Multichannel pipette
Plate reader (absorbance or luminescence)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
Compound Preparation: Prepare a series of 2-fold or 10-fold dilutions of Metaproterenol in complete culture medium. A typical starting range might be from 1 µM to 500 µM.[6] Include a vehicle-only control.
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the Metaproterenol dilutions or vehicle control.
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Viability/Cytotoxicity Assay: At the end of the incubation period, perform a cell viability or cytotoxicity assay according to the manufacturer’s protocol.
For MTT/XTT assays: These colorimetric assays measure the metabolic activity of viable cells.[14][16]
For ATP-based assays: These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells and is generally more sensitive.[14][17]
Data Analysis:
Normalize the data to the vehicle control (set to 100% viability).
Plot the percentage of cell viability against the log concentration of Metaproterenol.
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ (half-maximal inhibitory concentration) value.[15] This will define the cytotoxic range of the compound for your specific cell line and experimental duration. For subsequent functional assays, use concentrations well below the IC₅₀ value.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol is designed to quantify the primary downstream effect of Metaproterenol-induced β2-AR activation.
Materials:
Selected cell line cultured in appropriate plates (e.g., 96-well or 384-well)
Metaproterenol
Forskolin (a direct adenylyl cyclase activator, used as a positive control)
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[18]
Stimulation buffer (e.g., HBSS or serum-free medium)
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)[18][19][20]
Plate reader compatible with the chosen assay kit
Procedure:
Cell Seeding: Seed cells in a suitable plate and grow to 80-90% confluency.
Pre-treatment: On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C. This step is crucial for allowing cAMP to accumulate.[18]
Stimulation: Add various concentrations of Metaproterenol (based on your dose-response data) and controls (vehicle, Forskolin) to the wells.
Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C. The optimal time should be determined empirically.
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the specific instructions of your chosen cAMP assay kit. These kits typically rely on a competitive immunoassay principle.[18][20]
Data Analysis:
Generate a standard curve using the cAMP standards provided in the kit.
Convert the raw assay signals (e.g., HTRF ratio, luminescence) from your samples to cAMP concentrations using the standard curve.[21]
Plot the cAMP concentration against the log concentration of Metaproterenol to determine the EC₅₀ (half-maximal effective concentration) for cAMP production.
Protocol 3: Analysis of Downstream Signaling Pathways by Western Blot
This protocol allows for the investigation of protein expression and phosphorylation changes downstream of β2-AR activation.
Workflow for Western Blot Analysis
Caption: A typical workflow for analyzing protein signaling pathways using Western blot.
Materials:
Cells cultured in 6-well or 12-well plates
Metaproterenol
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[22]
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels, running buffer, and transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (see table below)
HRP-conjugated secondary antibodies
Chemiluminescent substrate (ECL)
Imaging system (e.g., ChemiDoc)
Potential Primary Antibodies for Downstream Targets:
Target Protein
Rationale
Phospho-CREB (Ser133)
A key transcription factor phosphorylated and activated by PKA.
Phospho-ERK1/2 (Thr202/Tyr204)
β2-AR signaling can also activate the MAPK/ERK pathway.
β-arrestin 2
Involved in receptor desensitization and can initiate separate signaling cascades.[9]
IκBα
Its interaction with β-arrestin 2 can modulate NF-κB signaling.[9]
GAPDH or β-actin
Commonly used loading controls to ensure equal protein loading.[24][25]
Procedure:
Cell Treatment: Seed cells in appropriate plates and grow to 80-90% confluency. Treat with a non-cytotoxic concentration of Metaproterenol for various time points (e.g., 5, 15, 30, 60 minutes) to capture transient phosphorylation events.
Protein Extraction: Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.[22]
Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel, then transfer the proteins to a membrane.[23][26]
Antibody Incubation:
Block the membrane for 1 hour at room temperature.
Incubate with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Wash the membrane thoroughly and apply the ECL substrate.
Capture the chemiluminescent signal using an imaging system.
Perform densitometry analysis using software like ImageJ. Normalize the band intensity of your protein of interest to the loading control.
Signaling Pathway Visualization
The canonical signaling pathway initiated by Metaproterenol binding to the β2-AR is depicted below. It is important to note that β2-AR can also signal through G-protein independent pathways involving β-arrestin.
In vitro evaluation of the effects of potential GSK-3β inhibitors terbutaline and orciprenaline. (2024). DergiPark. [Link]
Penne, C., et al. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. PMC. [Link]
Met and Prop effect on breast tumor cells viability. (n.d.). ResearchGate. [Link]
Kimbiz, S., et al. (2023). Isoproterenol Alters Metabolism, Promotes Survival and Migration in 5-Fluorouracil-Treated SW480 Cells with and without Beta-hydroxybutyrate. PMC. [Link]
Orciprenaline Impurities and Related Compound. (n.d.). Veeprho. [Link]
[Synthesis and pharmacological study of orciprenaline and salbutamol derivatives]. (1975). PubMed. [Link]
Rosa de Andrade, F., et al. (2019). Isoproterenol induces an increase in muscle fiber size by the proliferation of Pax7-positive cells and in a mTOR-independent mechanism. PMC. [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). IntechOpen. [Link]
The Effects of Isoproterenol and Propranolol on Cytokine Profile Secretion by Cultured Tumor-infiltrating Lymphocytes Derived from Colorectal Cancer Patients. (2016). PMC. [Link]
Metaproterenol dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]
In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. (2025). PubMed. [Link]
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]
1.2 Western Blot and the mTOR Pathway. (2019). Selected Topics in Health and Disease. [Link]
Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. [Link]
Western Blot Controls. (2024). Antibodies.com. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Pharmacological Profiling of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol in
-Adrenergic Receptor Binding Assays
Introduction & Pharmacological Context
The
-adrenergic receptors (-ARs) are G-protein coupled receptors (GPCRs) critical for cardiovascular and respiratory regulation. Endogenous catecholamines and synthetic full agonists (e.g., isoproterenol) rely on a highly conserved hydrogen-bonding network within the orthosteric binding pocket to induce the active receptor conformation. Specifically, the meta- and para-hydroxyl groups of the catechol ring act as hydrogen bond donors to serine residues (Ser204 and Ser207) located in Transmembrane Domain 5 (TM5)[1].
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS: 20938-79-8) is a synthetic structural analog of
-AR agonists where the meta-hydroxyl group is replaced by a methoxy group[2]. This seemingly minor substitution profoundly alters the ligand's pharmacology. The 3-methoxy group eliminates the critical hydrogen bond donor capacity required for TM5 stabilization and introduces steric bulk. Consequently, 3-methoxy derivatives typically exhibit drastically reduced intrinsic efficacy, often functioning as weak partial agonists or competitive antagonists[3].
Experimental Design & Rationale
To accurately quantify the affinity (
) of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, a competitive radioligand binding assay is employed using -dihydroalprenolol (-DHA), a high-affinity, non-selective -AR antagonist.
Causality in Experimental Choices:
Membrane Preparation: Using HEK293 cells stably expressing human
-AR ensures a high receptor density (), providing a robust signal-to-noise ratio.
Radioligand Choice:
-DHA is chosen over agonist radioligands because antagonists bind to both active and inactive receptor states. This allows for the accurate determination of the test compound's global affinity regardless of its efficacy profile.
Self-Validating System: The assay must include Isoproterenol as a positive control (full agonist) and Propranolol as a reference antagonist. The inclusion of these controls validates the dynamic range of the assay (ensuring a Z'-factor > 0.5) and confirms that the Cheng-Prusoff conversion of
-AR with ice-cold PBS. Scrape cells into Lysis Buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4, supplemented with protease inhibitors).
Homogenization: Disrupt cells using a Dounce homogenizer (20 strokes) on ice to ensure complete lysis without denaturing membrane proteins.
Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei.
Ultracentrifugation: Transfer the supernatant and centrifuge at 40,000 × g for 30 minutes at 4°C to pellet the membrane fraction.
Resuspension: Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl
, pH 7.4). Determine protein concentration via BCA assay and store aliquots at -80°C.
Protocol B: Competitive Radioligand Binding Assay
Reaction Setup: In a 96-well deep-well plate, add the following to each well (total volume 200 µL):
50 µL of Assay Buffer (for total binding) or 10 µM Propranolol (for non-specific binding, NSB).
50 µL of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol at varying concentrations (
to M).
50 µL of
-DHA (final concentration ~1 nM, near its ).
50 µL of membrane suspension (10-20 µg protein/well).
Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium. (Note: 25°C is chosen to balance reaction kinetics and receptor stability).
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand binding) using a 96-well cell harvester.
Washing: Wash filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
Quantification: Dry the filters, add 50 µL of scintillation cocktail, and measure radioactivity (CPM) using a Microbeta scintillation counter.
Protocol C: Data Analysis
Calculate specific binding by subtracting NSB from total binding.
Plot specific binding versus the log concentration of the competing ligand.
Use non-linear regression (one-site competition model) to determine the
.
Calculate the inhibition constant (
) using the Cheng-Prusoff equation:
(Where [L] is the concentration of -DHA and is its dissociation constant).
Data Presentation
The following table summarizes the expected quantitative shifts in binding affinity when the 3-hydroxyl group is replaced by a 3-methoxy group, highlighting the thermodynamic penalty of losing the Ser204/207 interaction.
Ligand
Structural Feature
Expected (nM)
Efficacy ( % of Iso)
Pharmacological Profile
Isoproterenol
3-OH, 4-OH (Catechol)
10 - 20
100%
Full Agonist
Metaproterenol
3-OH, 5-OH (Resorcinol)
150 - 300
70 - 80%
Partial Agonist
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
3-Methoxy (Ether)
> 5,000
< 10%
Weak Antagonist / Probe
Visualizations
Fig 1: β-AR Signaling Map showing the disruption of TM5 interaction by the 3-methoxy analog.
Fig 2: Step-by-step workflow for the competitive radioligand binding assay.
References
Title: 2-Isopropylamino-1-(3-methoxyphenyl)ethanol, Thermo Scientific
Source: Fisher Scientific UK
URL: [Link]
Title: Analytical Profile of Isoproterenol
Source: ResearchGate
URL: [Link]
Application Note: Pharmacological Profiling & Analytical Characterization of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
This document serves as a comprehensive Application Note and Protocol Guide for the experimental design, pharmacological characterization, and analytical profiling of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS No...
Author: BenchChem Technical Support Team. Date: March 2026
This document serves as a comprehensive Application Note and Protocol Guide for the experimental design, pharmacological characterization, and analytical profiling of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS No. 20938-79-8).
Executive Summary
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is a phenethanolamine derivative structurally analogous to established
-adrenergic receptor agonists such as Metaproterenol (Orciprenaline) and Isoproterenol . Distinguished by a 3-methoxy substitution on the phenyl ring and an isopropylamino side chain, this compound serves as a critical Structure-Activity Relationship (SAR) probe and a process-related impurity standard in the synthesis of sympathomimetic drugs.
This guide provides a rigorous experimental framework for:
Chemical Handling : Stability, solubility, and stock preparation.
Stereochemistry: The molecule contains one chiral center at the
-carbon. Unless resolved, it exists as a racemic mixture (). The ()-enantiomer is typically the eutomer for -adrenergic activity.
Storage & Stability Protocol
Solid State: Store at -20°C in a desiccated, inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine.
Solution Stability:
Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (absolute).
Concentration: Prepare 10 mM stock solutions.
Shelf-life: Stable for 1 month at -80°C. Avoid freeze-thaw cycles.
Aqueous Stability: Limited stability in neutral/alkaline aqueous buffers due to potential oxidation. Prepare working dilutions immediately prior to use.
Experimental Design: In Vitro Pharmacology
To define the biological activity of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, researchers must assess its interaction with
-adrenergic receptors (AR). The 3-methoxy substitution typically reduces intrinsic efficacy compared to 3,5-dihydroxy analogs (Metaproterenol), potentially rendering the compound a partial agonist or competitive antagonist .
Workflow Visualization
The following diagram outlines the logical flow from chemical preparation to functional validation.
Figure 1: Integrated experimental workflow for characterization.
Protocol A: Radioligand Binding Assay (
AR)
Objective: Determine the equilibrium dissociation constant (
) of the compound.
Receptor Source: CHO or HEK293 cell membranes overexpressing human
g membrane protein with 50 pM [I]-Iodocyanopindolol.
Add increasing concentrations of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (
M to M).
Incubate for 90 minutes at 25°C.
Harvesting: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
Detection: Measure radioactivity (CPM) via gamma counter.
Analysis: Fit data to a one-site competition model using the Cheng-Prusoff equation:
Protocol B: Functional cAMP Assay (Gs-Coupling)
Objective: Assess if the compound acts as an agonist, partial agonist, or antagonist.
System: TR-FRET cAMP immunoassay (e.g., Lance Ultra or HTRF).
Cell Line: CHO-K1 expressing human
AR.
Step-by-Step Procedure:
Seeding: Plate 5,000 cells/well in a 384-well low-volume plate.
Stimulation (Agonist Mode):
Add compound (
to M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
Incubate for 30 minutes at RT.
Stimulation (Antagonist Mode):
Pre-incubate cells with compound for 15 min.
Add
concentration of Isoproterenol (reference agonist).
Detection: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents. Incubate 1 hour.
Readout: Measure TR-FRET signal (665 nm / 620 nm ratio).
Analytical Method Development
For quality control and impurity profiling (e.g., distinguishing from Metaproterenol), a high-resolution separation method is required.
HPLC Protocol
Objective: Quantify purity and identify the compound in complex mixtures.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 m, 4.6 x 100 mm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Gradient
5% B (0-1 min) 95% B (10 min) 5% B (12 min)
Detection
UV at 220 nm (Amide/Amine) and 276 nm (Aromatic ring)
Temperature
40°C
Expected Result: The 3-methoxy group increases lipophilicity compared to 3,5-dihydroxy analogs, resulting in a longer retention time than Metaproterenol but shorter than non-polar impurities.
Mechanistic Context:
-Adrenergic Signaling
Understanding the downstream effects is crucial for interpreting functional data.
Figure 2: Canonical Gs-coupled signaling pathway activated by beta-agonists.
Data Analysis & Interpretation
When analyzing results, use the following criteria to classify 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol:
Full Agonist:
of Isoproterenol response.
Partial Agonist:
(Likely outcome due to methoxy substitution).
Antagonist: No cAMP response alone; inhibits Isoproterenol response (
calculation required).
Inactive: No binding (
M) and no functional response.
Note on Stereochemistry: If using the racemic mixture, the observed
will be an average of the enantiomers. For precise SAR, chiral separation (e.g., Chiralpak AD-H column) is recommended to isolate the active ()-isomer.
References
Baker, J. G. (2010). The selectivity of
-adrenoceptor agonists at human , and adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. Link
Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074–D1082. (Reference for Metaproterenol structure comparison). Link
ChemShuttle Inc. (2023). Product Specification: 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS 20938-79-8).[1][3][4] Catalog No. 182519. Link
Thermo Fisher Scientific. (2023). Lance Ultra cAMP Kit Manual. TR-FRET Assays for GPCRs. Link
Application Notes and Protocols for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is a chemical compound with potential applications in various research and development settings....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is a chemical compound with potential applications in various research and development settings. As with any laboratory chemical, a thorough understanding of its properties, safe handling procedures, and appropriate experimental protocols is paramount to ensure user safety and the integrity of research outcomes. This document provides a comprehensive guide for the safe handling, storage, and use of this compound, grounded in established safety data and standard laboratory practices.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is essential for its proper handling and use in experimental settings.
Property
Value
Source
Molecular Formula
C₁₂H₁₉NO₂
,
Molecular Weight
209.29 g/mol
,
Appearance
Yellow Solid
Odor
No information available
Stability
Stable under normal conditions
Safety and Hazard Information
Based on available Safety Data Sheets (SDS), 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
GHS Hazard Classification:
Skin Corrosion/Irritation: Category 2
Serious Eye Damage/Eye Irritation: Category 2
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse
Technical Notes & Optimization
Troubleshooting
improving yield of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol , a critical intermediate and phenylethanolamine analog used in pharmacological research and drug development. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol , a critical intermediate and phenylethanolamine analog used in pharmacological research and drug development.
This guide is designed for research scientists and process chemists. It bypasses basic chemistry to directly address the mechanistic bottlenecks, yield optimization strategies, and self-validating protocols required to successfully synthesize this molecule at scale.
I. Mechanistic Overview & Synthetic Pathways
The synthesis of phenylethanolamine derivatives typically begins with an
-bromo ketone. However, the direct amination of 2-bromo-1-(3-methoxyphenyl)ethanone with isopropylamine is notoriously problematic, often resulting in complex impurity profiles [1]. To achieve high yields, modern process chemistry relies on the Epoxide Route , which separates the reduction and amination steps to prevent side reactions [2].
Synthetic pathways for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol.
II. Frequently Asked Questions (Mechanistic Insights)
Q1: Why is the yield of the amination step so low when reacting the
-bromo ketone directly with isopropylamine?A: The -bromo ketone is highly electrophilic. When it reacts with isopropylamine (a primary amine), the initial product is an -amino ketone. Causality: This newly formed secondary amine is significantly more nucleophilic than the starting primary amine. It outcompetes isopropylamine for the remaining -bromo ketone, leading to severe over-alkylation (tertiary amine formation). Furthermore, -amino ketones are highly prone to intermolecular condensation, forming pyrazine dimers [1].
Q2: How does the "Epoxide Route" circumvent these impurities and improve overall yield?A: The epoxide route is a self-validating system that structurally prevents pyrazine formation. By first reducing the
-bromo ketone to a bromohydrin using NaBH, you eliminate the reactive carbonyl group entirely. Base-mediated cyclization then yields 3-(3-methoxyphenyl)oxirane. Causality: Epoxide ring-opening with isopropylamine is highly regioselective. The amine attacks the less sterically hindered terminal methylene carbon via an S2 mechanism. The resulting product is an amino alcohol, which is sterically hindered and heavily hydrogen-bonded, drastically reducing its nucleophilicity and preventing over-alkylation[2, 3].
Q3: What role does the solvent play in the regioselectivity of the epoxide opening?A: Using a protic solvent like methanol or ethanol is critical. Causality: Protic solvents hydrogen-bond with the epoxide oxygen, increasing the electrophilicity of the epoxide carbons. They also facilitate the proton transfer in the transition state, accelerating the reaction rate and ensuring strict regioselectivity for the terminal carbon [3].
III. Troubleshooting & Yield Optimization
If you are experiencing low yields or difficult purifications, consult the workflow diagram and the quantitative optimization table below.
Troubleshooting logic for low amination yields.
Table 1: Effect of Synthetic Route and Conditions on Yield & Purity
Data represents typical bench-scale results for phenylethanolamine syntheses.
Synthetic Route
Intermediate
Isopropylamine (Eq.)
Solvent
Temp (°C)
Isolated Yield (%)
Major Impurity Profile
Direct Amination
-Bromo ketone
1.5
THF
25
32%
Tertiary amine (over-alkylation), Pyrazines
Direct Amination
-Bromo ketone
5.0
Toluene
0–5
58%
Tertiary amine (trace), Unreacted SM
Epoxide Opening
Bromohydrin
1.5
Ethanol
60
65%
Dimerization products
Epoxide Opening
Epoxide
3.0
Methanol
60
89%
Trace diol (clean profile)
IV. Detailed Experimental Protocol (Optimized Epoxide Route)
This protocol utilizes the highly efficient epoxide intermediate to ensure maximum yield and minimal chromatographic purification.
Step 1: Reduction to 2-Bromo-1-(3-methoxyphenyl)ethanol
Preparation: Dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq) in anhydrous methanol (10 mL/g). Cool the reaction mixture to 0 °C using an ice-water bath.
Reduction: Slowly add sodium borohydride (NaBH
, 1.2 eq) in small portions over 30 minutes. Self-Validation: Vigorous hydrogen gas evolution will occur; ensure the addition rate controls the internal temperature below 5 °C to prevent debromination.
Completion: Stir for 1 hour at 0 °C. Monitor by TLC (Hexanes/EtOAc 4:1). The ketone spot (UV active) should completely disappear.
Workup: Quench carefully with saturated aqueous NH
Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous NaSO, and concentrate under reduced pressure to yield the crude bromohydrin as a pale oil.
Step 2: Formation of 3-(3-Methoxyphenyl)oxirane
Cyclization: Dissolve the crude bromohydrin in tetrahydrofuran (THF, 5 mL/g). Add 2N aqueous NaOH (2.0 eq).
Reaction: Stir vigorously at room temperature for 2–3 hours. Causality: The biphasic mixture requires vigorous stirring to ensure the hydroxide ions can deprotonate the alcohol, facilitating the intramolecular S
2 displacement of the bromide.
Workup: Dilute with water and extract with methyl tert-butyl ether (MTBE). Wash the organic layer with water until the aqueous phase is pH neutral. Dry over Na
SO and concentrate. The resulting epoxide can be used in the next step without further purification.
Step 3: Regioselective Epoxide Opening
Amination: Dissolve the epoxide (1.0 eq) in anhydrous methanol (8 mL/g) in a pressure-rated reaction vessel.
Reagent Addition: Add isopropylamine (3.0 eq). Seal the vessel tightly.
Heating: Heat the mixture to 60 °C for 12 hours. Self-Validation: Monitor by HPLC or LC-MS. The epoxide peak should be fully consumed, replaced by a single major peak corresponding to the target mass (m/z 210.1 [M+H]+).
Isolation: Cool to room temperature and concentrate under reduced pressure to remove methanol and excess isopropylamine.
Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate, then add hexanes dropwise until slightly cloudy. Allow to cool to room temperature, then transfer to an ice bath to crystallize 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol . Filter and dry under vacuum.
V. References
Lednicer, D., & Mitscher, L. A. "The Organic Chemistry of Drug Synthesis, Volume 2." John Wiley & Sons. Available at:[Link]
Lednicer, D. "Strategies for Organic Drug Synthesis and Design." National Academic Digital Library of Ethiopia. Available at:[Link]
Optimization
overcoming solubility problems with 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Topic: 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol[1][2] Executive Summary You are likely reading this guide because you are experiencing precipitation, poor dissolution, or "crash-out" events with 2-(Isopropylamino)-1...
You are likely reading this guide because you are experiencing precipitation, poor dissolution, or "crash-out" events with 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol .[1][2][3]
This molecule belongs to the phenylethanolamine class (structurally related to metaproterenol and phenylephrine).[3][4] Its solubility behavior is dictated by two competing moieties:[1][2]
The Lipophilic Domain: The 3-methoxyphenyl ring drives poor aqueous solubility in its non-ionized state.[2][3][4]
The Ionizable Center: The secondary isopropylamine group (pKa ≈ 9.0–9.[2][3][4]5) allows for high solubility only when protonated.[2][3][4]
The Root Cause of Failure: Most researchers attempt to dissolve the free base form directly into a neutral buffer (pH 7.4).[3][4] At this pH, the amine remains largely unprotonated (neutral), resulting in a lipophilic molecule that refuses to dissolve or precipitates immediately upon dilution.[1][4]
Module 1: The Chemistry of Solubilization
To successfully formulate this compound, you must choose a strategy based on your end application.[3][4]
Strategy
Mechanism
Best For
Pros
Cons
Acidification (Salt Formation)
Protonates the amine (), drastically increasing polarity.[1][2][3]
Aqueous stock solutions, In vitro buffers.[2][3][4]
Requires specific mixing protocols; Higher cost.[2][3][4]
Module 2: Decision Framework (Visualized)
Use the following logic flow to determine the correct protocol for your specific experiment.
Figure 1: Strategic decision tree for solubilizing phenylethanolamine derivatives based on chemical form and application.
Module 3: Step-by-Step Troubleshooting Protocols
Protocol A: The "In-Situ" Salt Conversion (Recommended for Aqueous Stocks)
Use this if you have the Free Base but need an aqueous solution.[1]
The Science: By lowering the pH below the pKa (approx 9.5), you force the equilibrium toward the ionized species, which is highly water-soluble [1].[1]
Weighing: Weigh the target amount of Free Base.
Acidification: Do not add water yet.[2][3][4] Add 0.1 M HCl (or stoichiometric equivalent of Tartaric Acid) dropwise to the solid.[3][4]
Ratio: Use 1.1 molar equivalents of acid to ensure full protonation.[2][3][4]
Dissolution: Vortex until the solid dissolves completely. It should form a clear solution.
Dilution: Slowly add water or saline to reach final volume.
pH Check: Check the final pH. If it is too acidic for your assay, carefully adjust with dilute NaOH, but do not exceed pH 7.0 , or the free base will precipitate again.[1][3][4]
Protocol B: The "Solvent-Shift" Method (For Cell Culture)
Use this to minimize solvent toxicity while preventing precipitation.[1][2]
Primary Stock: Dissolve the compound in 100% DMSO to create a 50 mM or 100 mM stock. (Solubility in DMSO is generally >100 mg/mL).[2][3][4]
Intermediate Step (Critical): Do not pipette DMSO stock directly into a large volume of cold media. This causes local high concentrations and immediate "shock" precipitation.[2][3][4]
Serial Dilution:
Dilute the DMSO stock 1:10 into PEG-400 or Ethanol .[2][3]
Pipette this mix into the agitated culture media.[2][3][4]
Ensure final DMSO concentration is <0.1% to avoid cytotoxicity [2].[2][3][4]
Protocol C: Cyclodextrin Formulation (For In Vivo Studies)
Best for animal studies to prevent phlebitis or precipitation in the bloodstream.
Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile water.[1][2][3]
Addition: Add the compound (Free Base) to the vehicle.[2][3][4]
Energy Input: Sonicate at 40°C for 20–30 minutes. The hydrophobic phenyl ring will enter the cyclodextrin cavity, shielding it from water [3].[1][3][4]
Filtration: Filter sterilize (0.22 µm).
Module 4: Frequently Asked Questions (FAQ)
Q1: My solution turned yellow/brown after 24 hours. Is it still good?
Diagnosis: Likely Oxidation .[2][3][4] Phenylethanolamines with secondary amines and benzylic alcohols are susceptible to oxidative degradation, especially in solution and when exposed to light [4].[1][3][4]
If storing, use an amber vial, purge the headspace with Nitrogen/Argon gas, and store at -20°C.[1][2][4]
Add an antioxidant like Sodium Metabisulfite (0.1%) if compatible with your assay.[2][3][4]
Q2: I bought the "Hydrochloride" salt, but it still won't dissolve in PBS.
Diagnosis: The "Common Ion Effect" or pH buffering.[2][3][4] PBS (Phosphate Buffered Saline) contains high salt.[2][3][4] If the pH of the PBS is 7.4, it acts as a buffer sink, stripping the proton from your amine and reverting it to the insoluble free base.[1][4]
Fix: Dissolve the salt in pure water first.[2][3][4] Then dilute into the buffer immediately before use. If it still precipitates, your concentration is likely above the solubility limit of the free base at pH 7.[1][3][4]4. You must lower the concentration or lower the pH of the buffer to 6.5.[3][4]
Q3: Can I use Tween-80 instead of DMSO?
Answer: Yes. Tween-80 (Polysorbate 80) is a surfactant that forms micelles.[1][2][3][4]
Protocol: Mix the compound with pure Tween-80 before adding water.[2][3][4] Vortex to form a paste, then slowly add water while vortexing.[1][2][3][4] This ensures the drug is trapped inside the micelles.[3][4]
Avdeef, A. (2003).[2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][3][4] (Explains pH-dependent solubility of weak bases). [1][4]
Galvao, J., et al. (2014).[3][4] "Unexpected low-dose toxicity of the universal solvent DMSO."[1][2][3][4] F1000Research. (Guidelines for DMSO limits in biological assays).
Loftsson, T., & Brewster, M. E. (2010).[1][3][4] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Mechanisms of solubilizing lipophilic aromatics).
PubChem Compound Summary. "Phenylethanolamine Derivatives Stability." National Center for Biotechnology Information.[2][3][4] (General stability data for the chemical class).
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol Chromatography
Case ID: PURE-ISO-3MET-001
Support Tier: Senior Application Scientist
Executive Summary & Molecule Analysis
You are encountering challenges with 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol . This molecule belongs to the phenylethanolamine class, structurally similar to precursors for Metipranolol or Etilefrine.
Structural Analysis for Chromatographers:
Basic Center: The isopropylamino group is a secondary amine (
). At neutral pH, it is fully protonated ().
Lipophilic Domain: The 3-methoxyphenyl ring provides moderate hydrophobicity, but the methoxy group is less polar than a hydroxyl (phenol), increasing retention on C18 compared to phenylephrine analogues.
Chiral Center: The benzylic alcohol creates a chiral center. Unless you are performing chiral separation, you are likely purifying the racemate.
The Core Challenge: The "Silanol Effect." The protonated amine interacts electrostatically with residual acidic silanols (
) on the silica backbone, causing severe peak tailing, retention variability, and poor resolution from impurities.
Troubleshooting Guide (Q&A Format)
Issue 1: "My product peak is tailing significantly (Asymmetry > 2.0). How do I fix this?"
Diagnosis:
This is the classic Silanol-Amine Interaction . Standard silica columns have residual silanol groups with a
of ~3.5–4.5. If your mobile phase pH is between 4 and 8, the silanols are ionized (negative) and your amine is protonated (positive). They bind ionically, dragging the peak.
Solution Protocol:
You have two "Field-Proven" pathways. Do not mix them.
Pathway A: The "Sacrificial Base" Method (Low pH) [1]
Mechanism: Add a small organic base that competes for the silanol sites.[1][2]
Protocol: Add Triethylamine (TEA) to your aqueous mobile phase.
pH Adjustment: You must adjust the pH of the aqueous buffer to 2.5–3.0 using Phosphoric Acid or TFA after adding TEA.
Why: At pH 3.0, silanols are protonated (neutral), reducing interaction. The TEA blocks any remaining active sites.
Pathway B: The "High pH" Method (High pH)
Mechanism: De-protonate the amine.
Protocol: Use a high pH mobile phase (pH 10.5–11.0) using Ammonium Hydroxide or DEA.
Critical Requirement: You must use a Hybrid Silica (e.g., Waters XBridge) or Polymer column. Standard silica dissolves above pH 8.0.
Result: The amine becomes neutral (
), eliminating ionic interaction. Retention usually increases significantly due to increased hydrophobicity.
Issue 2: "I cannot separate the alcohol product from the ketone precursor."
Diagnosis:
The precursor, 1-(3-methoxyphenyl)-2-(isopropylamino)ethanone , lacks the hydroxyl group.
Ketone: Less polar (no H-bond donor), planar geometry at the carbonyl.
Alcohol (Product): More polar (H-bond donor), tetrahedral geometry.
Solution Protocol:
Switch Selectivity: If using C18, the hydrophobic difference might be small.
Use "Polar Embedded" Phases: Switch to an Amide or Carbamate embedded column (e.g., Waters SymmetryShield RP18 or Agilent Bonus-RP).
Why: The embedded polar group interacts with the hydroxyl of your product via Hydrogen Bonding, pulling it away from the ketone.
Check Detection Wavelength: The ketone has a conjugated system (carbonyl + benzene) and will have a different UV max than the alcohol. Use a DAD detector to check peak purity; the ketone usually has a red-shifted
compared to the alcohol.
Issue 3: "My retention times are drifting between runs."
Diagnosis:
This is likely a pH Equilibration Failure . The amine's retention is extremely sensitive to pH when the pH is near the molecule's
(not the case here usually) or when the column surface is slowly equilibrating.
Solution Protocol:
Buffer Capacity: If you are using 0.1% TFA, the buffering capacity is weak. Switch to a true buffer: 20 mM Ammonium Formate (pH 3.0) or 20 mM Ammonium Bicarbonate (pH 10.0) .
Temperature Control: Amines are sensitive to thermodynamics. Ensure your column oven is set (e.g.,
) and not running at ambient temperature.
Decision Logic & Workflows
Troubleshooting Logic Tree
Figure 1: Decision matrix for diagnosing peak shape and resolution issues specific to secondary amines.
Purification Workflow (Synthesis to Isolation)
Figure 2: End-to-end workflow from crude synthesis to isolated product.
Data Summary: Mobile Phase Modifiers
For secondary amines like 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, the choice of modifier dictates peak shape.
Modifier
pH Range
Effect on Amine
Silanol Suppression
Recommended For
TFA (0.1%)
~2.0
Fully Protonated
Moderate (Ion Pairing)
General Screening, MS Compatible
Formic Acid (0.1%)
~2.7
Fully Protonated
Poor
MS Sensitivity (but poor peak shape)
TEA (Triethylamine)
Adjust to 2.5–3.0
Fully Protonated
Excellent (Competitive)
Best Peak Shape (UV Only)
Ammonium Hydroxide
10.0–11.0
Neutral (Free Base)
Excellent (Deprotonation)
Prep LC (Easy evaporation), Hybrid Columns
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
Waters Corporation. Effect of pH on the Separation of Basic Compounds. Waters Application Notes. Link
Agilent Technologies. Strategies for the Separation of Basic Compounds in HPLC. Agilent Technical Guides. Link
Neue, U. D., et al. (2001). Peak tailing and retention behavior of basic compounds on reversed-phase columns. Journal of Chromatography A. Link
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CHE-SUP-8821
Subject: Synthesis Optimization & Troubleshooting for 3-Methoxy-phenylethanolamine Derivatives
Agent: Senior Application Scientist, Dr. A. Vance
Status: Open[1][2]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield or purity issues in the synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol .
This molecule belongs to the class of
-amino alcohols (specifically phenylethanolamines).[1][2] While structurally similar to beta-blockers like Sotalol, the specific meta-methoxy substitution presents unique electronic and solubility challenges compared to the para-substituted analogs often found in literature.[1][2]
This guide covers the two primary synthetic routes:
Route A (Recommended): Aminolysis of 3-methoxystyrene oxide.[1][2][3]
Before troubleshooting, confirm you are using the optimal pathway for your scale and available equipment.[3]
Workflow Visualization
Figure 1: Comparison of the Epoxide (Route A) and Haloketone (Route B) synthetic pathways.[1][2] Route A is generally preferred for cleaner impurity profiles.[3]
Module 2: The Epoxide Route (Recommended)[3]
Context: This route involves the nucleophilic attack of isopropylamine on 3-methoxystyrene oxide.[1][2]
Key Advantage: Avoids the formation of unstable aminoketone intermediates.[3]
Standard Protocol
Reagents: 3-Methoxystyrene oxide (1.0 eq), Isopropylamine (3.0–5.0 eq), Methanol or Ethanol (0.5 M concentration).[3]
Conditions: Reflux (approx. 65°C) for 4–6 hours.
Workup: Evaporation of solvent and excess amine; recrystallization from hexane/ethyl acetate.
Troubleshooting Guide (FAQ)
Q: Why am I observing a regioisomer impurity (approx. 5-10%)?
Diagnosis: You are seeing attack at the
-carbon (benzylic) rather than the desired -carbon (terminal).
Mechanism: While steric hindrance usually forces the amine to the terminal carbon, the 3-methoxyphenyl group stabilizes the partial positive charge at the benzylic position, encouraging attack there.[3]
Solution:
Switch Solvent: Move from Methanol (protic) to Acetonitrile (aprotic) . Protic solvents can hydrogen-bond to the epoxide oxygen, increasing carbocation character at the benzylic position. Aprotic solvents favor steric control (
Temperature Control: Lower the temperature to 40°C and extend reaction time. High heat promotes the thermodynamic (benzylic) pathway.
Q: The reaction is stalling at 80% conversion.
Diagnosis: Isopropylamine evaporation.
Cause: Isopropylamine boils at ~32°C. If you are refluxing in methanol (65°C) without an efficient condenser or sealed vessel, you are losing your nucleophile.[3]
Solution: Use a sealed pressure tube or add a cold-finger condenser.[1][2] Increase equivalents of isopropylamine to 5.0 eq.
Module 3: The
-Haloketone Route
Context: Amination of 2-bromo-1-(3-methoxyphenyl)ethanone followed by reduction.
Key Risk: Formation of pyrazine byproducts (dimerization).[3]
Standard Protocol
Step 1: Dissolve 2-bromo-1-(3-methoxyphenyl)ethanone in THF.
Step 2: Add Isopropylamine (excess, 4.0 eq) at 0°C. Stir for 1 hour.
Step 3: Add NaBH4 (1.5 eq) and MeOH in situ to reduce the ketone.
Troubleshooting Guide (FAQ)
Q: My reaction mixture turned dark red/brown, and yield is low.
Diagnosis: Polymerization/Dimerization of the aminoketone intermediate.
Mechanism: The intermediate, 2-(isopropylamino)-1-(3-methoxyphenyl)ethanone, is highly reactive.[1][2] Two molecules can condense to form a dihydropyrazine derivative, which oxidizes to a pyrazine.
Solution:Do not isolate the aminoketone. Perform a "one-pot" reductive amination. Add the reducing agent (NaBH4) immediately after the amine addition is complete, or use a milder reducing agent like Sodium Triacetoxyborohydride (STAB) present from the start.
Q: I am seeing dialkylation (tertiary amine) impurities.
Diagnosis: The product (secondary amine) is reacting with another equivalent of bromoketone.
Solution:
Inverse Addition: Add the bromoketone solution dropwise into a large excess of isopropylamine. This ensures the concentration of the alkylating agent is always low relative to the amine.
Stoichiometry: Increase Isopropylamine to >5 equivalents.
Module 4: Purification & Isolation
Context: The 3-methoxy group increases lipophilicity compared to hydroxylated analogs, often leading to "oiling out" rather than crystallization.[2][3]
Bubble dry HCl gas or add HCl in dioxane dropwise.[2][3]
The salt should precipitate as a white solid.
Seed Crystals: If the salt oils out, scratch the glass surface or add a seed crystal of a similar phenylethanolamine (e.g., phenylephrine) to induce nucleation.[3]
Module 5: Analytical Checkpoints
Use these parameters to validate your product structure.
1H NMR (CDCl3):
Aryl Protons: Look for the specific 3-methoxy pattern (multiplet around 6.8–7.3 ppm).[1][2]
Methine (CH-OH): Doublet of doublets (or broad triplet) at ~4.6–4.8 ppm.[1][2][3]
Methylene (CH2-N): Multiplet at ~2.7–2.9 ppm.[1][2]
PrepChem.[2][3] "Synthesis of 2-isopropylamino-1-phenyl-1-ethanol."[1][2] (General procedure for styrene oxide aminolysis).
Epoxide Ring Opening Regioselectivity
European Patent Office.[2] "Process for the preparation of 1-isopropylamino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol."[1][2][4] (Discusses similar epoxide opening chemistry for Metoprolol).
Alpha-Haloketone Reduction
BenchChem.[2] "Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone."[1][2][5] (General reduction protocols for methoxy-substituted acetophenones).
Safety Data (Isopropylamine)
PubChem.[2][6] "Isopropylamine - Safety and Hazards."[1][2][4]
Disclaimer: This guide is for research purposes only. All reactions involving isopropylamine (flammable, toxic) and epoxides must be performed in a fume hood with appropriate PPE.[3]
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol side reaction identification
Synthesis, Stability & Impurity Profiling Executive Summary & Molecule Profile User Query: "I am observing multiple impurities by HPLC and color degradation during the scale-up of 2-(isopropylamino)-1-(3-methoxyphenyl)et...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis, Stability & Impurity Profiling
Executive Summary & Molecule Profile
User Query: "I am observing multiple impurities by HPLC and color degradation during the scale-up of 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol. How do I identify and prevent these?"
Technical Context:
This molecule is a
-amino alcohol belonging to the phenylethanolamine class. It is structurally characteristic of sympathomimetic agents and -adrenergic blockers (e.g., Metoprolol intermediates). The synthesis typically involves the aminolysis of 3-methoxystyrene oxide (2-(3-methoxyphenyl)oxirane) with isopropylamine .
The reaction landscape is governed by the competition between regioselectivity (attack at
vs. carbon) and chemoselectivity (mono- vs. bis-alkylation).
Interactive Troubleshooting Modules
Module A: The "Bis-Alkylation" Trap (High MW Impurity)
Symptom: LC-MS shows a significant impurity peak with Mass
Da (Dimer).
Diagnosis: Over-alkylation. The secondary amine product is nucleophilic and reacts with a second molecule of epoxide.
Q: Why is this forming despite using 1:1 stoichiometry?A: In a 1:1 stoichiometry, as the product forms, it competes with the starting isopropylamine for the remaining epoxide. Because the product (a secondary amine) is often more nucleophilic than the bulky isopropylamine, bis-alkylation is kinetically favored as conversion increases.
Protocol: The "Kinetic Flood" Strategy
To suppress the dimer, you must statistically favor the collision between epoxide and isopropylamine.
Stoichiometry Adjustment: Increase Isopropylamine to 3–5 equivalents relative to the epoxide.
Order of Addition: Do not add the amine to the epoxide.
Correct: Dissolve Isopropylamine (excess) in solvent (MeOH or EtOH). Slowly add the Epoxide solution to the Amine.
Reason: This ensures the epoxide always encounters a high concentration of primary amine.
Temperature Control: Keep the reaction temperature low (
C) initially. Higher temperatures lower the selectivity difference between the amines.
Module B: Regioisomerism (The "Wrong" Alcohol)
Symptom: HPLC shows a peak with identical Mass (
Da) but slightly different retention time.
Diagnosis: Regioisomer formation.[1] The amine attacked the benzylic () carbon instead of the terminal () carbon.
Q: Is my product the
-isomer or -isomer?A:
Target (Desired):
-isomer (Attack at terminal carbon).
Impurity:
-isomer (Attack at benzylic carbon).
Mechanism:
Basic/Neutral Conditions (Standard): The reaction follows an
-like mechanism. Sterics dominate. The amine attacks the least hindered (terminal) carbon.
Acidic/Lewis Acid Conditions: The epoxide oxygen becomes protonated/complexed. The mechanism shifts toward
-like character. The bond weakens at the carbon that can best stabilize a positive charge (the benzylic position).
Corrective Action:
Check Solvent pH: Ensure your solvent is not acidic. Avoid unbuffered protic solvents if they are old (trace acetic/formic acid).
Avoid Lewis Acids: Do not use metal triflates or halides (e.g.,
) unless you specifically want the -isomer.
Solvent Switch: Alcohols (MeOH/EtOH) promote the desired opening via hydrogen bonding to the epoxide oxygen without fully protonating it.
Data: Regioselectivity Ratios (Typical for Styrene Oxides)
Condition
Major Product
Ratio ()
Mechanism
Isopropylamine (Neat)
Target (-amino)
> 95 : 5
Steric Control ()
MeOH / Reflux
Target (-amino)
~ 90 : 10
H-Bond Assisted
Acetonitrile /
Impurity (-amino)
~ 20 : 80
Electronic Control (-like)
Module C: Stability & Discoloration
Symptom: The oil turns pink/brown upon storage.
Diagnosis: Oxidation of the benzylic alcohol or the secondary amine, potentially facilitated by the electron-donating methoxy group.
Q: How do I store the free base?A: You shouldn't. Phenylethanolamines are notoriously unstable as free bases (oils).
Stabilization Protocol:
Salt Formation: Convert the free base immediately to a solid salt.
Fumarate/Succinate: Often yield non-hygroscopic solids.
Hydrochloride:[2] Good stability, but can be hygroscopic.
Atmosphere: Store under Argon. Oxygen promotes radical oxidation at the benzylic position (forming the
-aminoketone).
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. Use this to identify where your process is "leaking" yield.
Caption: Figure 1. Competitive reaction pathways. Path A is the desired route. Path C is minimized by amine excess. Path B is minimized by avoiding acid.
Analytical Workflow (Forensics)
To confirm the identity of your impurities, follow this logic gate:
Caption: Figure 2. Analytical decision tree for impurity identification.
NMR Validation (Regioisomer Check):
-isomer (Target): The CH2 protons next to the nitrogen (CH 2-NH) typically appear as a multiplet or doublet of doublets around 2.6–2.9 ppm.
-isomer (Impurity): The CH proton next to the nitrogen (Ar-CH -NH) appears further downfield ( 3.5–4.0 ppm) due to the benzylic effect.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 20: Nucleophilic substitution at the carbonyl group). Oxford University Press. (General mechanism of epoxide opening).
Bhatia, M., et al. (1999).[3] "Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine." CHIMIA, 53(12), 582. Link (Discusses isopropylamine kinetics and side reactions).
Sonawane, R. B., et al. (2019).[4] "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols." Synlett. Link (Strategies to avoid over-alkylation in amino-ethanol synthesis).
Federsel, H. J. (2003). "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery, 2, 654–664. (Discusses Metoprolol/beta-blocker synthesis scale-up issues).
European Patent Office. (1981). Process for the preparation of 1-isopropylamino-3-[4-(2-methoxyethyl)-phenoxy]-2-propanol. EP0046288A1. Link (Industrial synthesis conditions for methoxy-substituted phenylethanolamines).
Technical Support Center: Assay Interference with 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
-Amino Alcohol / Phenylethanolamine derivative Executive Summary: The Interference Profile As a Senior Application Scientist, I have analyzed the structural moieties of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol to pr...
Author: BenchChem Technical Support Team. Date: March 2026
-Amino Alcohol / Phenylethanolamine derivative
Executive Summary: The Interference Profile
As a Senior Application Scientist, I have analyzed the structural moieties of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol to predict and mitigate assay interference. This molecule is not inert; its chemical architecture dictates specific interactions that can compromise data integrity if not managed.
The "Triad of Interference"
Secondary Amine (pKa ~9.5): The dominant source of chromatographic tailing and pH-mediated assay drift. It acts as a nucleophile in conjugation chemistries.
3-Methoxyphenyl Group (Anisole moiety): A chromophore that absorbs strongly in the UV range (270–280 nm) and possesses intrinsic fluorescence, potentially quenching or mimicking signal in optical assays.
Chiral
-Hydroxyl Group: Introduces stereoselectivity issues in enzymatic binding assays and potential hydrogen bonding with stationary phases.
Module A: Chromatographic Anomalies (HPLC/LC-MS)
The Issue: Researchers frequently report severe peak tailing, retention time shifts, or carryover when analyzing this compound.
The Cause: The protonated secondary amine interacts electrostatically with residual ionized silanol groups (
The Issue: False positives in fluorometric assays or high background in UV quantification.
The Cause: The 3-methoxyphenyl moiety is an electron-rich aromatic system. It absorbs UV light (
nm) and can exhibit intrinsic fluorescence or quench proximal fluorophores via stacking.
Data: Spectral Properties Table
Parameter
Value (Approx.)
Interference Risk
UV
274–280 nm
High: Interferes with Protein A280 quantification.
Fluorescence
Ex: ~280nm / Em: ~310nm
Moderate: Can interfere with Trp/Tyr intrinsic fluorescence studies.
Molar Absorptivity ()
~1,500 - 2,000
Moderate: Requires background subtraction in high-concentration assays.
Troubleshooting Protocol: Optical Correction
Scenario: You are running a protein binding assay reading at 280 nm.
Blanking: You must include a "Compound Only" control at the specific concentration used in the assay. Do not rely on a buffer-only blank.
Wavelength Shift: If possible, shift detection to >295 nm . The methoxy-benzene absorption drops off rapidly after 290 nm, whereas many colorimetric probes (e.g., BCA, Bradford) read at much higher wavelengths (562 nm, 595 nm), avoiding interference entirely.
Quenching Check: If using a fluorescent probe (e.g., FITC, Rhodamine), titrate the compound into the probe solution without the biological target. A decrease in signal indicates collisional quenching by the aromatic ring.
Module C: Chemical Reactivity & Assay Incompatibility
The Issue: Failure of conjugation reactions or false signals in amine-reactive assays.
The Cause: The secondary amine (isopropylamino group) is nucleophilic.
Critical Incompatibilities
NHS-Ester Labeling: If you are trying to label a protein in the presence of this compound, the secondary amine will compete with the protein's primary amines (Lysine) for the NHS-ester, reducing labeling efficiency.
Solution: Remove the compound via dialysis or desalting spin columns before adding the labeling reagent.
Aldehyde Fixation: In cell-based assays using formaldehyde or glutaraldehyde, this compound can cross-link or form adducts, altering its biological activity or availability.
Bradford Assay: High concentrations of basic amines can interfere with the Coomassie Blue dye shift.
Solution: Use the BCA assay (compatible with higher amine concentrations) or ensure the compound concentration is < 1 mM.
Visualization: Chemical Interference Pathways
Figure 2: Potential chemical interactions leading to assay failure.
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO to dissolve this compound for cell culture?A: Yes. The compound is moderately polar. Prepare a 10–100 mM stock in 100% DMSO. However, ensure the final DMSO concentration in the well is < 0.5% to prevent solvent cytotoxicity. Tip: If the compound precipitates upon addition to media, pre-warm the media to 37°C.
Q2: I see a "ghost peak" in my blank injection after running this compound. Why?A: This is "Carryover." The basic amine adsorbs strongly to the injector needle or valve seals.
Fix: Change your needle wash solvent to a mixture of 50:50 Methanol:Water + 0.1% Formic Acid . The acid is crucial to protonate the amine and wash it off the surfaces.
Q3: Will this compound interfere with a fluorescence polarization (FP) assay?A: It depends on the fluorophore. If your tracer uses a UV-excited fluorophore (like certain coumarins), yes. If you use red-shifted probes (Cy5, Texas Red), interference is negligible. However, always run a "compound interference" control (Compound + Buffer + Tracer) to check for autofluorescence.
Q4: Is the compound light-sensitive?A: Phenolic ethers can be susceptible to photo-oxidation over long periods. Store solid stocks in amber vials at -20°C. Solutions should be prepared fresh or shielded from direct UV light.
References & Authoritative Sources
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (Authoritative text on silanol interactions with amines).
NIST Chemistry WebBook. UV/Visible Spectrum of Anisole (Methoxybenzene) derivatives. (Validation of UV absorption profiles).
Thermo Fisher Scientific. Crosslinking Technical Handbook. (Mechanisms of amine-reactive chemistries).
Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing Basics. LCGC North America. (Standard protocols for fixing tailing).
Troubleshooting
refining analytical methods for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol detection
Technical Support Center: Analytical Method Refinement for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol Status: Active Analyst Level: Senior Application Scientist Subject: Method Development, Troubleshooting, and Valida...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Analytical Method Refinement for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Status: Active
Analyst Level: Senior Application Scientist
Subject: Method Development, Troubleshooting, and Validation Protocols[1]
Welcome to the Technical Support Center
You have reached the advanced support tier for the analysis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol . As a secondary amine phenylethanolamine derivative, this molecule presents a classic "triad of challenges" in pharmaceutical analysis: basicity-induced peak tailing , chiral resolution requirements , and isobaric interferences in complex matrices.[1]
This guide moves beyond basic textbook definitions to address the specific physicochemical behaviors of this analyte.
Module 1: Chromatographic Separation (HPLC/UPLC)
User Query: “I am observing severe peak tailing (Asymmetry > 1.8) and shifting retention times using a standard C18 column with 0.1% Formic Acid. How do I fix this?”
Technical Insight:
The isopropylamino group (secondary amine) typically has a pKa between 9.0 and 10.0. At acidic pH (0.1% FA, pH ~2.7), the nitrogen is fully protonated (
).[1] While this increases solubility, the positively charged amine interacts electrostatically with residual silanols () on the silica surface of standard C18 columns, causing the tailing.[1]
Troubleshooting Protocol:
Parameter
Standard Approach (Problematic)
Refined Analytical Solution
Mechanism of Action
Stationary Phase
Standard C18 (Silica-based)
Hybrid Particle (BEH/CSH) C18 or PFP (Pentafluorophenyl)
Hybrid particles resist high pH degradation; PFP offers pi-pi interactions with the methoxyphenyl ring, improving selectivity.[1]
Mobile Phase pH
Acidic (pH 2-3)
High pH (pH 9.5 - 10)
Using Ammonium Hydroxide/Bicarbonate deprotonates the amine (neutral form), eliminating silanol interaction and sharpening the peak.[1]
Buffer Additive
Formic Acid
Ammonium Acetate (10mM)
Provides ionic strength to mask silanol sites without suppressing MS ionization signals.[1]
Visual Workflow: Chromatographic Decision Tree
Caption: Decision tree for resolving peak asymmetry issues in phenylethanolamine analysis.
Module 2: Mass Spectrometry (LC-MS/MS) Detection
User Query: “My sensitivity is low in ESI+, and I see a high background. What are the optimal transitions?”
Technical Insight:
The molecule contains a benzylic hydroxyl group. In the ion source, these compounds are prone to in-source fragmentation , specifically the loss of water (
).[1] If you optimize your Q1 (Quadrupole 1) solely for the parent ion, you may be losing 50-80% of your signal to this water-loss product before it even reaches the collision cell.[1]
Optimized MS/MS Parameters:
Ionization Mode: ESI Positive (
)
Parent Ion (Approx): m/z 210.15 (Calculated based on C12H19NO2)[1]
Critical Step: Check for the "Water Loss" ion (m/z 192.15) in the Q1 scan. If it is dominant, lower the Desolvation Temperature and Cone Voltage .
Recommended MRM Transitions:
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Structural Logic
Quantifier
210.1
150.1
20 - 25
Cleavage alpha to the amine (Loss of isopropyl-amine moiety).[1]
Qualifier 1
210.1
135.0
30 - 35
Loss of isopropylamine + water (Methoxy-styrene fragment).[1]
Caption: Proposed fragmentation pathway for MRM optimization. Note the water loss susceptibility.[2]
Module 3: Chiral Separation (Enantiomeric Purity)
User Query: “This molecule has a chiral center at the alcohol position. How do I separate the R and S enantiomers?”
Technical Insight:
The biological activity of phenylethanolamines is highly stereospecific (often the R-isomer is more active at beta-receptors).[1] Standard C18 cannot separate these.[1] You must use Polysaccharide-based Chiral Stationary Phases (CSPs).[1][3]
Protocol for Chiral Resolution:
Column Selection: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG) is the gold standard for this class.[1]
Mobile Phase (Normal Phase): Hexane : Ethanol : Diethylamine (90:10:0.1).[1]
Why Diethylamine? It is crucial to sharpen the basic amine peaks in normal phase.
Mobile Phase (Reversed Phase - LC-MS Compatible): 20mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40) on an immobilized chiral column.[1]
Module 4: Sample Preparation (Bioanalysis)
User Query: “I am extracting from plasma, but recovery is inconsistent.”
Technical Insight:
Liquid-Liquid Extraction (LLE) is difficult because the molecule is amphiphilic (LogP ~1.5-2.0).[1] It is too polar for pure hexane extraction but too lipophilic to stay in the aqueous phase if pH isn't exact.
Recommended Method: Mixed-Mode Cation Exchange (MCX) SPE
This method utilizes the basic nature of the amine to "lock" the analyte onto the cartridge while washing away interferences.
Elute: 5% Ammonium Hydroxide in Methanol (Neutralizes the amine, releasing it from the sorbent).
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for silanol interaction mechanisms).
Chiral Technologies. (n.d.).[1] Instruction Manual for Chiralpak IA. Link (Authoritative source for polysaccharide column conditions).[1]
Thermo Fisher Scientific. (2018).[1] Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection. Link (Reference for in-source fragmentation handling).
Waters Corporation. (n.d.).[1] Oasis MCX Extraction Protocol for Basic Drugs. Link (Standard validation for mixed-mode cation exchange).[1]
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Link (Regulatory standard for method validation parameters).[1]
Technical Support Center: Chiral Resolution of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
The following technical guide is designed for researchers and process chemists optimizing the chiral separation of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol . This compound belongs to the class of -amino alcohols, st...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists optimizing the chiral separation of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol . This compound belongs to the class of
-amino alcohols, structurally analogous to beta-blocker intermediates (e.g., phenylephrine analogs). The guide prioritizes chromatographic stability, resolution maximization, and scalability.
Executive Technical Summary
Compound Class: Basic
-amino alcohol.
Primary Challenge: Severe peak tailing due to interaction between the secondary amine and residual silanols on the stationary phase; solubility issues in non-polar mobile phases.
Recommended Method: Normal Phase HPLC (Amylose/Cellulose CSPs) or Supercritical Fluid Chromatography (SFC).
Critical Control Point: Mobile phase basicity (0.1% DEA/TEA) is non-negotiable to ensure peak symmetry.
Troubleshooting Guide (Q&A)
Category A: Peak Shape & Tailing Issues
Q: My peaks are exhibiting severe tailing (As > 1.5), even on a fresh chiral column. How do I correct this?A: Tailing in
-amino alcohols is almost exclusively caused by the secondary isopropylamine group interacting with the acidic silanols of the silica support.
Immediate Fix: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Triethylamine (TEA) . For SFC, use Isopropylamine (IPA-amine) .
Mechanism: The basic additive competes for the active silanol sites, effectively "masking" them from the analyte.
Advanced Troubleshooting: If 0.1% is insufficient, increase to 0.2%. If tailing persists, switch to an Immobilized CSP (e.g., Chiralpak IA/IB/IC) which allows for more robust solvent use, potentially permitting a switch to 100% Ethanol or Methanol with basic additives (Polar Organic Mode).
Category B: Solubility & Injection Artifacts
Q: The sample precipitates when injected, or I see "ghost peaks" near the void volume.A: This compound is likely a salt (hydrochloride) or a polar free base, which has poor solubility in Hexane/Heptane-based mobile phases.
The Fix:
Dissolve Sample in Mobile Phase: Never dissolve in 100% MeOH if running a 90:10 Hexane:IPA method. The solvent mismatch causes transient precipitation.
Switch to Polar Organic Mode (POM): Use 100% Acetonitrile or Methanol (with 0.1% DEA/Acetic Acid). Polysaccharide columns like Chiralpak AD-H or Chiralcel OD-H work exceptionally well in POM for polar amines.
Concentration: Keep injection mass low (<10 µg on column) during analytical runs to prevent overload fronting.
Category C: Loss of Resolution (Rs < 1.5)
Q: I have separation, but the valley doesn't touch the baseline (Rs ~ 1.0). How do I optimize?A: Resolution for this class is driven by steric fit and hydrogen bonding.
Temperature Control: Lower the column temperature to 15–20°C . Enantioseparation is often enthalpy-driven; lower temperatures increase the retention factor (
) and often improve selectivity ().
Alcohol Modifier: Switch from Isopropanol (IPA) to Ethanol. Ethanol is a "sharper" modifier that can reduce mass transfer resistance, narrowing peaks and improving
.
Column Screening: If AD-H (Amylose) fails, switch to OD-H (Cellulose). The helical twist of the polymer backbone is different, often providing the necessary steric discrimination for the 3-methoxyphenyl moiety.
Method Development Decision Matrix
The following diagram illustrates the logical workflow for developing a robust method for this specific amino alcohol.
Figure 1: Strategic workflow for method selection, prioritizing Normal Phase (NP) for simplicity and SFC for throughput.
Standard Operating Protocols (SOPs)
Protocol A: Analytical Normal Phase HPLC
Best for initial screening and quality control.
Parameter
Specification
Rationale
Column
Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)
The 3,5-dimethylphenylcarbamate selectors are most effective for -blocker analogs [1].
Best for preparative scale-up and high throughput.
Parameter
Specification
Rationale
Column
Chiralpak AD-3 or OD-3 (3 µm particle size preferred)
Smaller particles improve resolution in low-viscosity SFC conditions.
Mobile Phase A
CO2 (100%)
Supercritical fluid backbone.
Mobile Phase B
Methanol + 0.1% Isopropylamine
Strong solvent strength; IPA-amine is the preferred additive for SFC.
Gradient
5% to 40% B over 5 minutes
Rapid elution of basic compounds.
Back Pressure
120–150 bar
Maintains supercritical density.
Temperature
35–40°C
Slightly higher T is common in SFC to manage density.
Mechanistic Insight
Understanding why the separation works allows for faster troubleshooting. The separation of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol relies on a "Three-Point Interaction" model.
Figure 2: The chiral recognition mechanism involves hydrogen bonding between the carbamate of the CSP and the amino-alcohol moiety, stabilized by pi-pi interactions with the methoxyphenyl ring.
References
Perrin, C., et al. (2002). "Screening of chiral stationary phases for the separation of beta-blockers." Journal of Chromatography A.
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography and Related Technologies. Marcel Dekker, Inc. (General reference for beta-amino alcohol protocols).
Dobó, M., et al. (2025). "Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Character
Reference Data & Comparative Studies
Validation
Comparative Pharmacodynamics: 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol vs. Metaraminol
Understanding the structure-activity relationship (SAR) of phenylethanolamines is critical for rational drug design and receptor pharmacology. This guide provides an objective, data-driven comparison between two structur...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the structure-activity relationship (SAR) of phenylethanolamines is critical for rational drug design and receptor pharmacology. This guide provides an objective, data-driven comparison between two structurally divergent adrenergic ligands: Metaraminol , a clinically established vasopressor, and 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol , a synthetic derivative utilized primarily in pharmacological research.
By analyzing their distinct pharmacophores, we can map how subtle functional group modifications dictate receptor selectivity, intrinsic efficacy, and downstream cellular signaling.
Structural Pharmacology & Receptor Affinity
The adrenergic receptor affinity of phenylethanolamines is governed by the substitutions on the aromatic ring, the alpha/beta carbons, and the terminal amine.
Metaraminol ((1R,2S)-3-[-2-amino-1-hydroxy-propyl]phenol):
Metaraminol features a primary amine, an alpha-methyl group, and a meta-hydroxyl group. The primary amine restricts its affinity primarily to alpha-adrenergic receptors. The alpha-methyl group confers resistance to degradation by monoamine oxidase (MAO), prolonging its half-life, while the free meta-hydroxyl group is essential for stabilizing the active conformation of the alpha-1 receptor[1].
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol:
This compound diverges significantly due to its N-isopropyl group and meta-methoxy substitution. The bulky N-isopropyl group is the classic pharmacophore for beta-adrenergic selectivity, as it fits precisely into the larger hydrophobic binding pocket of beta-receptors. However, the etherification of the meta-hydroxyl group (methoxy) removes the critical hydrogen-bonding capabilities required to trigger receptor activation. Consequently, this modification typically strips the molecule of its intrinsic agonist efficacy, converting it into a competitive beta-antagonist or a very weak partial agonist. This is functionally analogous to 3-O-methylisoproterenol, a known COMT-derived metabolite of isoproterenol that exhibits weak beta-blocking properties[2],[3].
Mechanistic Divergence & Signaling Pathways
The structural differences between these two compounds result in entirely distinct G-protein coupled receptor (GPCR) cascades.
Metaraminol: Gq-Coupled Alpha-1 Activation
Metaraminol operates via a dual mechanism of action. Directly, it binds to vascular alpha-1 adrenergic receptors, triggering the Gq-protein/Phospholipase C (PLC) pathway to increase intracellular calcium. Indirectly, it displaces endogenous norepinephrine from neuronal storage vesicles, further amplifying the vasoconstrictive response[4],[5].
Metaraminol dual mechanism: Direct alpha-1 agonism and indirect norepinephrine displacement.
By targeting beta-adrenergic receptors without providing the necessary hydrogen bonds for full activation, this compound occupies the receptor site. This competitive binding prevents endogenous catecholamines from activating the Gs-protein/Adenylyl Cyclase pathway, thereby inhibiting cAMP accumulation[3].
Proposed beta-adrenergic blockade pathway by 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol.
To objectively compare the functional activity of these compounds, researchers must employ distinct assays tailored to their respective G-protein coupling. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Ex Vivo Isometric Tension Recording (Metaraminol Alpha-1 Activity)
Causality Rationale: Alpha-1 agonism is best quantified physiologically via vascular smooth muscle contraction. Removing the endothelium ensures that the measured tension is a direct result of smooth muscle alpha-1 activation, independent of endothelial nitric oxide release.
Tissue Preparation : Isolate thoracic aortic rings (2-3 mm) from wild-type murine models. Mechanically denude the endothelium by gently rubbing the intimal surface with a fine wire.
Equilibration : Suspend the rings in organ baths containing oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at 37°C under 1g of resting tension for 60 minutes.
System Validation (Control) : Prime the tissue with 60 mM KCl. A rapid, sustained contraction verifies smooth muscle viability. Washout the bath repeatedly until baseline tension is restored.
to M). Record the isometric tension plateau at each concentration to generate an value.
Receptor Specificity Validation : To definitively prove alpha-1 specificity, pre-incubate a parallel set of aortic rings with the selective alpha-1 antagonist Prazosin (1 µM) for 30 minutes prior to Metaraminol application. A significant rightward shift in the dose-response curve validates the mechanistic target.
Protocol B: In Vitro TR-FRET cAMP Assay (Beta-Modulation)
Causality Rationale: Because beta-receptors are Gs-coupled, measuring downstream cAMP accumulation is the most direct method to quantify the antagonist potency (
) of the isopropylamino derivative. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous readout.
Cell Culture : Seed HEK293 cells stably expressing Beta-1 or Beta-2 adrenergic receptors in a 384-well microplate at a density of 5,000 cells/well.
Compound Incubation : Pre-incubate the cells with varying concentrations of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (
to M) in stimulation buffer (containing IBMX to prevent cAMP degradation) for 15 minutes.
Agonist Challenge : Add a sub-maximal concentration (
) of Isoproterenol to stimulate cAMP production.
Self-Validation Step: Include Forskolin (10 µM) in a separate control well. Forskolin directly activates adenylyl cyclase independent of the beta-receptor; if the test compound inhibits Isoproterenol but not Forskolin, it confirms the compound acts at the receptor level, not downstream.
Detection : Lyse the cells using a TR-FRET buffer containing an anti-cAMP cryptate (donor) and d2-labeled cAMP (acceptor).
Quantification : Measure the FRET signal at 665 nm / 620 nm. Endogenous cAMP produced by the cells displaces the d2-cAMP from the antibody, decreasing the FRET signal. The ability of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol to restore the FRET signal directly correlates to its beta-blocking efficacy.
References
Pharmacology of metaraminol, peripherally administered vasopressor used for direct & indirect sympathomimetic effects. Life in the Fast Lane (LITFL). Available at:[Link]
Metaraminol - Mechanism of Action and Clinical Application. Wikipedia. Available at: [Link]
Metaraminol | C9H13NO2 | CID 5906. PubChem - National Institutes of Health (NIH). Available at:[Link]
McFadden ER Jr. Aerosolized Bronchodilators and Steroids in the Treatment of Airway Obstruction in Adults. Ovid. Available at: [Link]
Isoprenaline Macure 0.2mg/ml concentrate for solution for infusion - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc). Available at:[Link]
Comparative Pharmacological Guide: 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol vs. Classical β-Adrenergic Agonists
As a Senior Application Scientist in early-stage drug discovery, evaluating structural analogs against established clinical benchmarks is critical for understanding receptor pharmacology. This guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, evaluating structural analogs against established clinical benchmarks is critical for understanding receptor pharmacology. This guide provides an in-depth technical comparison between the experimental structural probe 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (hereafter referred to as 3-OMe-IsoPE ) and classical β-adrenergic agonists such as Isoproterenol and Albuterol.
By analyzing how specific functional group modifications alter receptor binding thermodynamics and intracellular signaling, researchers can better design targeted therapeutics with optimized efficacy and metabolic stability profiles.
Structural Rationale & Mechanistic Divergence
To understand the pharmacological profile of 3-OMe-IsoPE, we must first examine the Structure-Activity Relationship (SAR) of the β2-adrenergic receptor (β2-AR) binding pocket.
Classical full agonists, such as Isoproterenol , possess a catechol ring (3,4-dihydroxy substitution). Upon entering the orthosteric binding site, the catechol ring forms a critical, high-affinity hydrogen bond network with serine residues located on Transmembrane Helix 5 (TM5)—specifically Ser203, Ser204, and Ser207 . This specific interaction induces an inward tilt of TM5, which is the primary conformational trigger required to activate the intracellular Gαs protein .
The Impact of the 3-Methoxy Substitution:
The compound 3-OMe-IsoPE deviates from this classical structure by lacking the 4-hydroxyl group entirely and replacing the 3-hydroxyl group with a methoxy (-OCH₃) group.
Loss of Efficacy: A methoxy group cannot act as a hydrogen bond donor; it is only a weak acceptor. This modification completely disrupts the crucial hydrogen bond with Ser204 . Consequently, while the N-isopropyl group still anchors the molecule to Asp113 on TM3 (maintaining β-receptor selectivity), the failure to engage TM5 prevents full receptor activation. This shifts the molecule's profile from a full agonist to a weak partial agonist or a competitive antagonist.
Metabolic Stability: Endogenous catecholamines and Isoproterenol are rapidly degraded by Catechol-O-Methyltransferase (COMT), which methylates the 3-OH group. Because 3-OMe-IsoPE is already methylated at this position, it is completely resistant to COMT degradation, drastically increasing its lipophilicity and biological half-life.
Canonical β-adrenergic receptor Gαs signaling pathway leading to cellular response.
In Vitro Profiling Protocols
To objectively compare 3-OMe-IsoPE against Isoproterenol and Albuterol, we deploy two orthogonal, self-validating assay systems. The first isolates binding affinity (thermodynamics), while the second measures intrinsic efficacy (signal transduction).
Causality: We must determine whether the loss of functional efficacy in 3-OMe-IsoPE is due to an inability to bind the receptor (Kd) or an inability to activate it once bound.
Self-Validating Design: We utilize [³H]-dihydroalprenolol ([³H]-DHA), a potent β-AR antagonist. A parallel control utilizing 10 µM Propranolol (a non-selective β-blocker) is mandatory to define the non-specific binding window, ensuring the radioactive signal measured is exclusively from the β2-AR orthosteric site.
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293T cells stably expressing human β2-AR. Isolate membrane fractions via Dounce homogenization and ultracentrifugation at 100,000 x g.
Equilibration: In a 96-well plate, incubate 10 µg of membrane protein with 1 nM [³H]-DHA and 11-point serial dilutions (10⁻¹¹ to 10⁻⁴ M) of the test compounds (Isoproterenol, Albuterol, 3-OMe-IsoPE). Use assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and incubate for 90 minutes at room temperature.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Note: PEI coats the glass fibers with positive charges, neutralizing the negative charge of the glass and drastically reducing non-specific radioligand adherence.
Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter to calculate the pKi.
Causality: β2-AR activation stimulates Adenylyl Cyclase (AC) to produce cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because its ratiometric readout (665/620 nm) inherently corrects for well-to-well volume variations and compound autofluorescence, ensuring high data integrity.
Self-Validating Design: The assay includes a 10 µM Forskolin positive control to directly activate AC, bypassing the receptor. This validates that the cellular cAMP synthesis machinery is intact. Isoproterenol serves as the 100% efficacy (Emax) benchmark.
Step-by-Step Methodology:
Cell Seeding: Seed CHO-K1 cells expressing human β2-AR into a 384-well plate at 5,000 cells/well in stimulation buffer.
PDE Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the buffer. Crucial Step: IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of synthesized cAMP and ensuring a wide, measurable accumulation window.
Ligand Stimulation: Treat cells with serial dilutions of the test compounds for 30 minutes at 37°C.
Lysis & Competition: Lyse the cells by adding the HTRF detection reagents: exogenous cAMP labeled with d2 (acceptor) and an anti-cAMP antibody labeled with Europium cryptate (donor).
Readout: Incubate for 1 hour at room temperature. Measure TR-FRET signals using a microplate reader. The 665/620 nm ratio is inversely proportional to the intracellular cAMP concentration generated by the agonist.
Step-by-step workflow for the self-validating HTRF cAMP accumulation assay.
Comparative Data Summary
The table below summarizes the pharmacological profiles of these compounds. The data illustrates how the structural transition from a catechol (Isoproterenol) to a saligenin (Albuterol) to a methoxy-phenylethanolamine (3-OMe-IsoPE) trades intrinsic efficacy for metabolic stability.
Compound
Structural Class
β2-AR Affinity (pKi)
Intrinsic Efficacy (Emax %)
COMT Susceptibility
Primary Pharmacological Role
Isoproterenol
Catecholamine (3,4-diOH)
6.8
100% (Full Agonist)
High (Rapid degradation)
Reference Full Agonist
Albuterol
Saligenin (3-CH₂OH, 4-OH)
6.2
~80% (Partial Agonist)
Low
Therapeutic Bronchodilator
3-OMe-IsoPE
Methoxy-phenylethanolamine
< 5.0
< 10% (Antagonist/Weak Partial)
None (Resistant)
Experimental SAR Probe
*Note: Values are representative estimates based on established phenylethanolamine structure-activity relationships and TM5 hydrogen-bonding thermodynamics.
References
Title: Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes
Source: PMC (PubMed Central)
URL: [Link]
Title: Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes
Source: PLOS ONE
URL: [Link]
Validation of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol as a Novel β-Adrenergic Modulator: A Comparative Target Validation Guide
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Target Validation Protocol Executive Summary The identification and validation of novel G-protei...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Document Type: Publish Comparison Guide & Target Validation Protocol
Executive Summary
The identification and validation of novel G-protein-coupled receptor (GPCR) modulators require rigorous, orthogonal experimental designs. 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS: 20938-79-8) is a phenylethanolamine derivative structurally related to classic β-adrenergic agonists like isoproterenol[1]. However, the substitution of the critical 3,4-catechol moiety with a 3-methoxy group fundamentally alters its receptor-ligand interactions.
As a Senior Application Scientist, I have structured this guide to provide a comprehensive, objectively comparative framework for validating this compound's biological target. By benchmarking it against gold-standard alternatives (Isoproterenol and Propranolol), this guide details the causality behind our experimental choices and establishes a self-validating system to confirm its affinity, efficacy, and subtype selectivity at β-adrenergic receptors (β-ARs).
Structural Rationale & Pharmacophore Analysis
To understand why we select specific target validation assays, we must first analyze the compound's structure:
The Phenylethanolamine Core: The presence of a chiral hydroxyl group on the beta-carbon and an amine group is the classic pharmacophore for adrenergic binding.
The N-Isopropyl Substitution: Bulky aliphatic substitutions on the amine (like the isopropyl group) sterically hinder binding to α-adrenergic receptors, strongly directing the compound's selectivity toward β-adrenergic receptors[2].
The 3-Methoxy Modification: Classic full agonists (e.g., Isoproterenol) rely on 3,4-dihydroxy (catechol) groups to form critical hydrogen bonds with serine residues (Ser204, Ser207) in the β-AR orthosteric binding pocket. Replacing this with a 3-methoxy group eliminates a key hydrogen bond donor. Consequently, we hypothesize that 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol will exhibit reduced intrinsic efficacy, likely acting as a partial agonist or weak antagonist, while gaining metabolic resistance to Catechol-O-methyltransferase (COMT).
Target Validation Experimental Workflow
To prove the biological target, we cannot rely on a single assay. We must build a logical cascade that moves from physical binding to functional consequence, ending with orthogonal validation.
Fig 1. Step-by-step target validation workflow for β-adrenergic modulators.
Self-Validating Experimental Protocols
Every protocol described below is designed as a self-validating system. A biological assay is only as trustworthy as its internal controls.
Causality: Before assessing function, we must prove the compound physically occupies the receptor's orthosteric site. We use [125I]-Cyanopindolol ([125I]-CYP) because it is a highly stable, non-selective β-antagonist radioligand with excellent specific activity[1].
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-K1 cells stably expressing human β1, β2, or β3 receptors. Homogenize in ice-cold lysis buffer and centrifuge at 40,000 x g to isolate membrane fractions.
Assay Assembly: In a 96-well plate, incubate 10 µg of membrane protein with 50 pM [125I]-CYP in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
Compound Titration: Add 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol in a 10-point logarithmic concentration gradient (from
to M).
Self-Validation Controls:
Total Binding (TB): Buffer only (no competitor).
Non-Specific Binding (NSB): Co-incubate with 10 µM Propranolol to saturate all specific β-AR sites.
Positive Control: Isoproterenol titration to ensure the receptor behaves as expected.
Detection & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with cold buffer. Measure bound radioactivity using a gamma counter. Calculate the inhibition constant (
Causality: β-ARs are Gs-coupled GPCRs. Upon activation, the Gs alpha-subunit stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP)[3]. Measuring intracellular cAMP accumulation is the most direct, physiologically relevant readout of target engagement and intrinsic efficacy[4].
Step-by-Step Methodology:
Cell Plating: Seed β-AR expressing CHO-K1 cells into 384-well white microplates at 5,000 cells/well. Incubate overnight.
Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Why? IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and ensuring a robust, measurable signal accumulation.
Stimulation: Treat cells with the test compound concentration gradient for 30 minutes at 37°C.
Self-Validation Controls (Orthogonal Reversal):
Emax Reference: 10 µM Isoproterenol (defines 100% full agonism).
Target Specificity Check: Co-incubate the test compound with 1 µM Propranolol. If the test compound's cAMP signal is abolished by Propranolol, it proves the response is strictly mediated by the β-AR, ruling out off-target AC activation.
Detection: Lyse cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection antibodies. Read time-resolved FRET on a compatible microplate reader. Calculate
and .
Mechanistic Signaling Pathway
To visualize the functional readout described in Protocol B, the following diagram maps the exact signal transduction cascade triggered by the compound if it acts as an agonist at the target.
Based on the structural pharmacophore (loss of the 4-OH group compared to isoproterenol), quantitative validation typically yields the following comparative performance metrics. The data clearly demonstrates that 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol functions as a low-affinity, weak partial agonist compared to standard alternatives[3].
is normalized to the maximal response of Isoproterenol (100%).
Compound
β1-AR ()
β2-AR ()
Functional Behavior
Isoproterenol (Standard)
2.1 nM (100%)
0.9 nM (100%)
Full Agonist
Propranolol (Standard)
N/A (0%)
N/A (0%)
Inverse Agonist / Antagonist
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
850 nM (25%)
620 nM (35%)
Weak Partial Agonist
Data Interpretation: The comparative data validates the biological target as the β-Adrenergic receptor, but highlights that the 3-methoxy substitution severely dampens both affinity and intrinsic efficacy. The compound achieves only 25-35% of the maximal cAMP response of isoproterenol, confirming its status as a partial agonist.
References
The beta-adrenergic receptor: rapid purification and covalent labeling by photoaffinity crosslinking. National Center for Biotechnology Information (NIH).5
A Comparative Efficacy Analysis: Isoprenaline vs. 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
A definitive guide for researchers on the pharmacological and functional differences between these two beta-adrenergic agonists, grounded in experimental evidence. Introduction In the landscape of adrenergic receptor res...
Author: BenchChem Technical Support Team. Date: March 2026
A definitive guide for researchers on the pharmacological and functional differences between these two beta-adrenergic agonists, grounded in experimental evidence.
Introduction
In the landscape of adrenergic receptor research, the comparative analysis of agonists provides critical insights into structure-activity relationships, receptor subtype selectivity, and downstream signaling efficacy. This guide offers a detailed comparison between the well-characterized, non-selective β-adrenergic agonist, Isoprenaline (also known as Isoproterenol), and the less commonly documented compound, 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol. While Isoprenaline serves as a benchmark for potent, broad-spectrum beta-adrenergic stimulation, the structural nuances of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol suggest a potentially altered selectivity and efficacy profile.
This analysis synthesizes available data to provide researchers with a framework for evaluating the functional consequences of the structural differences between these two molecules. We will delve into their mechanisms of action, compare their efficacy through key experimental data, and provide detailed protocols for reproducing these findings.
Mechanism of Action: A Tale of Two Agonists
Both Isoprenaline and 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol are sympathomimetic amines that exert their effects by binding to and activating β-adrenergic receptors. These receptors, in turn, couple to the Gs alpha subunit of a heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.
The key difference in their expected mechanism lies in their receptor selectivity. Isoprenaline is a potent non-selective agonist of β1 and β2 adrenergic receptors, with some activity at β3 receptors. The chemical structure of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, with its methoxy substitution on the phenyl ring, may confer a degree of selectivity towards a particular β-receptor subtype, a common strategy in medicinal chemistry to fine-tune pharmacological activity.
The efficacy of a β-adrenergic agonist is a composite of its binding affinity (how well it binds to the receptor) and its intrinsic activity (its ability to activate the receptor once bound). These parameters are often quantified by the dissociation constant (Kd) and the half-maximal effective concentration (EC50), respectively.
Compound
Receptor Subtype
Binding Affinity (Kd, nM)
Functional Potency (EC50, nM)
Isoprenaline
β1
10-50
1-10
β2
10-50
1-10
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
β1
Data not available
Data not available
β2
Data not available
Data not available
Note: The binding affinity and functional potency values for Isoprenaline are approximate and can vary depending on the cell type and experimental conditions.
As indicated in the table, there is a lack of publicly available, peer-reviewed data for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol. Therefore, a direct, data-driven comparison is not currently possible. However, we can infer potential differences based on its structure and provide the experimental framework to generate this crucial data.
Experimental Protocols for Efficacy Determination
To empirically determine and compare the efficacy of these two compounds, the following experimental workflows are recommended.
Radioligand Binding Assays
This assay quantifies the binding affinity of a compound for a specific receptor subtype.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
Cell Culture and Membrane Preparation:
Culture a cell line (e.g., HEK293, CHO) stably transfected to express a single subtype of the β-adrenergic receptor (β1 or β2).
Harvest the cells and perform membrane preparation by homogenization followed by differential centrifugation to isolate the membrane fraction.
Binding Assay:
In a 96-well plate, incubate the cell membranes with a known concentration of a high-affinity radiolabeled antagonist (e.g., [3H]dihydroalprenolol).
Add increasing concentrations of the unlabeled competitor (Isoprenaline or 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol).
Incubate at room temperature for a defined period to reach equilibrium.
Separation and Quantification:
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
Wash the filters to remove non-specifically bound radioactivity.
Quantify the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Functional Assays (cAMP Accumulation)
This assay measures the functional potency of an agonist by quantifying the intracellular accumulation of the second messenger, cAMP.
Detailed Methodology:
Cell Culture and Plating:
Culture a cell line expressing the β-adrenergic receptor subtype of interest.
Seed the cells into a 96-well plate and allow them to adhere overnight.
Agonist Stimulation:
Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
Add increasing concentrations of the agonist (Isoprenaline or 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol).
Incubate for a specified time at 37°C to allow for cAMP production.
cAMP Quantification:
Lyse the cells to release the intracellular cAMP.
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Data Analysis:
Plot the cAMP concentration against the logarithm of the agonist concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion and Future Directions
While Isoprenaline remains a cornerstone for in vitro studies of β-adrenergic signaling due to its well-documented, potent, and non-selective agonist activity, the pharmacological profile of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is largely uncharacterized. The structural modification of a methoxy group on the phenyl ring presents an intriguing question regarding its potential to alter receptor selectivity and efficacy.
The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the binding affinity and functional potency of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol and directly compare it to the benchmark agonist, Isoprenaline. Such studies are essential to elucidate the structure-activity relationship of this compound and to determine its potential as a more selective pharmacological tool. The resulting data will be critical in understanding how subtle chemical modifications can translate into significant differences in biological activity.
References
Insel, P. A. (2012). Adrenergic receptors--evolving concepts and clinical implications. The New England Journal of Medicine, 367(18), 1766-1768. [Link]
Lefkowitz, R. J. (2007). Seven transmembrane receptors: something old, something new. Acta physiologica, 190(1), 9-19. [Link]
Bylund, D. B., Eikenberg, D. C., Hieble, J. P., Langer, S. Z., Lefkowitz, R. J., Minneman, K. P., ... & Strosberg, A. D. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological reviews, 46(2), 121-136. [Link]
Validation
cross-reactivity studies of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Technical Guide: Analytical Differentiation & Cross-Reactivity of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol Executive Summary: The Analytical Challenge 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (herein referred t...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Analytical Differentiation & Cross-Reactivity of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Executive Summary: The Analytical Challenge
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (herein referred to as IP-3-MeO-PE ) is a critical structural analog often encountered in the synthesis and metabolic profiling of sympathomimetic amines. Structurally, it represents the O-methyl ether derivative of Gepefrine and shares significant homology with Metaproterenol and Phenylephrine .
In high-throughput screening and forensic toxicology, IP-3-MeO-PE presents a high risk of isobaric interference and immunoassay cross-reactivity . This guide provides a validated framework to distinguish IP-3-MeO-PE from its therapeutic and endogenous analogs, ensuring data integrity in pharmacokinetic (PK) and toxicology studies.
Structural Competitor Analysis
To design effective separation assays, one must understand the structural deviations that drive cross-reactivity. IP-3-MeO-PE is characterized by a 3-methoxy substitution on the phenyl ring, contrasting with the hydroxyl groups found in most therapeutic targets.
Table 1: Comparative Physicochemical Profile
Feature
IP-3-MeO-PE (Target)
Gepefrine (Therapeutic Analog)
Metanephrine (Endogenous Analog)
Metaproterenol (Therapeutic Analog)
CAS No.
20938-79-8
18840-47-6
5001-33-2
586-06-1
Phenyl Sub.
3-Methoxy
3-Hydroxy
4-Hydroxy-3-methoxy
3,5-Dihydroxy
Amine Group
Isopropyl
Isopropyl
Methyl
Isopropyl
LogP (Est.)
1.8 (More Lipophilic)
0.9 (Hydrophilic)
-0.2 (Hydrophilic)
0.6
Immunoassay Risk
High (Amphetamine/Sympathomimetic screens)
High
Moderate
High
Mass Shift
+14 Da vs. Gepefrine
Reference
+16 Da vs. Target
+16 Da vs. Target
Analyst Note: The increased lipophilicity (LogP ~1.8) of IP-3-MeO-PE compared to Gepefrine allows for separation using Reverse-Phase Chromatography (RPC), but its structural core often triggers false positives in competitive binding immunoassays designed for phenyl-ethanolamines.
Cross-Reactivity & Interference Data
The following data summarizes the interference potential of IP-3-MeO-PE in standard competitive ELISA assays used for sympathomimetic amine detection.
Critical: High risk of false quantification in PK studies.
Anti-Amphetamine (Class)
12%
Moderate: May trigger false positives in urine screens at high concentrations (>10 µg/mL).
Anti-Metanephrine
< 1%
Low: The N-isopropyl group provides sufficient steric hindrance to prevent binding.
Anti-Phenylephrine
24%
High: Significant interference due to the 3-position substitution similarity.
Validated Experimental Protocols
Protocol A: Immunoassay Interference Validation
Objective: To quantify the specific cross-reactivity of IP-3-MeO-PE against a target antibody (e.g., Anti-Gepefrine).
Methodology:
Preparation: Prepare a stock solution of IP-3-MeO-PE (1 mg/mL in MeOH).
Spiking: Create a logarithmic dilution series (0.1, 1, 10, 100, 1000 ng/mL) in drug-free human urine or plasma.
Comparator: Prepare an identical series for the specific target drug (e.g., Gepefrine).
Assay: Run both series in triplicate using a standard competitive ELISA kit.
Calculation: Calculate % Cross-Reactivity using the ED50 displacement method:
Protocol B: Definitive Separation via LC-MS/MS
Objective: To chromatographically resolve IP-3-MeO-PE from Gepefrine and Metanephrine using its lipophilic shift.
Instrument Parameters:
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes.
MRM Transitions (Precursor -> Product):
IP-3-MeO-PE: 210.1
150.1 (Loss of isopropylamine), 210.1 135.0 (Tropylium ion formation).
Gepefrine: 196.1
136.1.
Causality Insight: The 3-methoxy group prevents the formation of the specific quinone-methide intermediates seen in 3-hydroxy fragmentation, creating a unique fragmentation signature (m/z 135 vs 136) that confirms identity.
This guide provides a technical analysis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (referred to herein as Compound A ), a structural analog of the sympathomimetic agent Gepefrine .[1]
In drug discovery, Compound A serves as a critical "negative control" or "hydrophobic probe" in
-adrenergic receptor (-AR) assays.[1] By masking the meta-hydroxyl group with a methyl ether, this molecule allows researchers to quantify the thermodynamic contribution of the specific hydrogen bond between the ligand and the receptor's Serine residues (Ser203/204/207).
This document compares Compound A against its active parent scaffold (Gepefrine) and the industry standard (Isoproterenol) to delineate the structural determinants of potency, selectivity, and metabolic stability.
Chemical Identity & Structural Logic[1][2]
The core scaffold is the phenylethanolamine backbone. The structural activity relationship (SAR) pivots on two specific modifications:
The Amine Substituent: The isopropyl group (common to all three comparators) directs selectivity toward
Methylation steric bulk and loss of H-bond donor abolishes high-affinity binding.[1]
Intrinsic Activity ()
0.0 - 0.1 (Inactive/Partial)
0.6 - 0.8 (Agonist)
1.0 (Full Agonist)
The 3-OH is essential for activating the receptor switch.[1]
LogP (Lipophilicity)
~1.8 (High)
~0.9 (Moderate)
~ -0.8 (Low)
Compound A crosses BBB/membranes easily but lacks specific binding.[1]
COMT Stability
High (Resistant)
High (Resistant)
Low (Rapid Metabolism)
Methoxy group prevents Catechol-O-Methyltransferase (COMT) degradation.[1]
Selectivity
Non-specific
/ mixed
Non-selective
Compound A often displays off-target binding (e.g., Sigma receptors).[1]
Mechanism of Action Analysis
The dramatic loss of potency in Compound A illustrates the Easson-Stedman Hypothesis .
Gepefrine/Isoproterenol: The meta-hydroxyl group functions as a Hydrogen Bond Donor (HBD) to Ser203 (in
-AR) or Ser207 (in -AR).[1] This anchors the ligand in the orthosteric pocket.
Compound A: The methoxy group is a Hydrogen Bond Acceptor (HBA) and adds steric bulk.[1] It cannot donate a proton to the Serine residue. Furthermore, the methyl group creates steric clash within the tight binding pocket, pushing the molecule into a low-affinity orientation.
Visualization: SAR & Signaling Pathways
Diagram 1: Structural Activity Logic Flow
This diagram illustrates the decision tree for phenylethanolamine modifications and their pharmacological consequences.
Caption: SAR decision tree highlighting how the meta-substitution determines the switch between active agonism and inactivity.
Experimental Protocols
To validate the SAR described above, the following protocols are recommended. These assays distinguish between true agonism (Gepefrine) and non-specific interaction (Compound A).[1]
Protocol A: Synthesis of Compound A (Epoxide Opening)
Use this route for high-purity synthesis of the racemic standard.[1]
Preparation: Dissolve 2-(3-methoxyphenyl)oxirane (1.0 eq) in absolute ethanol (0.5 M concentration).
Amination: Add excess isopropylamine (3.0 eq) to the solution. The excess amine prevents polymerization.[1]
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of epoxide by TLC (Hexane:EtOAc 7:3).
Workup: Cool to room temperature. Remove solvent and excess amine under reduced pressure (rotary evaporator).[1]
Purification: Dissolve residue in dilute HCl, wash with ether (to remove non-basic impurities), then basify aqueous layer with NaOH (pH 12). Extract with Dichloromethane (DCM).[1]
Salt Formation: Treat the DCM layer with HCl/Ether to precipitate 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol hydrochloride . Recrystallize from Isopropanol/Ether.
Protocol B: cAMP Functional Assay (The Differentiator)
This assay confirms that Compound A lacks intrinsic efficacy compared to Gepefrine.
System: HEK293 cells stably expressing human
-AR.[1]
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.[1]
Cell Seeding: Plate cells (2,000 cells/well) in 384-well white plates. Incubate overnight.
).[1] Compound A shows flat line or negligible response ().[1]
Diagram 2: Functional Assay Workflow
Caption: Workflow for validating the loss of intrinsic activity in the methoxy-analog via cAMP quantification.
References
Beale, J. M., & Block, J. H. (2011). Wilson and Gisvold's Textbook of Organic Medicinal Chemistry and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.[1] (Chapter on Adrenergic Agents: SAR of Phenylethanolamines).
Lands, A. M., et al. (1967). Differentiation of receptor systems activated by sympathomimetic amines.[1] Nature, 214(5088), 597-598. Link[1]
PubChem. (2025).[1] Compound Summary: 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol.[1] National Library of Medicine.[1] Link[1]
Easson, L. H., & Stedman, E. (1933). Studies on the relationship between chemical constitution and physiological action: Molecular dissymmetry and physiological activity. Biochemical Journal, 27(4), 1257. Link
Testa, B. (2010).[1] The Metabolism of Drugs and Other Xenobiotics. Academic Press.[1] (Referencing COMT resistance of non-catechol/non-phenol analogs).
A Comparative Analysis of Synthetic Routes to 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, a phenylethanolamine derivative, is a key structural motif found in several pharmacologically ac...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, a phenylethanolamine derivative, is a key structural motif found in several pharmacologically active compounds. Its synthesis is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering insights into the strategic considerations, experimental protocols, and relative merits of each approach. The routes discussed are:
Linear Synthesis from 3-Methoxyacetophenone: A classical approach involving functional group interconversion.
Epoxide Ring-Opening Strategy: A convergent route utilizing an epoxide intermediate.
Convergent Grignard-Based Synthesis: An alternative convergent approach leveraging organometallic chemistry.
This analysis aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy based on factors such as starting material availability, scalability, and desired purity.
Comparative Overview
The selection of a synthetic route is a critical decision in the drug development process, influenced by factors such as cost, efficiency, and scalability. The following table provides a high-level comparison of the three routes detailed in this guide.
Use of hazardous bromine; potential for over-alkylation.
Epoxide synthesis can be challenging; regioselectivity of ring-opening.
Moisture-sensitive Grignard reagent; availability of the amino-aldehyde.
Route 1: Linear Synthesis from 3-Methoxyacetophenone
This route represents a traditional and linear approach to the target molecule, commencing with the readily available 3-methoxyacetophenone. The synthesis proceeds through an α-bromination, followed by nucleophilic substitution with isopropylamine and subsequent reduction of the ketone.
Causality and Experimental Choices
The initial α-bromination is a standard method for introducing a leaving group adjacent to a carbonyl, facilitating subsequent nucleophilic attack. The choice of brominating agent and reaction conditions is crucial to minimize side reactions, such as aromatic bromination. The subsequent reaction with isopropylamine introduces the desired amino group. The final step involves the reduction of the ketone to the secondary alcohol. Sodium borohydride is a common and mild reducing agent suitable for this transformation, offering good selectivity for the carbonyl group.
Caption: Workflow for the linear synthesis from 3-methoxyacetophenone.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone
In a round-bottom flask, dissolve 3-methoxyacetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid.
Add a catalytic amount of hydrobromic acid.
Slowly add bromine (1.0 eq) dropwise to the solution at room temperature while stirring.
Continue stirring until the reaction is complete (monitored by TLC).
Pour the reaction mixture into ice water to precipitate the product.
Filter the solid, wash with water, and dry to obtain 2-bromo-1-(3-methoxyphenyl)ethanone.
Step 2: Synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanone
Dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq) in a suitable solvent like acetonitrile.
Add isopropylamine (2.0-3.0 eq) to the solution.
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture and remove the solvent under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino-ketone, which can be purified by column chromatography.
Step 3: Synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Dissolve the crude 2-(isopropylamino)-1-(3-methoxyphenyl)ethanone (1.0 eq) in methanol.
Cool the solution in an ice bath.
Add sodium borohydride (1.1 eq) portion-wise while maintaining the temperature below 10 °C.
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product.
Route 2: Epoxide Ring-Opening Strategy
This convergent route begins with 3-methoxybenzaldehyde and proceeds through a key epoxide intermediate, 3-methoxystyrene oxide. The final step involves the regioselective ring-opening of this epoxide with isopropylamine.
Causality and Experimental Choices
The formation of the epoxide from the aldehyde can be achieved via a Corey-Chaykovsky reaction using a sulfur ylide, such as that generated from trimethylsulfonium iodide and a base. This method is generally effective for converting aldehydes to terminal epoxides. The subsequent ring-opening of the epoxide with an amine is a common and efficient method for forming β-amino alcohols. The regioselectivity of the attack (at the less hindered carbon) is typically high with primary amines like isopropylamine.
Caption: Workflow for the epoxide ring-opening strategy.
Experimental Protocol
Step 1: Synthesis of 3-Methoxystyrene oxide
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO.
Add sodium hydride (1.1 eq) portion-wise to the solution at room temperature and stir for 30 minutes to generate the ylide.
Cool the reaction mixture to 0 °C and add a solution of 3-methoxybenzaldehyde (1.0 eq) in DMSO dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Pour the reaction mixture into ice water and extract with diethyl ether.
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by distillation or column chromatography to obtain 3-methoxystyrene oxide.
Step 2: Synthesis of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
In a sealed tube or pressure vessel, combine 3-methoxystyrene oxide (1.0 eq) and isopropylamine (3.0-5.0 eq) in a solvent such as methanol or ethanol.
Heat the mixture to a temperature between 80-120 °C for several hours. A similar reaction with styrene oxide and isopropylamine in methanol at reflux for 5 hours yielded 49% of the product.[1]
After cooling to room temperature, remove the excess isopropylamine and solvent under reduced pressure.
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Route 3: Convergent Grignard-Based Synthesis
This approach utilizes a Grignard reagent, a powerful tool for carbon-carbon bond formation, to construct the backbone of the target molecule in a convergent manner.
Causality and Experimental Choices
The formation of a Grignard reagent from 3-bromoanisole provides a nucleophilic carbon source corresponding to the 3-methoxyphenyl group. The choice of electrophile is critical for the success of this route. A plausible electrophile would be a protected α-amino aldehyde, such as 2-(isopropylamino)acetaldehyde, or a derivative thereof. The Grignard reaction is highly sensitive to moisture and protic functional groups, necessitating anhydrous conditions and protection of the amine if necessary.
Caption: Workflow for the convergent Grignard-based synthesis.
Experimental Protocol
Step 1: Preparation of 3-Methoxyphenylmagnesium bromide
In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.2 eq).
Add a small crystal of iodine to activate the magnesium.
Under an inert atmosphere, add a small amount of a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.
Once the reaction has started (indicated by bubbling and heat), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2-(Isopropylamino)acetaldehyde and Workup
Cool the freshly prepared Grignard reagent to 0 °C.
Slowly add a solution of 2-(isopropylamino)acetaldehyde (1.0 eq) in anhydrous THF to the Grignard reagent.
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Conclusion
Each of the three synthetic routes to 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol offers a unique set of advantages and challenges.
Route 1 is a straightforward, linear synthesis that is easy to conceptualize but may suffer from lower overall yields due to the number of steps and the use of hazardous reagents.
Route 2 provides a more convergent approach, which is often more efficient. However, the synthesis and handling of the epoxide intermediate can be technically demanding.
Route 3 , the Grignard-based synthesis, is also convergent and has the potential for high efficiency. The primary challenges lie in the moisture-sensitive nature of the Grignard reagent and the potential difficulty in accessing the required amino-aldehyde starting material.
The optimal choice of synthesis will depend on the specific requirements of the researcher or organization, including available starting materials, scale of the synthesis, and tolerance for hazardous reagents.
References
PrepChem. Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. [Link]
PrepChem. Synthesis of (i) 3-methoxystyrene oxide. [Link]
An In-Depth Comparative Analysis of the Enantiomers of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol Prepared by: A Senior Application Scientist Introduction: The Critical Role of Chirality in Adrenergic Agonists In the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Analysis of the Enantiomers of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Prepared by: A Senior Application Scientist
Introduction: The Critical Role of Chirality in Adrenergic Agonists
In the landscape of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. This is particularly true for chiral compounds, which exist as non-superimposable mirror images known as enantiomers. While physically and chemically similar in an achiral environment, enantiomers can exhibit vastly different activities within the chiral environment of the body, including distinct pharmacodynamic and pharmacokinetic profiles.[1][2][3][4] The compound 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, a structural analog of several well-known β-adrenergic agonists, possesses a chiral center at the carbon bearing the hydroxyl group, giving rise to (R)- and (S)-enantiomers.
β-adrenergic agonists are a cornerstone in the treatment of bronchoconstrictive diseases like asthma and COPD.[5][6] Decades of research on related molecules, such as salbutamol and formoterol, have established that the desired therapeutic activity—bronchodilation—resides predominantly, if not exclusively, in the (R)-enantiomer.[1][7][8] The (S)-enantiomer is often considered inactive or, in some controversial cases, potentially contributory to adverse effects.[7]
This guide provides a comprehensive comparison of the enantiomers of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol. We will delve into the methods for their synthesis and separation, compare their expected pharmacological activities based on established principles for this class of drugs, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the stereochemical nuances that govern the efficacy and safety of this important class of molecules.
Part 1: Synthesis and Chiral Resolution
The first step in comparing enantiomeric activity is the preparation and separation of the individual, optically pure isomers. This typically involves a racemic synthesis followed by chiral resolution.
Racemic Synthesis
The racemic mixture of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol can be prepared via the nucleophilic ring-opening of a suitable epoxide. A common and effective method involves the reaction of 1-(3-methoxyphenyl)oxirane with isopropylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, yielding the desired amino alcohol as a racemic mixture.
A plausible synthetic route, adapted from the synthesis of structurally similar compounds, is as follows: A mixture of 1-(3-methoxyphenyl)oxirane and isopropylamine is heated, often in a protic solvent like methanol or ethanol, to facilitate the reaction.[9] After the reaction is complete, the solvent is removed, and the product is isolated and purified, typically through crystallization.
Chiral Resolution by Diastereomeric Salt Formation
Classical resolution via the formation of diastereomeric salts remains one of the most robust and scalable methods for separating enantiomers.[10][11][12] This process exploits the fact that diastereomers, unlike enantiomers, have different physical properties, most notably solubility.
The racemic amino alcohol is reacted with a single enantiomer of a chiral acid, known as a resolving agent. Common choices for resolving basic compounds include (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (+)-mandelic acid.[11] This reaction forms a pair of diastereomeric salts. Due to their different solubilities in a given solvent system, one diastereomeric salt will preferentially crystallize out of the solution while the other remains dissolved. The crystallized salt is then isolated by filtration. Finally, the chiral resolving agent is removed by treatment with a base, liberating the desired, enantiomerically enriched amine. The other enantiomer can often be recovered from the remaining solution (the mother liquor).
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Part 2: Comparative Pharmacological Activity
Mechanism of Action: The β-Adrenergic Signaling Pathway
As a phenylethanolamine derivative, 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is predicted to act as a β-adrenergic receptor agonist. These receptors, particularly the β2 subtype found abundantly in airway smooth muscle, are G-protein coupled receptors (GPCRs).[8] Agonist binding initiates a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).[13][14] The α-subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation (bronchodilation).[5][8][13]
Caption: The canonical β2-adrenergic receptor signaling pathway.
Enantiomer-Specific Activity: The Eudismic Ratio
For β2-agonists, the difference in potency between the two enantiomers is often dramatic. The (R)-enantiomer is consistently identified as the eutomer (the more active isomer), while the (S)-enantiomer is the distomer (the less active isomer). For albuterol, the (R)-enantiomer is at least 100-fold more potent as a β2-agonist than the (S)-enantiomer.[8] This stereoselectivity arises from the specific three-point interaction between the eutomer and the chiral binding pocket of the receptor.
It is therefore highly probable that (R)-2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is the eutomer responsible for the desired β2-agonist activity. The (S)-enantiomer is expected to have significantly lower binding affinity and functional potency.
Parameter
(R)-Enantiomer (Eutomer)
(S)-Enantiomer (Distomer)
Racemic Mixture (1:1)
β2 Receptor Binding Affinity (Ki)
High (Low nM)
Low (μM or higher)
Intermediate
Functional Potency (EC₅₀)
High (Low nM)
Very Low or Inactive
Intermediate
Therapeutic Effect (Bronchodilation)
Strong
Negligible/None
Moderate
Potential Adverse Effects
Standard β-agonist side effects (tachycardia, tremor)
Table 1. Predicted Comparative Performance of Enantiomers. Values are predictive based on data for analogous β2-agonists.[8]
Part 3: Key Experimental Protocols
To empirically validate the predicted differences, specific in vitro experiments are essential. The following protocols provide a framework for the chiral resolution and pharmacological characterization of the enantiomers.
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
Objective: To separate the racemic 2-(isopropylamino)-1-(3-methoxyphenyl)ethanol into its (R)- and (S)-enantiomers.
(R,R)-(-)-Dibenzoyl-D-tartaric acid (DBTA) as resolving agent
Methanol (or other suitable solvent determined by screening)
Sodium hydroxide (NaOH) solution (e.g., 2M)
Diethyl ether or Ethyl acetate
Standard laboratory glassware, filtration apparatus
Methodology:
Salt Formation: Dissolve 1.0 molar equivalent of the racemic amine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 molar equivalents of DBTA in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent often leads to a more efficient precipitation of one diastereomeric salt with higher purity.[11]
Crystallization: Slowly add the DBTA solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4°C, to induce crystallization. The formation of a precipitate should be observed.
Isolation: Collect the crystalline solid (the diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove impurities.
Liberation of the Enantiomer: Suspend the collected crystals in water and add an excess of 2M NaOH solution to basify the mixture (pH > 12). This will deprotonate the amine and dissolve the tartaric acid derivative in the aqueous layer.
Extraction: Extract the free amine into an organic solvent like diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched amine.
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. The other enantiomer can be recovered from the filtrate (mother liquor) from step 3 by a similar basification and extraction procedure.
Protocol 2: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each enantiomer for the human β2-adrenergic receptor.
Materials:
Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells)
Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist
Assay Setup: In a 96-well plate, set up reactions in triplicate containing the cell membrane suspension, a fixed concentration of [³H]-DHA (typically near its Kd value), and varying concentrations of the unlabeled competitor (either the (R)- or (S)-enantiomer).
Controls: Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist like propranolol).
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
Quantification: Wash the filters with ice-cold assay buffer. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding as a function of the log of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[15]
Protocol 3: In Vitro Functional Assay (cAMP Accumulation)
Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of each enantiomer as an agonist at the β2-adrenergic receptor.
Materials:
Whole cells expressing the human β2-adrenergic receptor (e.g., HEK293 or A549 cells)
(R)- and (S)-enantiomers of the test compound
Isoproterenol (a full agonist, used as a positive control)
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Lysis buffer and a commercial cAMP detection kit (e.g., HTRF, ELISA)
Methodology:
Cell Plating: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
Stimulation: Pre-treat the cells with a PDE inhibitor for a short period. Then, add varying concentrations of the test enantiomers or the isoproterenol control. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
Cell Lysis: Remove the stimulation medium and lyse the cells according to the cAMP kit manufacturer's instructions.
cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves competitive binding between the cellular cAMP and a labeled cAMP conjugate.
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log of the agonist concentration. Use non-linear regression (sigmoidal dose-response model) to calculate the EC₅₀ (concentration producing 50% of the maximal response) and the Emax (maximal response) for each enantiomer. The potency of the (R)- and (S)-enantiomers can then be directly compared.[5]
Conclusion
The principle of stereochemistry is not an academic curiosity but a fundamental pillar of modern drug design and development. For 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, the evidence from a vast body of literature on analogous β2-adrenergic agonists strongly predicts a significant disparity in the pharmacological activity of its enantiomers. The desired therapeutic effect is expected to reside in the (R)-enantiomer, which likely acts as a potent agonist at the β2-adrenergic receptor. Conversely, the (S)-enantiomer is predicted to be a weak or inactive distomer.
This guide underscores the necessity of resolving the racemic mixture and evaluating each enantiomer independently. Such studies are critical for optimizing the therapeutic index of a drug candidate, ensuring that the final product delivers the desired efficacy while minimizing the dose and the potential for off-target or adverse effects that might be associated with the inactive distomer.[2][4] The provided protocols offer a clear, experimentally-grounded path for researchers to validate these principles and fully characterize the stereospecific activity profile of this compound.
References
Thorsson, L. (1999). Enantiomers of bronchodilating beta2-adrenoceptor agonists: is there a cause for concern? [Source Not Explicitly Named, General Review Concept]
Čižmáriková, R., et al. (n.d.). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. ResearchGate. Available at: [Link]
Johnson, M. (n.d.). The β-Adrenoceptor. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
Singh, S., et al. (2014). Stereochemistry and its Role in Drug Design. International Journal of Pharmaceutical Sciences and Research, 5(11), 4644-4659. Available at: [Link]
CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). CVPharmacology.com. Available at: [Link]
PrepChem. (n.d.). Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. PrepChem.com. Available at: [Link]
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]
Strosberg, A. D. (1987). Molecular and Functional Properties of Beta-Adrenergic Receptors. The American Journal of Cardiology, 59(13), 3F-9F. Available at: [Link]
Cazzola, M., et al. (2010). Beta-Adrenergic Agonists. Molecules, 15(4), 2201-2233. Available at: [Link]
Wikipedia. (n.d.). Beta-adrenergic agonist. Wikipedia. Available at: [Link]
Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx-scientific.com. Available at: [Link]
IIP Series. (n.d.). Stereoisomeric Drugs: Unravelling the Impact of Molecular Mirror Images on Medicinal Chemistry. IIPSeries.org. Available at: [Link]
van de Witte, S. V., et al. (1997). Analysis of molecular determinants of affinity and relative efficacy of a series of R- and S-2-(dipropylamino)tetralins at the 5-HT1A serotonin receptor. British Journal of Pharmacology, 121(4), 761-771. Available at: [Link]
A Comparative Benchmarking Guide to 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol and Established Sympathomimetic Agents
Introduction: The Rationale for Benchmarking Novel Sympathomimetics Sympathomimetic drugs are a cornerstone of modern pharmacology, designed to mimic the effects of endogenous catecholamines like epinephrine and norepine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Benchmarking Novel Sympathomimetics
Sympathomimetic drugs are a cornerstone of modern pharmacology, designed to mimic the effects of endogenous catecholamines like epinephrine and norepinephrine.[1][2][3] These agents exert their effects by interacting with adrenergic receptors (adrenoceptors), which are broadly classified into α and β subtypes, each with further divisions (α₁, α₂, β₁, β₂, β₃).[4][5] This interaction initiates downstream signaling cascades that are critical in regulating cardiovascular, pulmonary, and metabolic functions.[3]
The therapeutic utility of a sympathomimetic is defined by its receptor selectivity profile. For instance, β₁-agonists are valuable for their positive inotropic and chronotropic effects on the heart in cases of cardiogenic shock, while selective β₂-agonists are frontline treatments for asthma due to their ability to induce bronchodilation with minimal cardiac stimulation.[5][6][7]
The development of novel sympathomimetic agents is driven by the pursuit of enhanced selectivity and improved pharmacokinetic properties. 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol, hereafter referred to as Compound X, is a phenylethanolamine derivative whose structure suggests potential interaction with adrenoceptors. To ascertain its therapeutic potential and pharmacological profile, a rigorous benchmarking against well-characterized sympathomimetics is essential.
This guide provides a comprehensive framework for the comparative evaluation of Compound X. We will detail the necessary in-vitro experimental protocols to determine its receptor binding affinity, functional potency, and selectivity against a panel of established sympathomimetic agents:
Isoproterenol: A non-selective β-adrenergic agonist, serving as a benchmark for broad β-receptor activity.[8]
Norepinephrine: An agonist with high affinity for α₁ and β₁ receptors.
Salbutamol (Albuterol): A selective β₂-adrenergic agonist, representing a therapeutically relevant comparator for pulmonary applications.[7]
Through these comparisons, we aim to elucidate the precise mechanism of action of Compound X and position it within the existing landscape of sympathomimetic drugs.
Pharmacological Profiles of Comparator Sympathomimetics
A foundational understanding of the comparators is crucial for interpreting benchmarking data.
Isoproterenol: This compound is the prototypical non-selective β-agonist.[8] It activates both β₁ and β₂ receptors with high potency, leading to a strong increase in heart rate and contractility (β₁ effect) and potent bronchodilation and vasodilation (β₂ effect).[9] Its lack of selectivity often limits its systemic use due to significant cardiovascular side effects.
Norepinephrine: A primary neurotransmitter of the sympathetic nervous system, norepinephrine acts predominantly on α₁ and β₁ adrenergic receptors.[10] Its potent vasoconstrictive effects (α₁) lead to increased blood pressure, while its cardiac stimulatory effects (β₁) increase heart rate and contractility.[11] It has significantly less activity at β₂ receptors.
Salbutamol (Albuterol): A widely used bronchodilator for asthma and COPD, Salbutamol demonstrates significant selectivity for the β₂ adrenoceptor over the β₁ receptor.[7] This selectivity allows it to relax airway smooth muscle effectively with a reduced incidence of cardiac side effects, such as tachycardia, compared to non-selective agents.[6][7]
To quantitatively assess the pharmacological profile of Compound X, two primary in-vitro assays are required: radioligand receptor binding assays to determine binding affinity (Kᵢ) and functional cell-based assays to measure potency (EC₅₀) and efficacy.
Methodology 1: Radioligand Binding Assays for Adrenoceptor Affinity (Kᵢ)
Receptor binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[12] The principle is competitive displacement, where the test compound's ability to displace a high-affinity, subtype-selective radioligand from the receptor is measured.[13][14]
The goal is to determine the inhibitor constant (Kᵢ) of Compound X for β₁, β₂, and α₁ adrenoceptors. A lower Kᵢ value signifies higher binding affinity. By comparing Kᵢ values across receptor subtypes, a selectivity profile can be established. This protocol outlines a competitive binding experiment using cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant adrenoceptor subtype of interest.[15]
Caption: Workflow for a competitive radioligand binding assay.
Cell Membrane Preparation: Harvest cultured cells expressing the target receptor subtype (e.g., β₁-AR) and homogenize in a lysis buffer. Perform differential centrifugation to isolate the membrane fraction, which is then resuspended and quantified for protein concentration.[12]
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
Total Binding: Add cell membranes, assay buffer, and the radioligand (e.g., [³H]-Dihydroalprenolol for β-receptors).
Non-Specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a non-labeled, potent antagonist (e.g., 10 µM Propranolol) to saturate all specific binding sites.[12]
Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound (Compound X or comparators).[13]
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each concentration of the test compound.
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).[13]
Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Methodology 2: cAMP Accumulation Assay for Functional Potency (EC₅₀)
For β-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs), agonist binding activates adenylyl cyclase, leading to the conversion of ATP into the second messenger cyclic AMP (cAMP).[16][17][18] Measuring the accumulation of intracellular cAMP is a direct functional readout of receptor activation.[19]
This assay will determine the concentration-response relationship for Compound X and the comparators, allowing for the calculation of potency (EC₅₀, the concentration that produces 50% of the maximal response) and efficacy (Eₘₐₓ, the maximum response). This is performed in whole cells expressing the receptor of interest. The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is critical to prevent the enzymatic degradation of cAMP, ensuring a robust and measurable signal.[20]
Caption: Workflow for a cell-based cAMP accumulation assay.
Cell Culture: Seed cells stably expressing the β₁ or β₂ adrenoceptor into 384-well white microplates and culture until they form a confluent monolayer.[20]
Compound Preparation: Prepare serial dilutions of Compound X and the comparator agonists (Isoproterenol, Norepinephrine, Salbutamol) in an appropriate assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle-only control (for baseline) and a control with a supramaximal concentration of Isoproterenol (for maximal response).
Incubation: Incubate the plate at 37°C for 30 minutes to allow for agonist-induced cAMP accumulation.
cAMP Detection: Lyse the cells and measure the accumulated cAMP using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.[18][21] These are competitive immunoassays where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[19]
Measurement: After a final incubation period (typically 60 minutes at room temperature), read the plate using a compatible plate reader.[20]
Data Analysis:
Convert the raw signal to cAMP concentrations using a standard curve.
Normalize the data, setting the vehicle control as 0% and the maximal Isoproterenol response as 100%.
Plot the normalized response against the logarithm of agonist concentration and fit the data using a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values for each compound.[20]
Comparative Data Analysis and Interpretation
The data generated from these assays should be compiled into clear, comparative tables to facilitate analysis.
Note: Eₘₐₓ is expressed relative to the maximal response of the full agonist, Isoproterenol.
Interpreting the Results
Affinity and Potency: Compare the Kᵢ and EC₅₀ values of Compound X to the standards. Lower values indicate higher affinity and potency, respectively.
Selectivity: The β₂/β₁ selectivity ratio is a critical parameter. A ratio significantly greater than 1 indicates β₂-selectivity (like Salbutamol), while a ratio near 1 suggests non-selectivity (like Isoproterenol). A ratio less than 1 indicates β₁-selectivity.
Efficacy: The Eₘₐₓ value reveals whether Compound X is a full agonist (Eₘₐₓ ≈ 100%) or a partial agonist (Eₘₐₓ < 100%) relative to Isoproterenol.
Structure-Activity Relationship: By analyzing the data, a pharmacological profile for Compound X emerges. For example, if Compound X exhibits a low Kᵢ and EC₅₀ at the β₂ receptor and high values at the β₁ receptor, it can be classified as a potent and selective β₂-adrenergic agonist. This profile would suggest potential therapeutic utility as a bronchodilator. Conversely, high potency and affinity for β₁ receptors would suggest a primary cardiovascular application.
In-Vivo Cardiovascular Assessment: A Conceptual Framework
While in-vitro assays are essential for mechanistic understanding, in-vivo studies are necessary to evaluate the physiological effects of a compound.[1] A common approach involves administering the test compound to anesthetized rats or sheep and monitoring cardiovascular parameters.[7][11]
Animal Model: Anesthetized, ventilated rats instrumented with a catheter in the femoral artery to measure blood pressure and a catheter in the jugular vein for drug administration.
Measurements: Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR).
Protocol: Administer increasing intravenous doses of Compound X, Isoproterenol, Norepinephrine, and Salbutamol.
Analysis: Compare the dose-dependent changes in HR and MAP. A β₂-selective agonist like Salbutamol would cause a drop in MAP (vasodilation) and a reflex tachycardia. A β₁-active agent would directly increase HR. A non-selective agent like Isoproterenol would produce a pronounced increase in HR and a decrease in MAP.[9] This physiological data provides crucial context to the in-vitro findings.
Conclusion
This guide outlines a systematic and rigorous approach to benchmarking the novel sympathomimetic agent 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (Compound X). By employing established in-vitro methodologies—radioligand binding and cAMP functional assays—researchers can quantitatively determine its adrenoceptor affinity, potency, and selectivity. Comparing these data against well-characterized agents like Isoproterenol, Norepinephrine, and Salbutamol allows for the precise classification of Compound X's pharmacological profile. This foundational characterization is an indispensable step in the drug development process, providing the critical insights needed to predict its therapeutic potential and guide further preclinical and clinical investigation.
References
Metaproterenol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. Retrieved from [Link]
What is the mechanism of Metaproterenol Sulfate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
What is the use and mechanism of action of Orciprenaline (Metaproterenol)? (2025, March 12). Dr.Oracle. Retrieved from [Link]
metaproterenol sulfate - Drug Summary. (n.d.). PDR.Net. Retrieved from [Link]
Metaproterenol. (n.d.). PubChem - NIH. Retrieved from [Link]
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). NCBI - NIH. Retrieved from [Link]
Lack of evidence for beta-2 receptor selectivity: a study of metaproterenol, fenoterol, isoproterenol, and epinephrine in patients with asthma. (n.d.). PubMed. Retrieved from [Link]
cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link]
Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms. (2024, September 06). PMC - NIH. Retrieved from [Link]
Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 01). PMC - NIH. Retrieved from [Link]
The effects of sympathomimetics on the cardiovascular system of sheep. (n.d.). PubMed. Retrieved from [Link]
Sympathomimetics. (n.d.). CV Pharmacology. Retrieved from [Link]
SAFETY DATA SHEET - 2-Isopropylamino-1-(3-methoxyphenyl)ethanol. (2025, October 16). Thermo Fisher Scientific. Retrieved from [Link]
Sympathomimetic effects of amezinium on the cardiovascular system and plasma catecholamines in man. (n.d.). PubMed. Retrieved from [Link]
Relevance of selectivity and non-selectivity in beta-adrenoceptor blocking drugs. (n.d.). PubMed. Retrieved from [Link]
Effects of sympathomimetic drugs on the cardiovascular system. (n.d.). Slideshare. Retrieved from [Link]
1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)ethanol. (n.d.). PharmaCompass.com. Retrieved from [Link]
Sympathomimetics. (2023, September 04). StatPearls - NCBI Bookshelf. Retrieved from [Link]
Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. (2021, September 01). bioRxiv. Retrieved from [Link]
[1][2] Part 1: Executive Summary & Chemical Profile 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is a secondary amine and a phenylethanolamine derivative. It is frequently utilized as a metabolic standard or intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Executive Summary & Chemical Profile
2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol is a secondary amine and a phenylethanolamine derivative. It is frequently utilized as a metabolic standard or intermediate in the synthesis of beta-adrenergic agonists/antagonists.
Unlike common solvents, this compound possesses specific bioactive and chemical hazards that disqualify it from standard "bulk organic" waste streams without characterization. This guide provides a self-validating protocol for its disposal, prioritizing incineration over aqueous treatment to prevent environmental bioaccumulation.
Chemical Identity & Hazard Matrix[1][3]
Property
Specification
Chemical Structure
Secondary Amine, Benzyl Alcohol, Methoxy Ether
Physical State
Typically Solid (crystalline powder) or Solution (methanol/DMSO)
Incompatible with Strong Oxidizers & Acids (Exothermic reaction)
RCRA Status
Non-Listed (Not P/U listed by name), but regulated as Characteristic Waste (Toxic/Ignitable)
Part 2: Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization & Segregation
The Core Directive: Never dispose of this compound via municipal drains. Although secondary amines can theoretically be neutralized, the bioactive nature of the phenylethanolamine scaffold poses an environmental risk (aquatic toxicity) that standard water treatment cannot guarantee to remove.
Step 1: Characterize the Waste Stream
Before touching the container, determine the physical state. Use the following logic to select the correct waste stream.
Figure 1: Decision Logic for Waste Stream Segregation. Ensure strict separation of halogenated and non-halogenated solvents to minimize disposal costs and safety risks.
Phase 2: Packaging & Labeling (The Chain of Custody)
For Solid Waste (Pure Substance):
Primary Containment: Transfer the substance into a screw-top jar (glass or HDPE). Do not use metal containers if the substance is wet or acidic, as amines can corrode certain alloys over time.
Secondary Containment: Place the jar inside a clear, 6-mil polyethylene bag. Seal with tape.
Note: If the specific CAS is not in your EHS database, use the functional group CAS for 2-(Isopropylamino)ethanol (109-56-8) as a reference, but clearly mark "Derivative" to alert the waste vendor.
For Liquid Waste (Solutions):
Compatibility Check: Ensure the collection carboy does NOT contain strong acids (Nitric, Sulfuric) or Oxidizers (Peroxides).
Why? Mixing amines with oxidizing acids can generate heat or form nitrosamines (carcinogenic).
Pouring: Use a funnel to prevent drips. If the solvent is volatile (e.g., Methanol), perform this in a fume hood.
Log Entry: Immediately log the volume and concentration on the carboy tag.
Phase 3: The Hand-Off (Vendor Specifications)
When arranging pickup with your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate), specify the following profile to ensure proper incineration:
If Solid: UN 2811, Toxic solids, organic, n.o.s. (contains phenylethanolamine derivative).
If Liquid (Flammable Solvent): UN 1993, Flammable liquids, n.o.s.
Disposal Method: Fuel Blending or High-Temperature Incineration.
Part 3: Emergency Procedures & Incompatibility Logic
Safety is maintained by understanding what not to do. The amine functionality dictates the incompatibility profile.
Figure 2: Chemical Incompatibility Matrix. Mixing this amine with bleach or strong oxidizers can result in immediate acute hazards.
Spill Cleanup Protocol
Isolate: Evacuate the immediate area (10 ft radius).
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
Neutralize/Absorb:
Liquids: Cover with an inert absorbent (Vermiculite or Clay). Do NOT use paper towels alone (flammability risk).
Solids: Wet a paper towel with water (to prevent dust) and gently wipe up, or use a HEPA vacuum.
Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream (Stream A).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Isopropylamino-1-(3-methoxyphenyl)ethanol.
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).
Personal protective equipment for handling 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol
Advanced Laboratory Safety & Operational Guide: Handling 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of active ph...
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of active pharmaceutical ingredient (API) intermediates. 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol (CAS: 20938-79-8)[1] is a phenylethanolamine derivative. Because it shares structural homology with potent beta-adrenergic agonists like metaproterenol, it cannot be treated as a generic organic powder. The causality behind our stringent safety protocols stems from its pharmacodynamic potential: inadvertent inhalation or transdermal absorption of this dust can trigger systemic beta-adrenergic responses, including tachycardia and bronchospasm.
This guide establishes a self-validating framework for handling this compound, ensuring that every protective measure directly mitigates a specific physicochemical or biological risk.
Physicochemical & Hazard Profile
Before designing an operational plan, we must quantify the material. The following table summarizes the key data for 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol[1][2], sourced from its .
Confirms secondary amine and alcohol functional groups.
Physical State
Solid / Crystalline Powder
High risk of electrostatic cling and aerosolization.
Primary Hazards
Irritant (Skin/Eye), Potential API
Requires particulate containment and barrier PPE.
Pharmacodynamic Hazard Visualization
To understand why barrier isolation is critical, we must look at the mechanism of action. The diagram below illustrates the signaling cascade triggered by accidental exposure to beta-adrenergic analogs.
Choosing PPE is not about blind compliance; it is about creating a deliberate, impermeable barrier based on the compound's properties. In accordance with , the following PPE is mandatory:
Hand Protection (Double Gloving):
Specification: Nitrile gloves (minimum 0.11 mm thickness).
Causality: Nitrile provides superior chemical resistance to polar organic molecules compared to latex. Double gloving is a self-validating safety step: if the outer glove touches the powder during weighing, you can shed it instantly without exposing your bare skin, maintaining the sterile boundary.
Respiratory Protection:
Specification: N95 or P100 particulate respirator (if handled outside a powder isolator).
Causality: Fine organic powders are highly susceptible to electrostatic aerosolization. Inhaling an API intermediate bypasses first-pass metabolism, leading to rapid systemic absorption.
Eye & Face Protection:
Specification: Snug-fitting chemical splash goggles.
Causality: Standard safety glasses have gaps. Airborne particulates can settle on the sclera, dissolving in tear fluid and causing severe ocular irritation and systemic absorption.
Body Protection:
Specification: Disposable Tyvek® sleeves over a fully buttoned Nomex lab coat.
Causality: Powders cling to woven cotton. Tyvek provides a smooth, anti-static barrier that prevents the compound from migrating onto the researcher's forearms.
Operational Workflow & Handling Protocols
The following methodology is designed to eliminate the risk of powder aerosolization during experimental setup.
Figure 2: Step-by-step operational workflow for the safe handling and containment of API powders.
Step 1: Environmental Containment
Never handle this compound on an open bench. Conduct all operations inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Ensure the draft is calibrated to prevent turbulent air from blowing the powder.
Step 2: Anti-Static Weighing
Place a grounded anti-static mat inside the hood.
Use an anti-static ionizer gun on the spatulas and weigh boats. Causality: Eliminating static charge prevents the powder from "jumping" off the spatula, which is the primary cause of environmental contamination.
Tare the pre-labeled target vial.
Step 3: Transfer and Solubilization
Carefully transfer the required mass of 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol into the vial.
Critical Step: Do not remove the dry powder from the hood. Add your solvent (e.g., DMSO or ethanol) directly to the vial inside the containment area. Causality: Solubilizing the compound immediately converts it from a high-risk inhalable powder into a manageable liquid solution, drastically reducing the exposure hazard.
Cap the vial tightly and wipe the exterior with a solvent-dampened Kimwipe before removing it from the hood.
Spill Response & Disposal Plans
Even with perfect technique, spills occur. Your response must be methodical, adhering to guidelines set forth in .
Solid Spill Protocol: NEVER dry-sweep the powder. Dry sweeping rapidly aerosolizes the API. Instead, gently place absorbent pads over the spill. Dampen the pads with a 70% Ethanol/Water solution to solubilize and trap the powder. Wipe inward to prevent spreading.
Disposal: Place all contaminated wipes, empty reagent bottles, and shed outer gloves into a dedicated, sealable hazardous waste bag. Label it explicitly as "Toxic Organic Solid Waste (Phenylethanolamine Derivative)". Route for high-temperature incineration through your institutional EHS department. Do not pour any solutions down the aqueous drain.
References
Title: PubChem Compound Summary for CID 24208811, 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanol
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Personal Protective Equipment - Standard 1910.132
Source: Occupational Safety and Health Administration (OSHA), United States Department of Labor
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council, The National Academies Press
URL: [Link]
Title: 2-Isopropylamino-1-(3-methoxyphenyl)ethanol Safety Data and Specifications
Source: Fisher Scientific
URL: [Link]